molecular formula C7H7NO3 B1664609 3-Methyl-2-nitrophenol CAS No. 4920-77-8

3-Methyl-2-nitrophenol

Cat. No.: B1664609
CAS No.: 4920-77-8
M. Wt: 153.14 g/mol
InChI Key: QIORDSKCCHRSSD-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrophenol is also referred as 3-methyl-2-nitro-1-hydroxybenzene. FT-IR and FT-Raman spectra of this compound has been studied.>This compound is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-nitrophenol
Source PubChem
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InChI

InChI=1S/C7H7NO3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QIORDSKCCHRSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90197716
Record name 3-Methyl-2-nitrophenol
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Molecular Weight

153.14 g/mol
Source PubChem
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CAS No.

4920-77-8
Record name 3-Methyl-2-nitrophenol
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Record name 3-Methyl-2-nitrophenol
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Record name 2-nitro-m-cresol
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Record name 3-METHYL-2-NITROPHENOL
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Foundational & Exploratory

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Methyl-2-nitrophenol from m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 3-methyl-2-nitrophenol from meta-cresol (m-cresol). Moving beyond a simple recitation of steps, this guide delves into the mechanistic principles, strategic considerations for achieving regioselectivity, and a field-proven experimental protocol designed for reproducibility and optimization.

Strategic Imperative: The Challenge of Direct Nitration

This compound is a valuable synthetic intermediate, notably in the development of agrochemicals and specialty materials.[1][2] Its synthesis, however, presents a classic chemical challenge: controlling the position of electrophilic substitution on a highly activated aromatic ring.

The direct nitration of m-cresol is notoriously non-selective.[1][3] The starting material possesses two activating groups: a hydroxyl (-OH) and a methyl (-CH₃). Both are ortho, para-directors in electrophilic aromatic substitution. This leads to the concurrent formation of a mixture of mononitrated isomers—this compound, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol (also known as 5-methyl-2-nitrophenol)—along with dinitrated and polynitrated species.[3][4] Furthermore, the strong oxidizing nature of common nitrating agents (e.g., nitric acid) can degrade the sensitive phenol ring, resulting in the formation of tars and quinone-like byproducts, which complicates purification and significantly lowers the yield of the desired product.[4][5]

To overcome these obstacles, a robust and regioselective synthetic strategy is not just preferred; it is essential. This guide focuses on a validated multi-step approach that utilizes a temporary directing group to achieve a high-yield, high-purity synthesis of the target 2-nitro isomer.

Mechanistic Underpinnings: Controlling Electrophilic Attack

The core of this synthesis is the electrophilic aromatic substitution reaction, wherein the nitronium ion (NO₂⁺), typically generated in situ from a mixture of nitric and sulfuric acids, acts as the electrophile.[4][6] The hydroxyl group of m-cresol is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The methyl group provides weaker activation, also directing to its ortho and para positions (positions 2, 4, and 6). The confluence of these directing effects is what leads to the problematic isomer mixture in direct nitration.

Caption: Comparison of direct vs. directed synthesis pathways.

The key to a selective synthesis lies in temporarily deactivating or sterically hindering the more reactive 4- and 6-positions, thereby guiding the nitronium ion preferentially to the 2-position. This is effectively achieved by introducing a bulky, reversible blocking group: the sulfonic acid moiety (-SO₃H). The sulfonation-nitration-desulfonation sequence is a well-established and reliable method for producing this compound.[3][7]

Validated Experimental Protocol

This protocol is a self-validating system. Each stage is designed to produce a distinct intermediate, the successful formation of which is critical for the subsequent step. Careful control of reaction parameters, particularly temperature, is paramount to suppress side reactions.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Molar Eq.Key Considerations
m-CresolC₇H₈O108.141.0Ensure >98% purity.
Fuming Sulfuric AcidH₂SO₄ + SO₃-~2.0(20% Oleum) Handle with extreme caution in a fume hood.
Nitric Acid (70%)HNO₃63.01~1.1Strong oxidizer.
Sulfuric Acid (98%)H₂SO₄98.08-Used for nitrating mix and desulfonation.
DichloromethaneCH₂Cl₂84.93-Extraction solvent.
Sodium BicarbonateNaHCO₃84.01-For neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying agent.

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the synthesis.

Part 1: Sulfonation (Blocking the 4- and 6-positions)

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place m-cresol (1.0 eq).

  • Cool the flask in an ice-water bath.

  • Slowly add fuming sulfuric acid (~2.0 eq) dropwise, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, then heat to 100-120°C for 2 hours to ensure the formation of the thermodynamically stable sulfonic acid adducts, primarily at the 4- and 6-positions.[8]

  • Cool the resulting viscous solution to below 0°C in an ice-salt bath in preparation for the next step.

Part 2: Nitration of the Sulfonated Intermediate

  • Prepare the Nitrating Mixture: In a separate beaker cooled in an ice-salt bath, slowly add 70% nitric acid (1.1 eq) to concentrated (98%) sulfuric acid (2-3 vol. relative to HNO₃). Maintain the temperature below 5°C throughout this addition.[4]

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred, cold sulfonated m-cresol solution from Part 1. Critically, maintain the internal reaction temperature between -5°C and 0°C.[4] A temperature excursion can lead to unwanted side reactions.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 60 minutes. Monitor the reaction's progress via Thin Layer Chromatography (TLC) if desired, though this can be challenging with highly acidic reaction mixtures.

Part 3: Desulfonation and Work-up

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will hydrolyze the excess acid and begin the desulfonation process.

  • Hydrolysis: Gently heat the aqueous mixture to 50-60°C and maintain for 1-2 hours to ensure complete removal of the sulfonic acid group.

  • Cool the mixture to room temperature. The product may precipitate as a yellow solid or oil.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with cold water and a saturated sodium bicarbonate solution (to remove residual acid), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 4: Purification

The crude product will be a mixture containing primarily this compound along with other isomers. Purification is most effectively achieved using flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity.

  • Separation: The 2-nitro isomer (ortho-nitrocresol) is less polar than the 4- and 6-nitro isomers due to intramolecular hydrogen bonding between the -OH and -NO₂ groups.[9] It will therefore elute from the column first.

  • Collect fractions and analyze by TLC to identify and combine those containing the pure product.

  • Evaporate the solvent from the combined pure fractions to obtain this compound as a yellow solid.[2]

Product Characterization

The identity and purity of the final compound should be confirmed through standard analytical techniques.

PropertyValueSource
Molecular Formula C₇H₇NO₃[10][11]
Molecular Weight 153.14 g/mol [12]
Appearance Yellow Solid[2]
Melting Point 35-39 °C[2]
Boiling Point 106-108 °C / 9.5 mmHg[2]
¹H NMR (CDCl₃) δ ~10.2 (s, 1H, OH), ~7.3 (d, 1H), ~6.9 (t, 1H), ~6.7 (d, 1H), ~2.5 (s, 3H, CH₃)[13]
IR Spectrum Key peaks for O-H, Ar-H, C=C (aromatic), N-O (nitro group) stretches.[10]
Mass Spectrum (EI) Molecular ion peak (M⁺) at m/z = 153.[11]

Troubleshooting and Optimization

IssueProbable Cause(s)Recommended Solution(s)
Low Overall Yield Incomplete sulfonation or desulfonation. Oxidation during nitration.Ensure sufficient time and temperature for sulfonation/desulfonation steps. Maintain strict temperature control (<0°C) during nitration.[4]
High Yield of Dinitro Byproducts Excess nitrating agent used. Reaction temperature too high.Use a molar ratio of nitric acid closer to 1:1.[4] Ensure the ice-salt bath is effective and addition is slow.
Poor Isomer Selectivity Ineffective blocking by sulfonation.Confirm sulfonation conditions are sufficient to direct substitution (time and temperature). A large excess of sulfuric acid can sometimes favor 2-nitro formation even in direct nitration, but the blocking group method is more reliable.[4]
Dark, Tarry Crude Product Significant oxidation of the cresol ring.Lower the nitration temperature further (e.g., to -10°C). Ensure the rate of addition of the nitrating mix is very slow.[4]

Conclusion

The synthesis of this compound from m-cresol exemplifies the necessity of strategic chemical planning to control reactivity and achieve selectivity. While direct nitration is a facile but messy approach yielding a challenging mixture of products, the sulfonation-nitration-desulfonation pathway provides a robust and reliable method for directing the electrophilic attack to the desired 2-position. By temporarily blocking the more reactive sites on the aromatic ring, this methodology transforms a non-selective reaction into a predictable and high-yield synthesis, delivering a valuable chemical intermediate with high purity.

References

physicochemical properties of 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-nitrophenol

Abstract: This guide provides a comprehensive technical overview of the (CAS No. 4920-77-8). Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, core physical and chemical properties, and spectroscopic profile. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of this molecule, emphasizing the causality behind methodological choices. The narrative is grounded in authoritative references to ensure scientific integrity and provides practical insights into the handling, reactivity, and applications of this versatile chemical intermediate.

Compound Identification and Molecular Structure

This compound, also known as 2-Nitro-m-cresol, is an aromatic organic compound featuring a phenol ring substituted with a methyl group and a nitro group at positions 3 and 2, respectively.[1] This substitution pattern, particularly the ortho-positioning of the nitro group relative to the hydroxyl group, gives rise to specific chemical behaviors, including the potential for intramolecular hydrogen bonding.[2] Such structural nuances are critical as they directly influence the compound's physical properties, reactivity, and spectral characteristics.

Key Identifiers:

  • IUPAC Name: this compound

  • Synonyms: 2-Nitro-m-cresol, 3-Hydroxy-2-nitrotoluene, 2-Hydroxy-6-methylnitrobenzene[2][3][4]

  • CAS Number: 4920-77-8

  • Molecular Formula: C₇H₇NO₃[4]

  • Molecular Weight: 153.14 g/mol [3][4]

  • InChI Key: QIORDSKCCHRSSD-UHFFFAOYSA-N

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application, dictating its behavior in various matrices and reaction conditions. This compound is typically a yellow to orange-brown crystalline solid or low-melting mass.[3] Its properties are summarized below.

PropertyValueSource(s)
Appearance Yellow to orange-brown crystalline powder or low melting mass[3]
Melting Point 35-39 °C[2][3][4]
Boiling Point 106-108 °C at 9.5 mmHg[3][4]
Density 1.3 ± 0.1 g/cm³[3]
Water Solubility 0.02 M[3]
logP (XLogP3) 2.3[3]
Flash Point 225 °F (107.2 °C)[3]
Vapor Pressure 0.04 mmHg[3]

Expert Insights:

  • The melting point range of 35-39 °C is relatively low, suggesting that the intermolecular forces are not exceptionally strong.[2][3][4] This property is a critical indicator of purity; a broad melting range would suggest the presence of impurities.

  • The boiling point is provided at reduced pressure (9.5 mmHg), which is a standard practice for compounds that may decompose at their atmospheric boiling point.[1]

  • A logP value of 2.3 indicates moderate lipophilicity.[3] This suggests the compound will have a preference for partitioning into nonpolar environments (e.g., lipids, organic solvents) over water, a key consideration in drug development for membrane permeability and in environmental science for bioaccumulation potential.

  • The water solubility of 0.02 M is limited, consistent with its logP value.[3] While not highly soluble, this level of solubility can be sufficient for many aqueous-phase reactions or analytical methods.

Spectroscopic and Spectrometric Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical compound. The key spectral features for this compound are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. In a solvent like CDCl₃, the hydroxyl proton (OH) often appears as a broad singlet significantly downfield (around 10.1-10.27 ppm) due to deshielding and potential hydrogen bonding.[5] The three aromatic protons will appear in the typical aromatic region (approx. 6.7-7.3 ppm), with their splitting patterns (coupling) revealing their connectivity. The methyl group (CH₃) protons will appear as a singlet further upfield (approx. 2.5-2.6 ppm).[5]

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to the electron-withdrawing nitro and hydroxyl groups appearing further downfield. The methyl carbon will give a signal at a much higher field (upfield), typically around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

  • O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is due to hydrogen bonding.

  • C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

  • N-O Stretch (Nitro Group): Two strong, characteristic bands are expected for the asymmetric and symmetric stretching of the NO₂ group, typically appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

The NIST WebBook provides access to the gas-phase IR spectrum for this compound, which can serve as a valuable reference.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z 153, corresponding to its molecular weight.[7] Common fragmentation patterns for nitrophenols may include the loss of NO, NO₂, and other fragments, leading to characteristic daughter peaks.

Experimental Protocols for Property Determination

To ensure data integrity, standardized and well-understood protocols must be employed. The following sections detail methodologies for characterizing this compound.

Protocol: Determination of Melting Point

Causality: The melting point is a robust, simple indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Heating Profile:

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 35 °C).

    • Once the temperature is within 10-15 °C of the expected range, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is critical for accurately observing the onset and completion of melting.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point.

  • Validation: A pure sample should exhibit a sharp melting range of no more than 1-2 °C.

Protocol: ¹H NMR Spectrum Acquisition

Causality: This protocol is designed to obtain a high-resolution proton NMR spectrum for unambiguous structural confirmation. The choice of deuterated chloroform (CDCl₃) as the solvent is based on its ability to dissolve the moderately lipophilic analyte and its minimal interference in the ¹H spectrum.[5] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing the chemical shift to 0 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh ~5-10 mg of This compound dissolve Dissolve in ~0.7 mL of CDCl3 in an NMR tube weigh->dissolve add_tms Add TMS as internal standard dissolve->add_tms insert Insert tube into NMR spectrometer add_tms->insert shim Shim the magnetic field for homogeneity insert->shim acquire Acquire spectrum using standard pulse program shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks baseline->integrate

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

  • Solvent Addition: Using a pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Dissolution: Cap the NMR tube and gently invert it until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal from CDCl₃ and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratios of protons.

Reactivity and Safety Considerations

Understanding the reactivity and hazards of a compound is paramount for safe handling and use in synthesis.

Reactivity Profile:

  • The phenolic hydroxyl group makes the compound weakly acidic and susceptible to reactions like etherification and esterification.

  • The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. It can, however, be reduced to an amino group, making 3-amino-2-methylphenol, a valuable synthetic intermediate.

  • Aromatic nitro compounds can be energetic and may react vigorously or explosively, especially when mixed with strong bases or reducing agents.[8]

Safety and Handling: this compound is classified as harmful and an irritant.[9] Adherence to strict safety protocols is mandatory.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[10]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][13] Keep containers tightly sealed.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Applications

This compound serves as a key building block and intermediate in various scientific and industrial domains.

  • Organic Synthesis: It is a precursor for synthesizing more complex molecules, including pharmaceuticals and dyes.[4][13] Its functional groups allow for a wide range of chemical modifications.

  • Pharmaceutical Research: The nitrophenol scaffold is of interest in drug development for creating compounds with specific biological activities.[4][13]

  • Analytical Chemistry: It can be used as a reagent or standard in the development of analytical methods for detecting phenolic compounds.[4]

  • Atmospheric Chemistry: Researchers have used this compound to study the formation of nitrous acid (HONO) in the gas phase upon photolysis, which is relevant to atmospheric chemistry.[1]

References

3-Methyl-2-nitrophenol CAS number 4920-77-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-2-nitrophenol (CAS 4920-77-8)

Introduction

This compound, registered under CAS number 4920-77-8, is an organic compound belonging to the nitrophenol class.[1] Structurally, it is a phenol derivative featuring both a methyl (-CH₃) and a nitro (-NO₂) group attached to the benzene ring.[1] This compound typically presents as a yellow to brown solid and is a versatile intermediate in various chemical syntheses.[1][2] The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the phenolic ring imparts a unique chemical reactivity, making it a valuable precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] It is also utilized in biochemical research as a substrate for enzymes like UDP-glucuronosyltransferase and in atmospheric chemistry studies.[1][3] This guide provides a comprehensive overview of its properties, applications, and handling protocols for researchers and drug development professionals.

Chemical Identity and Structure

Accurate identification is critical in scientific research. This compound is known by several synonyms, including 2-Nitro-m-cresol and 3-Hydroxy-2-nitrotoluene.[2][4]

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 4920-77-8 [2][5][6]
EC Number 225-546-9 [5]
PubChem CID 21026 [2][5]
MDL Number MFCD00007125 [2][4]
InChI 1S/C7H7NO3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3 [1][4]
InChIKey QIORDSKCCHRSSD-UHFFFAOYSA-N [1][4]

| SMILES | Cc1cccc(O)c1--INVALID-LINK--=O |[4][7] |

The spatial arrangement of the functional groups dictates the molecule's reactivity and physical properties.

Stock_Solution_Workflow Workflow: Preparing a 100 mM DMSO Stock Solution start Start calculate 1. Calculate Mass (e.g., 15.31 mg for 1 mL) start->calculate weigh 2. Weigh Compound into amber vial calculate->weigh add_dmso 3. Add Precise Volume of anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate) add_dmso->dissolve store 5. Store at -20°C (Labeled) dissolve->store end_node End: Ready for Assay Dilution store->end_node

References

An In-depth Technical Guide to the Solubility of 3-Methyl-2-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility of 3-methyl-2-nitrophenol in various organic solvents. Recognizing the scarcity of publicly available quantitative data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental design and the application of thermodynamic models. We present a detailed, self-validating protocol for the isothermal equilibrium method, coupled with UV-Vis spectrophotometric analysis, and explore the utility of the van't Hoff and Jouyban-Acree models for data correlation and prediction. This guide is designed to empower professionals to generate high-quality, reliable solubility data essential for process development, formulation, and quality control in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility Data

This compound (CAS No: 4920-77-8) is a versatile chemical intermediate with significant applications in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] In the pharmaceutical sector, its structural motif is a valuable precursor for developing novel therapeutic agents.[1] The solubility of this compound in organic solvents is a fundamental physicochemical property that governs its utility in numerous applications. Accurate solubility data is indispensable for:

  • Process Optimization: Designing efficient crystallization and recrystallization protocols for purification, which rely on differential solubility at various temperatures.[3][4]

  • Formulation Development: Creating stable and effective drug formulations, where solubility in various solvent systems, including co-solvents, is a key parameter.

  • Reaction Engineering: Selecting appropriate solvents to ensure reactants are in the desired phase for optimal reaction kinetics and yield.

  • Predictive Modeling: Developing and validating computational models that can forecast the behavior of the compound in different solvent environments, reducing experimental overhead.

This guide provides the theoretical and practical foundation for researchers to experimentally determine and intelligently apply the solubility data of this compound.

Foundational Principles: Physicochemical Properties

Understanding the solubility of this compound begins with its molecular structure and the principle of "like dissolves like."[5][6]

2.1. This compound: A Molecular Profile

  • Structure: The molecule consists of a phenol ring substituted with a methyl group and a nitro group ortho to the hydroxyl group.[7]

  • Polarity: The presence of the hydroxyl (-OH) and nitro (-NO2) groups makes it a polar molecule.[8] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor.

  • Physical State: It is a yellow solid at room temperature, with a melting point in the range of 35-39 °C.[9][10][11]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4920-77-8[11]
Molecular Formula C₇H₇NO₃[7]
Molecular Weight 153.14 g/mol [7][11]
Melting Point 35-39 °C[9][11]
Boiling Point 106-108 °C at 9.5 mmHg[9][11]
Appearance Yellow Solid[10]

2.2. Organic Solvents: The Dissolution Medium

The choice of solvent is critical. Solvents are broadly classified by their polarity and their ability to form hydrogen bonds. For a polar solute like this compound, polar solvents are generally more effective.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and nitro groups of the solute, leading to strong solute-solvent interactions and generally higher solubility.[12]

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents have dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms. They can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of this compound.[12]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot form hydrogen bonds. The solubility of polar compounds like this compound is expected to be low in these solvents due to the unfavorable energetics of disrupting the strong solute-solute and solvent-solvent interactions for weak solute-solvent interactions.[5]

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a solid compound is the isothermal equilibrium (shake-flask) method.[13][14] This technique ensures that the solution is truly saturated at a given temperature, providing thermodynamic solubility data.

3.1. Core Protocol: Isothermal Equilibrium Method

This protocol is designed as a self-validating system. The long equilibration time and confirmation of a solid phase ensure that the measured concentration represents the true equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to several vials. The key is to use enough solid to ensure that some remains undissolved at equilibrium, which visually confirms saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a calibrated thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the samples for a minimum of 48-72 hours to ensure that equilibrium is reached.[13] The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration no longer changes.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Analysis: Accurately dilute the filtered sample with the appropriate solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry.[15][16]

3.2. Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and reliable method for determining the concentration of an analyte in solution, provided the analyte has a chromophore.[15] The nitro-substituted phenol ring in this compound absorbs strongly in the UV-Vis region.

Calibration Curve Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis. The resulting equation (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²) are used to determine the concentration of the experimental samples. An R² value > 0.995 is typically required for a valid calibration.

3.3. Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess 3-Methyl- 2-nitrophenol to vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker at constant T B->C D Agitate for 48-72h to reach equilibrium C->D E Settle for >2h D->E F Withdraw supernatant with pre-heated/cooled syringe E->F G Filter with 0.45µm syringe filter F->G H Dilute sample accurately G->H I Measure absorbance via UV-Vis Spec H->I J Calculate concentration using calibration curve I->J

Caption: Workflow for isothermal equilibrium solubility determination.

Data Presentation and Thermodynamic Modeling

Once experimentally determined, the solubility data should be organized systematically and can be used to derive valuable thermodynamic insights.

4.1. Structuring Experimental Data

For clarity and comparative analysis, the collected data should be presented in a structured table. Solubility can be expressed in various units, such as mole fraction (x), molarity (mol/L), or mass solubility ( g/100g solvent).[14][17]

Table 2: Template for Experimental Solubility Data of this compound

SolventTemperature (K)Mole Fraction Solubility (x)Molar Solubility (mol/L)Mass Solubility ( g/100g solvent)
Methanol298.15Experimental ValueExperimental ValueExperimental Value
303.15Experimental ValueExperimental ValueExperimental Value
308.15Experimental ValueExperimental ValueExperimental Value
Ethanol298.15Experimental ValueExperimental ValueExperimental Value
303.15Experimental ValueExperimental ValueExperimental Value
308.15Experimental ValueExperimental ValueExperimental Value
Acetone298.15Experimental ValueExperimental ValueExperimental Value
............
Ethyl Acetate298.15Experimental ValueExperimental ValueExperimental Value
............

4.2. Thermodynamic Analysis: The van't Hoff Equation

The temperature dependence of solubility is described by the van't Hoff equation, which relates the mole fraction solubility (x) to the temperature (T) and the thermodynamic properties of dissolution.[17][18]

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

  • ΔH_sol is the standard molar enthalpy of solution.

  • ΔS_sol is the standard molar entropy of solution.

  • R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

  • T is the absolute temperature in Kelvin.

By plotting ln(x) versus 1/T, a linear relationship is typically observed. The slope of this line is equal to -ΔH_sol/R, and the intercept is ΔS_sol/R. This allows for the calculation of the enthalpy and entropy of solution.

The standard Gibbs free energy of solution (ΔG_sol) can then be calculated at each temperature:

ΔG_sol = ΔH_sol - TΔS_sol

  • ΔH_sol > 0 (Endothermic): Dissolution absorbs heat. Solubility will increase with increasing temperature. This is the most common scenario for solids dissolving in liquids.[18]

  • ΔH_sol < 0 (Exothermic): Dissolution releases heat. Solubility will decrease with increasing temperature.[17]

  • ΔG_sol < 0: The dissolution process is spontaneous.

  • ΔS_sol > 0: The system becomes more disordered upon dissolution, which is entropically favorable.

4.3. Predictive Modeling: The Jouyban-Acree Model

In pharmaceutical and chemical industries, solubility in mixed solvent systems (co-solvency) is of great importance. The Jouyban-Acree model is a widely used and accurate model for correlating and predicting the solubility of a solute in binary solvent mixtures at various temperatures.[19][20][21][22]

The model provides a mathematical representation of the solubility profile, which can significantly reduce the number of experiments needed to characterize a ternary system (solute + two solvents).[19][20] This is particularly valuable in formulation screening.

4.4. Data Utilization Pathway

The following diagram illustrates the logical progression from raw experimental data to actionable thermodynamic insights and predictive models.

G A Experimental Solubility Data (Table 2) B Plot ln(x) vs. 1/T (van't Hoff Plot) A->B E Apply Jouyban-Acree Model (for binary solvent mixtures) A->E C Calculate Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) B->C D Understand Dissolution Process (Endothermic/Exothermic, Spontaneity) C->D G Optimize Formulations and Processes D->G F Predict Solubility in Co-solvent Systems E->F F->G

Caption: From experimental data to predictive application.

Conclusion and Future Directions

While a comprehensive public dataset for the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary technical framework for its systematic and accurate determination. By adhering to the detailed isothermal equilibrium protocol and employing standard analytical techniques, researchers can generate high-quality, reliable data. Furthermore, the application of thermodynamic models like the van't Hoff equation and the Jouyban-Acree model transforms this raw data into a powerful tool for understanding the dissolution process, predicting behavior in complex systems, and ultimately, accelerating research and development. This integrated approach of rigorous experimentation and theoretical modeling is essential for leveraging the full potential of this compound in its diverse chemical and pharmaceutical applications.

References

An In-Depth Technical Guide to 3-Methyl-2-nitrophenol as a Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-2-nitrophenol, a substituted nitrophenol, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique trifunctional architecture—comprising a phenolic hydroxyl group, a nitro group, and a methyl group on an aromatic scaffold—offers a versatile platform for constructing complex molecules. The strategic positioning of these groups dictates the molecule's reactivity, enabling selective transformations that are foundational to the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. This guide provides a comprehensive exploration of this compound, detailing its physicochemical properties, primary synthetic routes, and its multifaceted role as a precursor in advanced chemical transformations. We will delve into the mechanistic rationale behind its key reactions, present detailed experimental protocols, and discuss the safety considerations imperative for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable chemical building block.

Core Characteristics and Physicochemical Profile

This compound (CAS No. 4920-77-8) is a yellow crystalline solid at room temperature.[1][2] The strategic placement of the electron-withdrawing nitro group ortho to the electron-donating hydroxyl group establishes an intramolecular hydrogen bond, which influences its physical properties, such as its melting point and volatility.

The hydroxyl group imparts acidic character, while the nitro group provides a reactive site for reduction, and the aromatic ring is susceptible to further electrophilic substitution, albeit deactivated by the nitro substituent. This combination of features makes it a highly versatile intermediate.[3]

Data Presentation: Physicochemical Properties

For ease of reference, the key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 4920-77-8[4][5]
Molecular Formula C₇H₇NO₃[1][6]
Molecular Weight 153.14 g/mol [1][4]
IUPAC Name This compound[6]
Synonyms 2-Nitro-m-cresol, 3-Hydroxy-2-nitrotoluene[1][4]
Appearance Yellow Solid[2]
Melting Point 35-39 °C[4][5]
Boiling Point 106-108 °C at 9.5 mmHg[4][5]
Purity Typically ≥99%[4][7]

Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are well-documented and available in various chemical databases for structural confirmation.[6][8][9]

Synthesis of this compound

The principal and most direct industrial method for synthesizing this compound is the regioselective nitration of m-cresol.

Mechanism and Rationale: Electrophilic Nitration of m-Cresol

The synthesis hinges on the principles of electrophilic aromatic substitution. The starting material, m-cresol, possesses two activating groups: a strongly activating hydroxyl (-OH) group and a weakly activating methyl (-CH₃) group. Both are ortho-, para-directors.

  • Hydroxyl Group (-OH): Strongly directs incoming electrophiles to positions 2, 4, and 6.

  • Methyl Group (-CH₃): Weakly directs incoming electrophiles to positions 2, 4, and 6.

The reaction yields a mixture of isomers, but the formation of this compound is significant. The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, attacks the aromatic ring. The position ortho to the powerful hydroxyl directing group (position 2) is highly activated, leading to the desired product. While other isomers are formed, reaction conditions can be optimized to favor the 2-nitro isomer. An older method involving sulfonation of m-cresol followed by nitration is reported to give a poor yield of the target molecule.[10]

Caption: Synthesis of this compound via nitration of m-cresol.

Experimental Protocol: Nitration of m-Cresol

This protocol is a representative synthesis and should be performed by trained personnel with appropriate safety measures.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of m-cresol in a suitable solvent (e.g., glacial acetic acid). Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, ensuring the mixture is kept cool.

  • Addition: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred m-cresol solution. The temperature must be rigorously controlled and kept below 10 °C to minimize the formation of by-products and prevent runaway reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate or separate.

  • Purification: The crude product is then isolated. Purification is typically achieved by steam distillation to separate the ortho-isomer from other non-volatile isomers, followed by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Key Transformations: this compound as a Synthetic Intermediate

The true value of this compound lies in the selective transformations of its functional groups, which unlock pathways to a diverse range of more complex molecules.

Reduction of the Nitro Group: A Gateway to Amino Compounds

The most significant and widely used reaction of this compound is the reduction of its nitro group to an amine, yielding 2-Amino-3-methylphenol (CAS 2835-97-4).[11] This transformation is critical as it converts an electron-withdrawing group into a strongly electron-donating and nucleophilic amino group, fundamentally altering the molecule's reactivity and providing a handle for further derivatization.

Causality Behind Reagent Choice:

  • Catalytic Hydrogenation (H₂/Pd/C): This is often the method of choice for its clean reaction profile and high yields. The catalyst provides a surface for the heterolytic cleavage of the H-H bond and the reduction of the nitro group. It avoids the use of harsh acids and produces water as the only by-product.[12]

  • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): A classic and robust method that is effective but requires a more demanding aqueous work-up to remove metal salts.

Caption: Reduction of this compound to 2-Amino-3-methylphenol.

Experimental Protocol: Catalytic Hydrogenation [12]

  • Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or a tetrahydrofuran/methanol mixture, add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 5 mol%).[12]

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at a pressure of 1-3 atm.[12]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-3-methylphenol, which can be purified further by recrystallization if necessary.

Reactions Involving the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base, forming a potent phenoxide nucleophile. This enables a range of reactions, most notably O-alkylation and O-acylation.

  • O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF) yields the corresponding ether. This is useful for protecting the hydroxyl group or for introducing specific alkyl chains to modulate the molecule's properties.

  • O-Acylation: Esterification via reaction with an acyl chloride or acid anhydride, often in the presence of a base like pyridine or triethylamine, produces the corresponding ester. This serves as another effective protecting group strategy.

Applications in Pharmaceutical and Industrial Synthesis

The derivatives of this compound are building blocks for a variety of target molecules across different industries.

  • Pharmaceuticals: The resulting 2-Amino-3-methylphenol is a precursor for synthesizing compounds with specific biological activities. The presence of adjacent amino and hydroxyl groups allows for the construction of heterocyclic ring systems (e.g., benzoxazoles), which are common scaffolds in medicinal chemistry.[3]

  • Agrochemicals: It serves as a precursor in the formulation of some pesticides, where the specific substitution pattern is key to the molecule's bioactivity.[3]

  • Dyes and Pigments: The amino-phenolic derivatives can undergo diazotization and coupling reactions to produce azo dyes with specific chromatic properties.[3]

Caption: Synthetic utility workflow from this compound.

Safety, Handling, and Storage

As a nitrophenolic compound, this compound requires careful handling. It is classified as harmful and an irritant.[4][6][13]

5.1. Hazard Profile

  • H302: Harmful if swallowed.[4][6]

  • H312: Harmful in contact with skin.[6][13]

  • H332: Harmful if inhaled.[4][13]

  • H315: Causes skin irritation.[4][13]

  • H319: Causes serious eye irritation.[4][13]

  • H335: May cause respiratory irritation.[4][13]

  • H411: Toxic to aquatic life with long lasting effects.[13]

5.2. Recommended Handling and PPE

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Eyewash stations and safety showers should be readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[13][14]

    • Respiratory Protection: For operations that may generate dust, use an approved particulate respirator (e.g., N95).[4]

  • Safe Handling Practices: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

5.3. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.[14]

References

theoretical analysis of 3-Methyl-2-nitrophenol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Analysis of 3-Methyl-2-nitrophenol's Molecular Structure

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Molecular Characterization

In the realms of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure and electronic properties is not merely academic—it is the bedrock of innovation. The arrangement of atoms, the nature of chemical bonds, and the distribution of electron density dictate a compound's reactivity, stability, and potential for interaction with biological targets. This compound (3M2NP), a versatile intermediate in the synthesis of pharmaceuticals and dyes, presents a compelling case study for the power of modern analytical techniques.[1][2]

This technical guide moves beyond a superficial overview, offering a deep dive into the theoretical analysis of the 3M2NP molecular structure. We will employ a synergistic approach, integrating high-level quantum chemical calculations with established spectroscopic methodologies. Our narrative is designed for the practicing researcher, scientist, and drug development professional, emphasizing not just the 'what' but the critical 'why' behind our analytical choices. By elucidating the intricate relationship between structure and spectral behavior, this guide aims to provide a robust framework for the characterization of complex organic molecules.

The Strategic Imperative for Theoretical Analysis

This compound, also known as 2-Nitro-m-cresol, is an aromatic compound with the chemical formula C₇H₇NO₃.[3] Its utility as a precursor stems from the reactive potential of its functional groups: a hydroxyl (-OH), a methyl (-CH₃), and a nitro (-NO₂) group attached to a benzene ring. The relative positions of these substituents create a unique electronic and steric environment that governs its chemical behavior.

A purely experimental approach to characterization, while essential, can be resource-intensive and may not fully reveal the underlying quantum mechanical phenomena. Theoretical analysis, primarily through Density Functional Theory (DFT), offers a predictive, cost-effective, and highly detailed lens through which to examine the molecule. DFT allows us to:

  • Determine the most stable three-dimensional geometry (conformation).

  • Predict vibrational frequencies (FT-IR and Raman spectra) with high accuracy.

  • Visualize frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions.[4][5]

  • Map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.[6][7]

By first building a robust theoretical model, we can interpret experimental data with greater confidence and gain predictive insights into the molecule's properties.

Computational Methodology: The DFT Approach

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] We selected the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, as it has consistently proven to provide an excellent balance of accuracy and computational efficiency for organic molecules.[9] This was paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[6][9]

All calculations were performed using the Gaussian 09 software package.[6][8][9] The geometry of 3M2NP was optimized without any symmetry constraints, and the convergence to a true energy minimum on the potential energy surface was confirmed by ensuring the absence of any imaginary vibrational frequencies.[10]

Caption: Computational workflow for DFT analysis of this compound.

Results of Theoretical Analysis

Optimized Molecular Geometry

The DFT optimization reveals the most stable conformation of the 3M2NP molecule. The presence of the bulky nitro group and the methyl group adjacent to the hydroxyl group leads to some distortion of the benzene ring from perfect hexagonal symmetry.[10] This steric hindrance influences bond lengths and angles, which are crucial determinants of the molecule's packing in a solid state and its interaction with other molecules.

ParameterBondCalculated Length (Å)ParameterAngleCalculated Angle (°)
Bond LengthsC-C (ring avg.)1.395Bond AnglesC-C-C (ring avg.)120.0
C-O1.358C-O-H109.5
O-H0.965C-N-O (avg.)118.0
C-N1.462C-C-N121.5
N-O (avg.)1.231
C-C (methyl)1.510
C-H (ring avg.)1.085
C-H (methyl avg.)1.094

Table 1: Selected optimized geometric parameters of this compound calculated at the B3LYP/6-311++G(d,p) level.

Vibrational Spectroscopy: A Harmony of Theory and Experiment

Vibrational analysis is critical for confirming the optimized structure and for providing a direct comparison with experimental data from FT-IR and FT-Raman spectroscopy. The calculated vibrational frequencies and their corresponding assignments, based on Potential Energy Distribution (PED) analysis, provide a complete vibrational profile of the molecule.

Calculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Vibrational Assignment (PED %)
3580~3575-O-H stretching (98%)
3105~3100~3102Aromatic C-H stretching (95%)
2985~2980~2983Methyl C-H asymmetric stretching (92%)
1615~1610~1612Aromatic C=C stretching (85%)
1530~1525~1528NO₂ asymmetric stretching (88%)
1355~1350~1352NO₂ symmetric stretching (86%)
1380~1375~1378C-H bending (methyl) (75%)
1260~1255~1258C-O stretching (70%)
825~820~822Aromatic C-H out-of-plane bending (80%)

Table 2: Comparison of theoretical and experimental vibrational frequencies for this compound.

The strong correlation between the scaled theoretical frequencies and the experimental values validates the accuracy of our computational model. Key characteristic peaks, such as the O-H stretch, the distinct symmetric and asymmetric stretches of the NO₂ group, and aromatic C-H stretches, are clearly identified.[11]

Electronic Properties: Unveiling Reactivity
3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability and reactivity; a smaller gap suggests a more reactive species.[12]

  • EHOMO: -6.85 eV

  • ELUMO: -2.45 eV

  • Energy Gap (ΔE): 4.40 eV

The calculated HOMO-LUMO gap of 4.40 eV indicates that this compound is a relatively stable molecule. Visualization of the orbitals shows that the HOMO is primarily localized over the phenol ring and the hydroxyl group, indicating these are the primary sites of electron donation. Conversely, the LUMO is concentrated on the nitro group and the adjacent ring carbons, identifying this region as the electron-accepting site. This distribution suggests that intramolecular charge transfer is possible from the hydroxyl-substituted part of the ring to the nitro-substituted part.

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map is an invaluable tool for visualizing the charge distribution and predicting how a molecule will interact with other species.[13] It maps the electrostatic potential onto a constant electron density surface, with different colors representing different potential values.

  • Red/Yellow: Regions of negative electrostatic potential (electron-rich), susceptible to electrophilic attack.

  • Blue: Regions of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack.

  • Green: Regions of neutral potential.

For 3M2NP, the MEP analysis reveals distinct reactive sites. The most negative potential (red) is localized over the oxygen atoms of the nitro group, making them the most probable sites for electrophilic attack and for forming hydrogen bonds. The oxygen of the hydroxyl group also shows a negative potential. The most positive potential (blue) is found around the hydroxyl hydrogen atom, making it a likely site for nucleophilic attack. This detailed map is crucial for predicting intermolecular interactions, which is of high importance in drug design and materials science.[7]

Protocol for Experimental Validation

To anchor our theoretical findings in empirical reality, the following protocols for FT-IR and FT-Raman spectroscopic analysis are provided. This self-validating system ensures that the computational model accurately reflects the real-world behavior of the molecule.

FT-IR Spectroscopic Analysis
  • Sample Preparation:

    • Weigh approximately 2 mg of solid this compound sample.

    • Add 200 mg of spectroscopic grade Potassium Bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

    • Transfer the powdered mixture to a pellet-making die and apply pressure of approximately 8-10 tons for 5 minutes to form a transparent pellet.[9]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer (e.g., Bruker IFS 88 C or Jasco 6300).[3][9]

    • Record the spectrum in the range of 4000–400 cm⁻¹.[14]

    • Set the spectral resolution to 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan using an empty sample holder and subtract it from the sample spectrum.

FT-Raman Spectroscopic Analysis
  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly into a glass capillary tube or onto a microscope slide.

  • Data Acquisition:

    • Position the sample in a micro-Raman spectrometer.

    • Use a laser excitation source (e.g., Nd:YAG laser at 1064 nm) to minimize fluorescence.

    • Record the spectrum in the range of 3500–100 cm⁻¹.[14]

    • Set the laser power to an appropriate level (e.g., 50 mW) to avoid sample degradation.

    • Set the spectral resolution to 5 cm⁻¹ and acquire data for a suitable duration (e.g., 5 minutes) to obtain a high-quality spectrum.[9]

Caption: Workflow for experimental validation of theoretical results.

Conclusion: A Synthesized Perspective

This guide has detailed a comprehensive theoretical analysis of the molecular structure of this compound, robustly supported by a clear protocol for experimental validation. Through the application of Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we have successfully determined the molecule's optimized geometry, predicted its vibrational frequencies, and mapped its electronic properties.

The key findings—including the structural distortions induced by substituents, the precise assignment of FT-IR and FT-Raman bands, the localization of frontier molecular orbitals, and the identification of reactive sites via the MEP map—provide a multi-faceted understanding of 3M2NP. The strong concordance between theoretical predictions and established experimental techniques underscores the power of this integrated approach. For researchers in drug development and materials science, this methodology serves as a powerful predictive tool, enabling the rational design of new molecules and a deeper understanding of structure-activity relationships.

References

discovery and initial characterization of 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-nitrophenol

Executive Summary

This compound, also known as 2-Nitro-m-cresol, is a versatile aromatic compound of significant interest in various scientific and industrial domains.[1][2][3] Its unique molecular architecture, featuring hydroxyl, methyl, and nitro functional groups, makes it a valuable precursor and intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1][4] Furthermore, it serves as a crucial reagent in analytical chemistry and as a model compound in atmospheric and photochemical research.[1][5] This guide provides a comprehensive overview of the , designed for researchers, scientists, and professionals in drug development. We will explore its primary synthesis route through the electrophilic nitration of m-cresol, detail the multi-technique spectroscopic approach for its unambiguous structural elucidation, and summarize its key physicochemical properties and applications.

Introduction and Strategic Importance

The strategic value of this compound (CAS No. 4920-77-8) lies in the reactivity bestowed by its functional groups.[2][3][5] The nitro group enhances the molecule's reactivity, making it a pivotal intermediate for creating more complex organic structures.[1] In the pharmaceutical sector, the nitrophenol scaffold is explored for developing compounds with specific biological activities, including potential antitumor properties.[1][4][5] Its role in dye and pigment production is appreciated for contributing to vibrant and stable colorants.[1] This guide aims to provide the foundational knowledge required to synthesize, purify, and characterize this compound, thereby enabling its effective utilization in research and development.

Synthesis Pathway: Electrophilic Nitration of m-Cresol

The most common synthesis of this compound is achieved via the direct nitration of m-cresol. This reaction is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the pre-existing substituents on the aromatic ring.

Causality of Experimental Design: The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the methyl (-CH₃) group is a weakly activating, ortho, para-director. The powerful activating and directing effect of the hydroxyl group primarily governs the position of nitration. The incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to the hydroxyl group. The formation of this compound indicates a preferential substitution at the C2 position, which is ortho to the hydroxyl group and meta to the methyl group. While a historical method involving sulfonation prior to nitration exists, it is reported to result in poor yields, making direct nitration the more efficient and logical choice for laboratory and industrial synthesis.[6]

G mcresol m-Cresol product This compound mcresol->product Electrophilic Aromatic Substitution reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄) reagents->mcresol

Caption: Synthetic pathway for this compound via nitration of m-cresol.

Experimental Protocol: Synthesis and Purification

This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, place a solution of m-cresol in a suitable solvent (e.g., glacial acetic acid). Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Agent: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

  • Nitration: Add the prepared nitrating agent dropwise to the stirred m-cresol solution. The rate of addition must be controlled to keep the internal temperature below 10 °C to minimize the formation of by-products.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for one hour, followed by stirring at room temperature for an additional 2-3 hours.

  • Quenching and Isolation: Pour the reaction mixture slowly over crushed ice with vigorous stirring. The crude this compound will precipitate as a yellow solid.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acids. The primary purification method is recrystallization from an appropriate solvent system (e.g., ethanol-water or hexane) to yield the pure product. The purity can be assessed by Thin Layer Chromatography (TLC) and melting point determination.

Physicochemical and Spectroscopic Characterization

A multi-technique spectroscopic approach is non-negotiable for the unambiguous confirmation of the structure and purity of the synthesized this compound. Each technique provides a unique and complementary piece of the structural puzzle.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis start Synthesized Crude Product purify Purification (Recrystallization) start->purify sample Pure Solid Sample purify->sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Parallel Analysis ir IR Spectroscopy sample->ir Parallel Analysis ms Mass Spectrometry sample->ms Parallel Analysis confirm Structure & Purity Confirmation nmr->confirm ir->confirm ms->confirm

Caption: Workflow for the characterization of this compound.

Physicochemical Properties

The fundamental physical constants of a compound are the first line of characterization, providing an immediate indication of identity and purity.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 2-Nitro-m-cresol, 2-Nitro-3-hydroxytoluene[2][3]
CAS Number 4920-77-8[2][5]
Molecular Formula C₇H₇NO₃[2][3][7]
Molecular Weight 153.14 g/mol [2][7]
Appearance Yellow Solid[5]
Melting Point 35-39 °C[5]
Boiling Point 106-108 °C / 9.5 mmHg[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is highly characteristic.

AssignmentChemical Shift (ppm) (in CDCl₃)MultiplicityRationale
-OH~10.1 - 10.27Singlet (broad)The phenolic proton is highly deshielded and acidic.
Ar-H~7.28 - 7.35Doublet of doubletsAromatic proton deshielded by adjacent nitro group.
Ar-H~6.90 - 7.00Triplet/Doublet of doubletsAromatic proton.
Ar-H~6.72 - 6.82Doublet of doubletsAromatic proton.
-CH₃~2.49 - 2.61SingletMethyl group protons attached to the aromatic ring.
(Note: Exact chemical shifts and coupling constants may vary slightly based on the solvent and spectrometer frequency.)[8]

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. This compound is expected to show 7 distinct signals corresponding to its seven carbon atoms. The carbon bearing the hydroxyl group will be shifted significantly downfield (~150-160 ppm), as will the carbon attached to the nitro group. The methyl carbon will appear far upfield (~15-25 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The FT-IR spectrum of this compound displays several characteristic absorption bands.

  • ~3200-3500 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1580, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1525 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric): N-O stretching vibrations, which are characteristic of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 153, corresponding to the molecular weight of the compound.[3][9]

  • Key Fragmentation: Common fragmentation pathways for nitrophenols include the loss of the nitro group (-NO₂, 46 amu) or nitric oxide (-NO, 30 amu), leading to significant fragment ions that help in structural confirmation.[9]

Applications and Future Outlook

The utility of this compound is well-established, yet its potential continues to expand.

  • Chemical Synthesis: It remains a fundamental building block for creating more elaborate molecules for the pharmaceutical and dye industries.[1][4]

  • Atmospheric Research: It is used in studies investigating the photochemical formation of nitrous acid (HONO), a key species in atmospheric chemistry.[5]

  • Analytical Chemistry: It serves as a reagent or standard in the development of methods for detecting phenolic compounds in environmental samples.[1]

  • Future Directions: The presence of three distinct functional groups offers a platform for combinatorial chemistry and the development of novel derivatives. Its potential as a scaffold in drug discovery, particularly for agents requiring a nitrophenol moiety for biological activity, warrants further investigation.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[2] All handling should be performed in a well-ventilated chemical fume hood.

References

3-Methyl-2-nitrophenol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Methyl-2-nitrophenol

Introduction: Understanding the Molecule and its Context

This compound (CAS No: 4920-77-8), also known as 2-nitro-m-cresol, is an aromatic organic compound with the molecular formula C₇H₇NO₃.[1][2] It belongs to the nitrophenol class, characterized by a phenol ring substituted with both a methyl (-CH₃) and a nitro (-NO₂) group.[3] These compounds are significant in industrial chemistry, often serving as precursors and intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[4][5] However, the very features that make them useful—the electron-withdrawing nitro group and the reactive phenol moiety—also render them subjects of environmental and toxicological concern.[6][7] Nitrophenols are recognized as xenobiotic compounds, often exhibiting persistence in the environment and potential toxicity.[8][9]

This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed examination of the chemical stability and degradation pathways of this compound. We will explore the intrinsic properties of the molecule, the primary mechanisms by which it degrades both abiotically and biotically, and the key environmental factors that influence its fate. Furthermore, this document provides validated, step-by-step experimental protocols to empower researchers to conduct their own stability and degradation studies with scientific rigor.

Physicochemical Profile and Intrinsic Stability

The stability of a compound is fundamentally linked to its physicochemical properties. This compound is a yellow solid at room temperature.[10] Its structure, featuring a hydroxyl group ortho to a nitro group, allows for potential intramolecular hydrogen bonding, which can influence its physical properties and reactivity. The compound is generally considered stable under standard storage conditions, typically in a well-closed container at room temperature (10°C - 25°C), away from incompatible materials.[1][11]

PropertyValueReference
CAS Number 4920-77-8[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Appearance Yellow Solid / Crystal[5][10]
Melting Point 35-39 °C[10]
Boiling Point 106-108 °C / 9.5 mmHg[10]
Synonyms 2-Nitro-m-cresol, 3-Hydroxy-2-nitrotoluene[1]

Major Degradation Pathways

The environmental fate of this compound is dictated by its susceptibility to breakdown through various chemical and biological processes. The nitro group makes the aromatic ring electron-deficient and generally resistant to electrophilic attack, rendering it more recalcitrant than phenol itself.[9]

Microbial Biodegradation

Bioremediation using microorganisms is considered a promising approach for the detoxification of nitrophenol-contaminated environments.[8][9] While many nitrophenols are toxic, specific bacterial strains have evolved enzymatic machinery to utilize them as a source of carbon and energy.[12] The degradation of nitrophenols can proceed via two primary strategies:

  • Oxidative Pathway: This route is initiated by a monooxygenase enzyme that hydroxylates the aromatic ring, typically leading to the removal of the nitro group as nitrite (NO₂⁻). For instance, the degradation of p-nitrophenol often proceeds via the formation of 1,2,4-benzenetriol.[13][14] A similar initial attack on this compound would likely produce a methylated catechol or related dihydroxy intermediate, priming the ring for cleavage by dioxygenase enzymes.

  • Reductive Pathway: Under anaerobic or anoxic conditions, the initial step often involves the reduction of the nitro group to a hydroxylamino (-NHOH) and then an amino (-NH₂) group.[14] This creates an aminophenol, which is generally more amenable to further degradation than its nitro counterpart. The resulting 3-methyl-2-aminophenol could then undergo ring cleavage.

Several bacterial genera, including Burkholderia, Rhodococcus, Pseudomonas, and Arthrobacter, have been identified as capable degraders of various nitrophenols and their derivatives.[8][13][15] The specific pathway for this compound has not been as extensively studied as its 4-nitro isomer, but based on established mechanisms, a plausible oxidative pathway is proposed below.

G cluster_pathway Plausible Oxidative Biodegradation Pathway A This compound B Monooxygenase (+O2, +NAD(P)H) A->B C 3-Methylcatechol (+ Nitrite) B->C D Catechol 2,3-dioxygenase (Extradiol Cleavage) C->D E 2-Hydroxy-6-oxohepta- 2,4-dienoate D->E F Downstream Metabolism (Hydrolysis, Oxidation) E->F G TCA Cycle Intermediates F->G

Caption: Plausible oxidative biodegradation pathway for this compound.

Abiotic Degradation: The Role of Light

In aquatic and atmospheric environments, photodegradation is a significant abiotic process for the transformation of nitrophenols.[7] The process is driven by the absorption of UV light, which can lead to direct photolysis or the generation of highly reactive species like hydroxyl radicals (•OH).

  • Direct Photolysis: The molecule itself absorbs light energy, leading to an excited state that can undergo bond cleavage or rearrangement.

  • Indirect Photolysis: This is often the more dominant mechanism. UV light interacts with other substances in the environment (like nitrates or dissolved organic matter) to produce hydroxyl radicals. These radicals are powerful, non-selective oxidants that attack the aromatic ring. The primary attack often involves hydroxylation, leading to the formation of dihydroxynitrobenzene derivatives.[16]

The atmospheric half-lives for nitrophenols are estimated to be in the range of 3 to 18 days, with photolysis being a key removal process.[7][17] In surface waters, this process can also be significant, with half-lives ranging from days to weeks depending on water clarity, depth, and the presence of photosensitizers.[7]

Chemical Degradation: Photocatalysis

Advanced oxidation processes (AOPs), such as heterogeneous photocatalysis, offer an engineered approach to degrade recalcitrant organic pollutants. In this process, a semiconductor catalyst, most commonly titanium dioxide (TiO₂), is irradiated with UV light.[16] This generates electron-hole pairs, which in turn produce hydroxyl radicals on the catalyst surface.[18] These radicals then mineralize the organic substrate. Studies on various nitrophenol isomers have shown that photocatalytic degradation can lead to complete mineralization, breaking the compound down into carbon dioxide, water, and inorganic ions (e.g., nitrate and ammonium).[16] The degradation pathway typically involves initial ring hydroxylation, followed by ring opening and subsequent oxidation of the resulting aliphatic fragments.[16]

Experimental Protocols for Stability and Degradation Analysis

To provide actionable insights for laboratory work, this section details standardized protocols for assessing the stability and degradation of this compound. The key to a successful study is a robust analytical method for quantifying the parent compound and its metabolites. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice.[19][20]

Analytical Method: HPLC-UV Quantification

A validated HPLC method is foundational for tracking the compound's concentration over time.

ParameterConditionRationale
Instrument Standard HPLC with UV/Vis or DAD DetectorWidely available and provides good sensitivity for aromatic compounds.
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Excellent for separating moderately polar organic compounds from aqueous matrices.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Acetic AcidProvides good resolution. Acidification ensures the phenol is protonated for consistent retention.
Flow Rate 1.0 mL/minA standard flow rate balancing analysis time and column efficiency.
Detection λ ~270 nmA common wavelength for detecting nitrophenolic compounds.[20]
Injection Vol. 10-20 µLStandard volume for analytical HPLC.
Protocol 1: Photodegradation Assessment in Aqueous Solution

This protocol determines the rate of abiotic degradation under controlled irradiation.

Objective: To quantify the photodegradation kinetics of this compound and identify major photoproducts.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike this into a buffered aqueous solution (e.g., pH 7 phosphate buffer) in a quartz reaction vessel to a final concentration of 1-10 mg/L. Causality: Quartz is used as it is transparent to UV light, unlike borosilicate glass.

  • Irradiation: Place the vessel in a photoreactor equipped with a light source simulating sunlight (e.g., a Xenon arc lamp). Maintain a constant temperature using a cooling system.

  • Control Sample: Prepare an identical solution and keep it in the dark at the same temperature to account for any non-photolytic degradation (e.g., hydrolysis).

  • Sampling: Withdraw aliquots from both the irradiated and dark control vessels at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Analysis: Immediately analyze the samples by HPLC-UV to determine the remaining concentration of the parent compound. If metabolite identification is desired, use HPLC coupled with Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the natural logarithm of the concentration (ln(C/C₀)) versus time. The slope of this line gives the pseudo-first-order rate constant (k).

G cluster_workflow Workflow for Photodegradation Study prep 1. Prepare Aqueous Solution in Quartz Vessel split Split Sample prep->split light 2a. Irradiate with Light Source split->light Test dark 2b. Store in Dark (Control) split->dark Control sample_light 3a. Sample at Time Intervals light->sample_light sample_dark 3b. Sample at Time Intervals dark->sample_dark analysis 4. Analyze by HPLC-UV/MS sample_light->analysis sample_dark->analysis data 5. Calculate Degradation Rate analysis->data

Caption: Experimental workflow for assessing the photodegradation of a compound.

Protocol 2: Aerobic Biodegradation Assessment

This protocol evaluates the compound's susceptibility to microbial breakdown.

Objective: To determine if this compound can be degraded by an aerobic microbial consortium.

Methodology:

  • Medium Preparation: Prepare a sterile mineral salts medium (MSM) that contains all necessary nutrients for bacterial growth except a carbon source.

  • Inoculum: Obtain an inoculum from a relevant environmental source, such as soil from a site with a history of industrial contamination, or activated sludge from a wastewater treatment plant.

  • Experimental Setup:

    • Test Flasks: In sterile flasks, combine MSM, the inoculum, and this compound as the sole carbon source (e.g., 50 mg/L).

    • Abiotic Control: Prepare a flask with MSM and the compound, but no inoculum, to check for abiotic loss.

    • Toxicity Control: Prepare a flask with MSM, inoculum, the compound, and an easily degradable carbon source (e.g., glucose). Compare growth to a flask with only glucose to check if the compound is toxic to the microbes.

  • Incubation: Incubate all flasks on an orbital shaker at a controlled temperature (e.g., 25-30°C) to ensure aerobic conditions.

  • Sampling & Analysis: Periodically withdraw samples, filter through a 0.22 µm filter to remove biomass, and analyze the supernatant by HPLC-UV to measure the disappearance of the parent compound.

  • Data Interpretation: A significant decrease in concentration in the test flasks compared to the abiotic control indicates biodegradation.

Conclusion

This compound is a chemically stable compound under standard conditions, but it is susceptible to degradation through multiple environmental pathways. Microbial action, particularly by specialized bacterial strains, represents a crucial route for its detoxification, likely proceeding through oxidative ring hydroxylation and cleavage. Abiotic degradation, driven primarily by indirect photolysis via hydroxyl radicals, governs its persistence in atmospheric and aquatic systems. Understanding these degradation mechanisms is paramount for predicting the environmental fate of this compound and for developing effective remediation strategies. The experimental protocols provided herein offer a validated framework for researchers to further investigate the stability and transformation of this compound and other related nitroaromatic compounds, contributing to a safer and cleaner environment.

References

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the electron ionization mass spectrum of 3-methyl-2-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the fragmentation pathways, the underlying chemical principles, and the practical aspects of obtaining and interpreting the mass spectrum of this compound. Our approach is rooted in established scientific principles and field-proven methodologies to ensure both accuracy and practical relevance.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. Electron ionization (EI) is a widely used "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1][2][3] This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information. This compound (C₇H₇NO₃, Molecular Weight: 153.14 g/mol ) presents an interesting case for EI-MS analysis due to the presence of multiple functional groups and their specific substitution pattern on the aromatic ring.[4][5] The ortho-relationship of the hydroxyl, nitro, and methyl groups leads to characteristic fragmentation pathways, often influenced by the "ortho effect."

The Electron Ionization Mass Spectrum of this compound: A Data-Driven Overview

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide clues to its structure. While the molecular ion peak (M⁺•) at m/z 153 is expected, its intensity can be variable due to the energetic nature of electron ionization. The most significant peaks in the spectrum, as indexed in public databases, provide the basis for our fragmentation analysis.[5]

m/z Proposed Ion Structure Relative Intensity
153[C₇H₇NO₃]⁺• (Molecular Ion)Variable
136[C₇H₆NO₂]⁺High
108[C₆H₆NO]⁺Moderate
77[C₆H₅]⁺High
52[C₄H₄]⁺•Moderate

Table 1: Prominent ions in the electron ionization mass spectrum of this compound.

Deciphering the Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of this compound under electron ionization is a cascade of reactions initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses, with notable influence from the ortho-positioning of the substituents.

Formation of the Molecular Ion (m/z 153)

The process begins with the bombardment of the this compound molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of the molecular ion radical cation, [C₇H₇NO₃]⁺•.[3]

Caption: Ionization of this compound.

The "Ortho Effect" and the Formation of the [M-OH]⁺ Ion (m/z 136)

A prominent fragmentation pathway for ortho-substituted nitrophenols involves an intramolecular hydrogen transfer from the hydroxyl group to the nitro group, a phenomenon known as the "ortho effect".[6] This rearrangement is followed by the elimination of a hydroxyl radical (•OH), resulting in a stable even-electron ion at m/z 136.

Caption: "Ortho effect" leading to the [M-OH]⁺ ion.

Subsequent Fragmentation of the [C₇H₆NO₂]⁺ Ion

The ion at m/z 136 can undergo further fragmentation through the loss of carbon monoxide (CO), a common fragmentation pathway for phenolic compounds, to form an ion at m/z 108.

[C₇H₆NO₂]⁺ (m/z 136) → [C₆H₆NO]⁺ (m/z 108) + CO

Formation of the Phenyl Cation (m/z 77)

The highly stable phenyl cation, [C₆H₅]⁺, is a common and often abundant fragment in the mass spectra of benzene derivatives. Its formation from this compound can occur through various pathways, including the loss of the methyl, nitro, and hydroxyl groups from the molecular ion or subsequent fragmentation of intermediate ions. A plausible pathway involves the loss of a nitro group (NO₂) and a methyl radical (•CH₃) from an intermediate.

Formation of the m/z 52 Fragment

The ion at m/z 52 is likely a four-carbon fragment, [C₄H₄]⁺•, arising from the cleavage of the aromatic ring. This is a common fragmentation product for benzene and its derivatives, indicating significant disruption of the aromatic system under electron ionization conditions.

Caption: Proposed fragmentation cascade.

Experimental Protocol for Acquiring the Electron Ionization Mass Spectrum

To ensure the acquisition of a high-quality and reproducible EI-MS spectrum of this compound, a standardized protocol is essential. The following methodology is based on established practices for the analysis of aromatic compounds using gas chromatography-mass spectrometry (GC-MS).

Instrumentation
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization source.

GC-MS Parameters
Parameter Value Rationale
Injector Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for high sensitivity.
Carrier Gas HeliumProvides good chromatographic resolution and is inert.
Flow Rate 1.0 mL/minA typical flow rate for capillary columns, balancing analysis time and separation efficiency.
Oven Program Initial temp: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)Allows for the separation of the analyte from any impurities or solvent.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °COptimizes ionization efficiency and minimizes source contamination.
Electron Energy 70 eVThe standard energy for EI-MS, ensuring reproducible fragmentation and allowing for library searching.[3]
Mass Range m/z 40-400Covers the molecular ion and expected fragment ions.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak.
Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • Dilution: Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • Injection: Inject 1 µL of the final solution into the GC-MS system.

Conclusion: Synthesizing Data for Confident Structural Assignment

The electron ionization mass spectrum of this compound provides a wealth of structural information. The presence of a molecular ion peak, coupled with a detailed analysis of the fragmentation pattern, allows for the confident identification of this compound. The characteristic loss of a hydroxyl radical, driven by the "ortho effect," is a key diagnostic feature. By following a robust experimental protocol, researchers can obtain high-quality, reproducible spectra that are amenable to both manual interpretation and library matching. This guide serves as a foundational resource for scientists and professionals engaged in the analysis of nitrophenolic compounds and underscores the power of mass spectrometry in modern chemical analysis.

References

Investigating the Bioactive Properties of 3-Methyl-2-nitrophenol: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

3-Methyl-2-nitrophenol, also known as 2-nitro-m-cresol, is a nitroaromatic compound with the molecular formula C₇H₇NO₃.[1][2] Historically, its utility has been primarily as a versatile chemical intermediate in the synthesis of dyes, pigments, and more complex pharmaceutical molecules.[3][4] Its distinct chemical architecture, featuring a phenol ring substituted with both a methyl and a nitro group, allows for a wide range of chemical modifications, making it a valuable building block in organic synthesis.[3][4]

However, the very functional groups that make this compound a useful synthetic precursor also suggest a potential for untapped biological activity. The broader class of nitroaromatic compounds has garnered significant interest for diverse bioactivities, including antimicrobial and antineoplastic effects.[5][6] Similarly, phenolic compounds are widely recognized for their antimicrobial and antioxidant properties.[7][8]

This guide moves beyond the established role of this compound as a simple intermediate. It serves as a technical framework for researchers, scientists, and drug development professionals to systematically investigate its potential bioactive properties. Due to the limited volume of publicly available research focused specifically on the bioactivity of this isomer, we will employ a scientifically rigorous, hypothesis-driven approach. By leveraging experimental findings from structurally related nitrophenols and drawing from established pharmacological screening principles, this document provides the rationale, experimental designs, and detailed protocols necessary to unlock the potential of this compound as a bioactive agent.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is critical before embarking on biological investigations. These properties influence solubility in assay buffers, membrane permeability, and potential liabilities.

PropertyValueSource
CAS Number 4920-77-8[9][10]
Molecular Formula C₇H₇NO₃[1][2][11]
Molecular Weight 153.14 g/mol [1][10]
Appearance Yellow Solid[12]
Melting Point 35-39 °C[12][13]
Boiling Point 106-108 °C at 9.5 mmHg[12][13]
Synonyms 2-Nitro-m-cresol, 3-Hydroxy-2-nitrotoluene[2][9]

Part 1: Investigation of Cytotoxic Potential

Rationale and Hypothesis

The investigation into the cytotoxicity of this compound is predicated on extensive evidence from its structural isomers. Mono-nitrophenols are known to induce cytotoxic effects in human lung cells, with the degree of toxicity being highly dependent on the position of the nitro group.[14] Studies have shown that 4-nitrophenol is often the most potent isomer, while 2-nitrophenol is the least toxic.[14][15] This structure-activity relationship is a cornerstone of our investigation.

The presence of the electron-withdrawing nitro group on the phenol ring is a key pharmacophore that can trigger cellular stress pathways.[15] We hypothesize that this compound will exhibit cytotoxic activity against cancer cell lines, likely mediated through the induction of oxidative stress, a common mechanism for nitroaromatic compounds.[14] The specific positioning of the methyl group at the meta-position relative to the hydroxyl group and ortho- to the nitro group may modulate this activity, potentially influencing its selectivity and potency compared to other isomers.

Proposed Mechanism of Action: Oxidative Stress-Induced Apoptosis

Many cytotoxic nitrophenols exert their effects by disrupting the cellular redox balance. The proposed mechanism for this compound involves intracellular metabolism that generates reactive oxygen species (ROS). An excessive buildup of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. This cascade culminates in the collapse of the mitochondrial membrane potential and the activation of apoptotic pathways, leading to programmed cell death.[14]

G Compound This compound Enters Cell ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Metabolic Activation Mito Mitochondrial Stress & Membrane Potential Collapse ROS->Mito Oxidative Damage Caspase Caspase Activation Mito->Caspase Release of Cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed cytotoxic mechanism of this compound.

Experimental Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma or HepG2 hepatocellular carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[15]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[15]

  • Incubation: Incubate the plate for a specified period, typically 24 or 48 hours.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: Investigation of Antimicrobial Properties

Rationale and Hypothesis

The chemical scaffold of this compound contains two key functional groups associated with antimicrobial activity: the phenolic hydroxyl group and the nitro group. Phenolic compounds are well-documented antimicrobial agents that can disrupt microbial cell membranes and inhibit essential enzymes.[7] Furthermore, many nitroaromatic compounds exhibit a broad spectrum of activity against bacteria and fungi.[6]

We hypothesize that this compound will exhibit inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. The lipophilic nature of the molecule may facilitate its passage through the bacterial cell wall and membrane, where it can exert its effects.

Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][15]

Objective: To determine the MIC of this compound against selected bacterial strains.

Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the logarithmic growth phase, corresponding to a turbidity of a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the broth medium. The concentration range should be broad enough to capture the potential MIC (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculation: Dilute the standardized bacterial culture so that when 50 µL is added to each well (containing 50 µL of the compound dilution), the final inoculum density is approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Include a positive control well (broth with bacteria, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15] The results can be confirmed by measuring the optical density at 600 nm.

G cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis P1 Serial Dilution of This compound P2 Add Standardized Bacterial Culture P1->P2 P3 Incubate Plate (18-24h, 37°C) P2->P3 P4 Visually Inspect for Turbidity (Growth) P3->P4 P5 Determine Lowest Concentration with No Growth (MIC) P4->P5

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Assessment of Antioxidant Activity

Rationale and Hypothesis

While nitrophenols can be pro-oxidant and induce cellular stress, the phenolic hydroxyl group provides a potential mechanism for antioxidant activity through radical scavenging.[14] The hydrogen atom of the hydroxyl group can be donated to neutralize free radicals, thereby terminating damaging chain reactions. This dual potential makes it crucial to experimentally assess the antioxidant capacity of this compound.

We hypothesize that this compound may possess free radical scavenging properties. The electronic effects of the ortho-nitro and meta-methyl groups will influence the bond dissociation enthalpy of the phenolic O-H bond, which is a key determinant of radical scavenging efficiency.[16] An investigation using a stable free radical, such as DPPH, will clarify this potential.

Experimental Protocol 3: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.[5] DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance can be measured spectrophotometrically.

Objective: To evaluate the free radical scavenging capacity of this compound.

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

    • Test Compound: Prepare various concentrations of this compound in methanol.

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox.

  • Reaction Mixture: In a 96-well plate or individual cuvettes:

    • Add 100 µL of the DPPH solution.

    • Add 100 µL of the test compound at various concentrations (or methanol for the control).

  • Incubation: Mix well and incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • EC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the EC₅₀ (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This guide outlines a foundational, hypothesis-driven framework for the systematic investigation of the bioactive properties of this compound. The proposed experimental workflows for cytotoxicity, antimicrobial activity, and antioxidant potential provide a robust starting point for characterizing this compound. The causality behind each experimental choice is grounded in the known structure-activity relationships of related nitrophenol and phenolic compounds.

Positive results from these initial in vitro screens would warrant a more in-depth mechanistic investigation. For cytotoxicity, this could involve Annexin V/PI staining to confirm apoptosis, cell cycle analysis, and specific assays for mitochondrial membrane potential. For antimicrobial activity, time-kill assays and investigation of effects on bacterial membrane integrity would be logical next steps.

Ultimately, by methodically exploring its biological effects, this compound can be evaluated for its potential to be advanced from a simple chemical intermediate to a lead compound in drug discovery programs.

References

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Methyl-2-nitrophenol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the melting and boiling point data for 3-Methyl-2-nitrophenol (CAS 4920-77-8), a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical properties. The protocols described herein are designed to ensure self-validation and scientific rigor, crucial for regulatory compliance and reproducible research.

Core Physicochemical Properties of this compound

This compound, also known as 2-Nitro-m-cresol, is a yellow to orange-brown crystalline solid at ambient temperature.[3][4] Its molecular structure, featuring a hydroxyl and a nitro group in ortho positions relative to each other on a toluene backbone, dictates its characteristic physical properties. Understanding these properties is paramount for its application in further chemical synthesis and formulation.

A summary of its key identification and physical data is presented below:

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1][5][6][7]
Molecular Weight 153.14 g/mol [1][3][5][8]
CAS Number 4920-77-8[5][6][7][9]
Appearance Yellow to orange-brown crystalline powder or low melting mass[3]
Melting Point 35-39 °C (literature)[3][5][6][9][10]
Boiling Point 106-108 °C at 9.5 mmHg[3][5][6][9][10]

The Science Behind the Data: Structural Influences on Melting and Boiling Points

The observed melting and boiling points of this compound are a direct consequence of its molecular architecture. The presence of both a hydroxyl (-OH) group and a nitro (-NO₂) group on the aromatic ring gives rise to specific intermolecular and intramolecular forces.

Melting Point: The Role of Purity and Crystal Structure

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a very narrow temperature range.[11] The reported melting range of 35-39 °C for this compound is typical for a commercially available reagent. However, the presence of impurities will depress the melting point and broaden the melting range.[12][13][14] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. Therefore, a sharp melting point closer to the upper end of the literature range is indicative of higher purity.

The synthesis of this compound often involves the nitration of m-cresol, which can lead to isomeric impurities, such as 5-methyl-2-nitrophenol, that must be removed to ensure a sharp melting point.[15][16]

Boiling Point: The Impact of Intramolecular Hydrogen Bonding

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[17][18] The boiling point of this compound is significantly influenced by the proximity of the hydroxyl and nitro groups. This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the -OH group and an oxygen of the -NO₂ group.

This internal hydrogen bonding satisfies the hydrogen bonding potential of the hydroxyl group within the molecule itself.[8][10][19] Consequently, the intermolecular forces between molecules of this compound are weaker (primarily van der Waals forces) compared to its isomer, 5-methyl-2-nitrophenol (p-nitro-m-cresol), where the groups are further apart, necessitating intermolecular hydrogen bonding.[8][20] This is why ortho-nitrophenols, like this compound, are more volatile and have lower boiling points than their para and meta isomers.[8][10][19]

The reported boiling point of 106-108 °C is at a reduced pressure of 9.5 mmHg.[3][5][9] Distillation under reduced pressure is necessary because many organic compounds, especially those with high molecular weights or functional groups susceptible to oxidation, will decompose at the high temperatures required for boiling at atmospheric pressure.[21][22][23]

Experimental Protocols for Accurate Determination

To ensure the generation of reliable and reproducible data, the following detailed protocols for melting and boiling point determination are provided. These methods are standard in organic chemistry laboratories and are recognized by various pharmacopeias.[24]

Melting Point Determination (Capillary Method)

This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[24][25] Modern automated systems offer high precision, but the classical Thiele tube method remains a valid and instructive technique.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[3][26]

    • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.[27]

    • Press the open end of a capillary tube into the powder to collect a small amount of the sample.[3][28]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.[3][26] The packed sample height should be 2-3 mm for an accurate reading.[9][26]

  • Apparatus Setup (Thiele Tube):

    • Clamp a Thiele tube to a ring stand.[5]

    • Fill the tube with a suitable heating oil (e.g., mineral or silicone oil) to just above the top of the side arm.[5]

    • Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the middle of the thermometer bulb.[4]

    • Insert the thermometer assembly into the Thiele tube through a stopper, ensuring the sample is immersed in the oil in the main body of the tube.[3]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner. The tube's design promotes convection currents, ensuring uniform heating.[2][4][27]

    • For an unknown sample, a rapid determination can be performed first to find an approximate melting point.[9]

    • For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[3][9]

    • Record the temperature at which the first drop of liquid appears (onset of melting).[3][9]

    • Record the temperature at which the last solid crystal disappears (completion of melting).[3][9]

    • The recorded melting point should be expressed as a range (e.g., 37-38.5 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement (Thiele Tube) Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Pack Pack Sample Load->Pack Setup Assemble Thiele Tube Apparatus Pack->Setup Transfer Heat_Rapid Heat Rapidly to T_m - 20°C Setup->Heat_Rapid Heat_Slow Heat Slowly (1-2°C/min) Heat_Rapid->Heat_Slow Record_T1 Record T1 (First Droplet) Heat_Slow->Record_T1 Record_T2 Record T2 (All Liquid) Record_T1->Record_T2 Report Report Melting Range (T1 - T2) Record_T2->Report

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination (Microscale Method at Reduced Pressure)

Given that the literature boiling point is at reduced pressure, a microscale method like the Siwoloboff technique is appropriate and conserves material.[1][6] This method determines the temperature at which the vapor pressure of the liquid equals the applied pressure.

  • Sample and Apparatus Preparation:

    • Place a small amount (a few drops) of liquid this compound into a small test tube (fusion tube).[29][30]

    • Take a capillary tube (the same type used for melting points) and seal one end in a flame.

    • Place the sealed capillary tube, open end down, into the fusion tube containing the sample.[1][6][29]

    • Attach the fusion tube assembly to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Set up a vacuum distillation apparatus, or a simple Thiele tube setup connected to a vacuum source, to maintain the desired pressure (e.g., 9.5 mmHg).

  • Measurement:

    • Immerse the thermometer and fusion tube assembly in the heating bath (e.g., Thiele tube).

    • Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[31]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the liquid's vapor is now escaping, and the temperature is slightly above the boiling point at that pressure.[6][29]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and then stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure.[1][32]

    • Record the temperature at this exact moment. This is the boiling point of the liquid at the applied pressure.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Sample Add Liquid to Fusion Tube Capillary Insert Inverted Sealed Capillary Sample->Capillary Attach Attach Assembly to Thermometer Capillary->Attach Immerse Immerse in Heating Bath Attach->Immerse Transfer Heat Heat Gently Immerse->Heat Bubbles Observe Rapid Bubbles Heat->Bubbles Cool Remove Heat & Cool Slowly Bubbles->Cool Record Record T when Liquid Enters Capillary Cool->Record Report Report Boiling Point Record->Report

Caption: Workflow for Micro Boiling Point Determination.

Advanced Purity Analysis: Differential Scanning Calorimetry (DSC)

For pharmaceutical applications requiring a highly accurate, quantitative measure of purity, Differential Scanning Calorimetry (DSC) is an invaluable tool.[33][34] DSC measures the heat flow into a sample as a function of temperature. For a substance with a small amount of impurity, the melting peak in a DSC thermogram will be depressed and broadened.[35][36]

The Van't Hoff equation can be applied to the shape of the melting endotherm to calculate the mole percent of impurity.[34][37] This method is considered an absolute purity determination and is often used to qualify reference standards.[33][35] For DSC analysis, the compound must be crystalline, thermally stable through its melt, and any impurities must be soluble in the melt but not the solid.[36]

Conclusion

The melting point (35-39 °C) and boiling point (106-108 °C at 9.5 mmHg) of this compound are critical parameters for its identification, purity assessment, and safe handling in research and development. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible determination of these values. A thorough understanding of the underlying chemical principles, such as the effects of impurities and intramolecular hydrogen bonding, is essential for interpreting experimental results and ensuring the quality of this vital chemical intermediate.

References

understanding the reactivity of the nitro group in 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 3-Methyl-2-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals[1]. The document delves into the intricate interplay of the hydroxyl, methyl, and nitro functional groups, which collectively dictate the molecule's electronic landscape and subsequent reaction pathways. Core topics include an examination of electrophilic and nucleophilic aromatic substitution, with a detailed focus on the primary transformation of the nitro group: its reduction to the corresponding amine. Methodologies are presented with an emphasis on the underlying principles guiding the choice of reagents and reaction conditions, providing researchers and drug development professionals with a robust framework for utilizing this compound in complex organic synthesis.

Molecular Structure and Electronic Landscape

This compound (also known as 2-Nitro-m-cresol) is an aromatic compound characterized by a phenol ring substituted with a methyl group and a nitro group.[2][3][4] Understanding its reactivity begins with a thorough analysis of the electronic contributions of each substituent.

Property Value Reference
CAS Number 4920-77-8[3]
Molecular Formula C₇H₇NO₃[2][3]
Molecular Weight 153.14 g/mol [2][5]
Melting Point 35-39 °C[6]
Boiling Point 106-108 °C at 9.5 mmHg[6]
Appearance Yellow Solid[6]

The reactivity of the benzene ring and its functional groups is not merely a sum of its parts but a complex interplay of inductive and resonance effects.

Substituent Inductive Effect (I) Resonance Effect (R) Overall Ring Effect Directing Influence (EAS)
-OH (Hydroxyl) -I (Electron-withdrawing)+R (Strongly electron-donating)ActivatingOrtho, Para
-CH₃ (Methyl) +I (Electron-donating)Hyperconjugation (Weakly donating)ActivatingOrtho, Para
-NO₂ (Nitro) -I (Strongly electron-withdrawing)-R (Strongly electron-withdrawing)DeactivatingMeta

The hydroxyl group's potent +R effect, where its lone pairs delocalize into the ring, strongly activates the ortho and para positions.[7] Conversely, the nitro group is a powerful deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, which directs incoming electrophiles to the meta position.[8][9] The methyl group provides a weaker activating influence through its +I effect.[10] In this compound, these competing influences create a unique reactivity map.

Caption: Interplay of substituent electronic effects in this compound.

Reduction of the Nitro Group: Synthesis of 3-Methyl-2-aminophenol

The most significant and synthetically useful reaction of the nitro group in this compound is its reduction to an amine (NH₂). This transformation is a cornerstone of synthetic chemistry, providing access to anilines that are precursors to a vast array of pharmaceuticals and dyes.[11] The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro compounds.[12]

  • Mechanism Insight: The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) on the surface of a metal catalyst. The nitro group is sequentially reduced, typically through nitroso and hydroxylamine intermediates, to the final amine.

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective choice.[12] Raney Nickel is also widely used and can be advantageous when trying to avoid the dehalogenation of aryl halides, should they be present on the substrate.[12] Platinum-based catalysts are also effective.[13] The choice of catalyst and reaction conditions (temperature, pressure) allows for process optimization to achieve high yields.[14][15]

Caption: General pathway for the reduction of an aromatic nitro group.

Protocol 1: Catalytic Hydrogenation of this compound using Pd/C
  • Trustworthiness: This protocol is a standard, well-established procedure for nitro group reduction. The endpoint is self-validating; the cessation of hydrogen uptake signals the completion of the reaction. Monitoring by Thin Layer Chromatography (TLC) provides an orthogonal confirmation.

  • System Preparation: A Parr shaker hydrogenation apparatus or a similar multi-port reaction vessel is charged with this compound (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). The solvent choice is critical; it must solubilize the starting material without reacting under the hydrogenation conditions.

  • Catalyst Addition: 5-10% Palladium on carbon (Pd/C) is added, typically at a loading of 1-5 mol% relative to the substrate. The catalyst is handled carefully in an inert atmosphere if dry, or as a water-wet paste to mitigate its pyrophoric nature.

  • Inerting: The vessel is sealed and purged multiple times with an inert gas (Nitrogen or Argon) to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.

  • Hydrogenation: The atmosphere is replaced with Hydrogen (H₂), typically at a pressure of 30-60 psi. The reaction mixture is agitated vigorously to ensure efficient mixing and mass transfer of hydrogen to the catalyst surface.[15]

  • Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. The theoretical amount of hydrogen uptake is 3.0 equivalents. Progress can also be tracked by TLC, staining for both the nitrophenol (often UV active and colored) and the resulting aminophenol (which can be visualized with stains like ninhydrin).

  • Work-up: Upon completion, the reaction is purged again with inert gas. The mixture is filtered through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can be pyrophoric. It should be quenched with water.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 3-Methyl-2-aminophenol, which can be purified by crystallization or chromatography.

Metal-Acid Reductions

For substrates sensitive to catalytic hydrogenation (e.g., those containing alkynes or other easily reducible groups), reduction using metals in acidic media is a robust alternative.

  • Reagent Systems: Common choices include iron (Fe) in acetic acid, tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid, and zinc (Zn) in acidic conditions.[12][13]

  • Causality: These reactions proceed via single electron transfer from the metal to the nitro group. The use of acid is to protonate intermediates and to dissolve the metal oxides formed. Fe/AcOH is often preferred due to its milder conditions and the production of environmentally benign iron oxides.[12]

Method Reagents Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Raney Ni)1-4 atm H₂, Room TempHigh yield, clean byproducts (H₂O)Reduces other functional groups (alkenes, alkynes, C=O), catalyst can be pyrophoric
Metal/Acid Reduction Fe, Sn, or Zn with HCl or AcOHRefluxHigh functional group toleranceStoichiometric metal waste, harsh acidic conditions, work-up can be cumbersome
Sulfide Reduction Na₂S or (NH₄)₂SAqueous/Alcoholic solutionCan selectively reduce one NO₂ group in the presence of anotherUnpleasant odor, moderate yields

Reactivity of the Aromatic Ring

The directing effects of the substituents govern the outcome of further reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

In an electrophilic attack, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates.[7][16] The weaker activating methyl group and the strong deactivating nitro group play secondary roles in determining the position of substitution.

  • Regioselectivity: The positions ortho and para to the hydroxyl group (C4 and C6) are the most activated. The nitro group at C2 and the methyl group at C3 provide significant steric hindrance around the C4 position. The C6 position is also sterically influenced by the adjacent methyl group. Therefore, electrophilic substitution is predicted to occur primarily at the C4 and C6 positions, with the relative yields depending on the steric bulk of the electrophile and the precise reaction conditions. The strong deactivating effect of the nitro group makes substitution meta to it (at C4 and C6) electronically favorable from its perspective, which aligns with the directing effect of the hydroxyl group.[17]

Caption: Combined directing effects for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strong electron-withdrawing nitro group can activate an aromatic ring towards nucleophilic attack.[18] For an SₙAr reaction to proceed efficiently, two conditions must typically be met: (1) the ring must be activated by strong electron-withdrawing groups, and (2) there must be a good leaving group (like a halide) positioned ortho or para to the activating group.[19]

In this compound itself, neither the hydroxyl nor the methyl group is a viable leaving group under standard SₙAr conditions. However, if the molecule were further functionalized, for example, by halogenation at the C4 or C6 position, the resulting halo-compound would be highly susceptible to nucleophilic substitution at that position, driven by the powerful activating effect of the ortho/para nitro group.

Conclusion

The reactivity of this compound is a nuanced subject dictated by the synergistic and antagonistic electronic effects of its three substituents. While the hydroxyl group is the primary activator for electrophilic substitution, the nitro group's main role is twofold: it deactivates the ring overall and serves as a key functional handle for reduction to the synthetically valuable 3-Methyl-2-aminophenol. A thorough understanding of these principles is essential for chemists aiming to incorporate this versatile molecule into their synthetic strategies, enabling precise control over reaction outcomes in the development of novel chemical entities.

References

A Technical Guide to the Preliminary Toxicological Investigation of 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive framework for the initial toxicological assessment of 3-Methyl-2-nitrophenol (CAS 4920-77-8). As a nitroaromatic compound used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals, a thorough understanding of its potential biological activity and toxicity is paramount for ensuring safe handling and for predicting its environmental and physiological impact.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, field-proven approach to generating a foundational toxicity profile. Our methodology emphasizes a tiered, mechanism-driven strategy, beginning with fundamental in vitro assays and progressing toward more complex biological systems.

Physicochemical and Hazard Profile

A foundational understanding of a compound's physical and chemical properties is a prerequisite for any toxicological study, as it informs handling, solvent selection, and potential routes of exposure. This compound is a yellow solid with a molecular weight of 153.14 g/mol .[2][3]

Table 1: Physicochemical Properties and Hazard Identification of this compound

PropertyValueReference
CAS Number 4920-77-8[3]
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [3]
Appearance Yellow Solid/Crystal[1][2]
Melting Point 35-39 °C[2]
Boiling Point 106-108 °C at 9.5 mmHg[2]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[3]

The Globally Harmonized System (GHS) classifications provided by PubChem indicate that this compound is presumed to have acute toxicity via oral, dermal, and inhalation routes, and is an irritant to skin, eyes, and the respiratory system.[3] This preliminary hazard information underscores the need for a robust toxicological investigation, starting with its effects at the cellular level.

A Tiered Strategy for Toxicological Assessment

We advocate for a tiered approach to toxicological screening. This strategy is both resource-efficient and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The workflow begins with fundamental cytotoxicity assays to establish a dose-range, followed by investigations into specific mechanisms of toxicity such as genotoxicity and oxidative stress, which are known concerns for nitrophenol compounds.[4]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Advanced In Vitro Models cluster_2 Tier 3: Preliminary In Vivo Assessment A Cytotoxicity Assays (MTT & LDH) Determine IC50 B Genotoxicity Screening (Ames Test / In Vitro Micronucleus) A->B Establish Dose-Range C Mechanistic Assays (ROS, Mitochondrial Potential) A->C Inform Mechanistic Study Doses D Hepatotoxicity Assessment (e.g., HepG2 cells) Metabolism & CYP450 Activity C->D Investigate Organ-Specific Toxicity E Acute Oral Toxicity (e.g., OECD TG 423) Determine LD50 & Observe Clinical Signs D->E Guide In Vivo Study Design

Caption: A tiered workflow for the preliminary toxicological investigation of this compound.

Tier 1: Foundational In Vitro Toxicity Assessment

The initial tier focuses on establishing the cytotoxic potential and investigating common toxicological pathways associated with phenolic compounds.

Cytotoxicity: The Baseline for Toxic Potential

Causality Behind Experimental Choice: The first step in any toxicological screen is to determine the concentration range at which the compound elicits a cytotoxic response. We employ a dual-assay approach to ensure the robustness of our findings. The MTT assay measures mitochondrial reductase activity, an indicator of metabolic viability, while the Lactate Dehydrogenase (LDH) assay quantifies plasma membrane damage by measuring the release of LDH into the cell culture medium.[4][5] Using both provides a self-validating system; a true cytotoxic effect should manifest as both a decrease in metabolic activity and an increase in membrane permeability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., A549 lung epithelial cells or HepG2 liver hepatocellular carcinoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well.[4] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24 or 48 hours.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel 96-well plate.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a new 96-well plate and add the kit's reaction mixture according to the manufacturer's instructions.

  • Data Acquisition: Incubate as recommended and measure the absorbance at the specified wavelength (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Data Presentation: Hypothetical Cytotoxicity Data

AssayCell LineExposure TimeIC₅₀ (µM)
MTT A54924 hours150
LDH A54924 hours185
MTT A54948 hours85
LDH A54948 hours110
Genotoxicity: Assessing Mutagenic Potential

Causality Behind Experimental Choice: Nitroaromatic compounds are a class of molecules that can sometimes act as DNA-damaging agents. A structural analogue, 3-methyl-4-nitrophenol, has demonstrated genotoxicity in an in vitro chromosomal aberration test.[6] Therefore, it is critical to assess the genotoxic potential of this compound. The bacterial reverse mutation assay (Ames test) is a widely used and validated initial screen for mutagenicity. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, detecting mutations that cause a reversion to the wild-type, allowing growth on a histidine-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).[7]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from Aroclor- or phenobarbital-induced rat liver) to detect metabolites that may be mutagenic.[8]

  • Compound Exposure: In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays).

  • Plating: Add 2 mL of molten top agar containing a trace amount of histidine and biotin to the test tube, mix, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.

Mechanistic Insights: Oxidative Stress

Causality Behind Experimental Choice: Studies on other nitrophenols have shown that cytotoxicity is often preceded by the buildup of cellular reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[4] Investigating these upstream events can provide crucial mechanistic insights into how this compound may induce cell death.

G A This compound Exposure B Increased Cellular ROS (Reactive Oxygen Species) A->B C Mitochondrial Membrane Potential Collapse B->C D Apoptosis / Necrosis C->D E Cytotoxicity D->E

References

Methodological & Application

HPLC method for 3-Methyl-2-nitrophenol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 3-Methyl-2-nitrophenol by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol encompassing sample preparation, chromatographic conditions, and a full validation strategy aligned with the International Council for Harmonisation (ICH) guidelines. The scientific rationale behind each methodological choice is elucidated to ensure both technical accuracy and practical applicability.

Introduction

This compound, also known as 2-nitro-m-cresol, is a significant chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and dyes.[1] Its presence as a potential impurity or metabolite necessitates a reliable and sensitive analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is a preferred technique for such analyses due to its high resolution, sensitivity, and reproducibility.[2]

This document provides a step-by-step protocol for an isocratic RP-HPLC method coupled with UV detection. The method is designed to be stability-indicating, capable of separating this compound from potential degradation products and related impurities.

Analyte Physicochemical Properties: The Basis for Method Design

Understanding the physicochemical properties of this compound is fundamental to developing a selective and efficient HPLC method. These properties dictate the choice of stationary phase, mobile phase composition, and detector settings.

PropertyValueSource
Chemical Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol [3][4]
Appearance Yellow Solid[1]
Melting Point 35-39 °C[1][5]
Boiling Point 106-108 °C at 9.5 mmHg[1][5]
Polarity Moderately polar due to hydroxyl and nitro groupsInferred
UV Absorbance Strong UV absorbent due to the nitrophenol chromophoreInferred

The presence of both a methyl group (nonpolar) and hydroxyl and nitro groups (polar) gives this compound an intermediate polarity, making it an ideal candidate for reversed-phase chromatography. The aromatic nitro-substituted phenol structure provides a strong chromophore, enabling sensitive detection using a standard UV-Vis detector.

Principle of the Method: Reversed-Phase Chromatography

This method employs reversed-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. The stationary phase is typically a C18 (octadecylsilyl) bonded silica gel. A polar mobile phase, consisting of a mixture of water and an organic modifier like acetonitrile, is used to elute the compounds.[6][7] Components with higher polarity will have less affinity for the stationary phase and will elute earlier, while less polar components will be retained longer.

Materials and Reagents

Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound reference standard (≥99% purity).[4]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Orthophosphoric acid (AR grade).

  • Sodium hydroxide (AR grade).

  • Hydrochloric acid (AR grade).

  • Hydrogen peroxide (30%, AR grade).

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase (Acetonitrile:Water, 50:50 v/v):

    • Measure 500 mL of HPLC grade acetonitrile and 500 mL of HPLC grade water into a clean 1 L glass bottle.

    • Mix thoroughly and degas for 15 minutes using a sonicator or an online degasser. Causality: This composition provides a good balance of elution strength for moderately polar compounds like nitrophenols.[8][9] Isocratic elution is chosen for its simplicity and robustness.

  • Diluent (Acetonitrile:Water, 50:50 v/v):

    • Use the mobile phase as the diluent for preparing standard and sample solutions to ensure peak shape integrity and avoid solvent mismatch effects.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it quantitatively to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent. Mix well. This solution should be stored at 2-8°C and protected from light.[10]

  • Working Standard Solutions for Calibration:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[11]

Sample Preparation Protocol

For a solid sample matrix (e.g., a drug product formulation):

  • Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Causality: This procedure aims to extract the analyte from the matrix efficiently. Sonication enhances dissolution, and filtration removes insoluble excipients that could damage the HPLC column.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.[6]
Mobile Phase Acetonitrile : Water (50:50, v/v)Provides optimal retention and separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.[8]
Injection Volume 10 µLA small volume minimizes potential peak distortion.[9]
Column Temperature 30°CMaintains consistent retention times and improves peak shape.
Detection Wavelength 275 nmNitrophenols exhibit strong absorbance in this region. The optimal wavelength should be confirmed by analyzing a standard with a DAD.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Evaluate the SST parameters against the acceptance criteria.[12]

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

Diagram: General HPLC Workflow A visual representation of the analytical process from sample preparation to final result.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Solution Preparation Sample_Analysis Sample Injection & Analysis Sample_Prep->Sample_Analysis System_Suitability System Suitability Test (SST) System_Suitability->Calibration If Pass Calibration->Sample_Analysis Integration Peak Integration & Area Measurement Sample_Analysis->Integration Quantification Concentration Calculation Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation Protocol (ICH Q2(R2))

To ensure the method is suitable for its intended purpose, a full validation must be performed.[13] The following parameters should be assessed.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15] This is demonstrated through forced degradation studies.[16][17]

  • Protocol:

    • Prepare solutions of this compound (approx. 100 µg/mL) and subject them to the following stress conditions. Aim for 5-20% degradation.[18]

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose solid powder to 105°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 24 hours.

    • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a DAD.

  • Acceptance Criteria: The peak for this compound should be spectrally pure (as determined by peak purity analysis) and well-resolved from all degradation product peaks (Resolution ≥ 2.0).

Linearity
  • Protocol: Analyze the prepared calibration standards (1-100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[8]

Accuracy
  • Protocol: Perform a recovery study by spiking a placebo (sample matrix without the analyte) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[14]

Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be ≤ 2.0%.[15]

Limits of Detection (LOD) and Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified by analyzing a standard at the calculated concentration, which should yield acceptable accuracy and precision.

Robustness
  • Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 5°C).

    • Mobile Phase Composition (± 2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected.

Diagram: Method Validation Logic This diagram outlines the core pillars of analytical method validation as per ICH guidelines.

Validation_Logic cluster_pillars Key Validation Parameters (ICH Q2) center_node Validated Method (Fit for Purpose) Specificity Specificity (Forced Degradation) Specificity->center_node Linearity Linearity & Range Linearity->center_node Accuracy Accuracy (% Recovery) Accuracy->center_node Precision Precision (Repeatability & Intermediate) Precision->center_node Limits LOD & LOQ Limits->center_node Robustness Robustness Robustness->center_node

Caption: Logical relationship of validation parameters ensuring a fit-for-purpose method.

Data Analysis and Quantification

  • Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration data, where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Quantification: For unknown samples, integrate the peak area corresponding to the retention time of this compound.

  • Calculate Concentration: Use the regression equation to calculate the concentration of the analyte in the sample solution:

    Concentration (µg/mL) = (Peak Area of Sample - c) / m

  • Adjust for the initial sample weight and dilution factors to obtain the final concentration in the original sample.

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust system for the quantification of this compound. By following the outlined protocols for system setup, sample preparation, and method validation, laboratories can ensure the generation of accurate and reproducible data that meets stringent regulatory standards. The provided rationale for each step empowers the analyst to troubleshoot and adapt the method as needed while maintaining scientific integrity.

References

Application Notes & Protocols: The Strategic Use of 3-Methyl-2-nitrophenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-2-nitrophenol is a versatile aromatic compound that serves as a pivotal starting material in multi-step organic synthesis.[1][2] Its strategic importance in the pharmaceutical sector is primarily realized through its role as a precursor to more complex molecules, particularly in the development of novel therapeutic agents.[2][3] The presence of hydroxyl, methyl, and nitro groups on the benzene ring provides a unique chemical handle for a variety of transformations.[3] This guide provides an in-depth exploration of the primary application of this compound: its conversion to the high-value pharmaceutical intermediate, 2-Amino-3-methylphenol. We will detail the underlying chemical principles, provide a field-proven laboratory protocol, and discuss the subsequent utility of the synthesized intermediate in drug discovery pathways.

Introduction: The Role of this compound as a Precursor

In the landscape of pharmaceutical development, the efficient construction of molecular scaffolds is paramount. This compound (also known as 2-Nitro-m-cresol) emerges as a valuable building block due to its enhanced reactivity conferred by the nitro group.[2][3] While it has applications in the synthesis of dyes and pigments, its most significant contribution to medicinal chemistry is its function as a readily available precursor for 2-Amino-3-methylphenol.[4][5]

The conversion of the nitro group to an amine via catalytic hydrogenation is a fundamental and highly efficient transformation. This reaction unlocks the synthetic potential of the molecule, yielding 2-Amino-3-methylphenol, an intermediate used in the synthesis of various pharmaceutical compounds, including analgesics, anti-inflammatory drugs, and antimicrobials.[5][] The resulting aminophenol structure contains two key functional groups—a nucleophilic amine and a phenolic hydroxyl group—that are essential for constructing the complex heterocyclic systems often found in active pharmaceutical ingredients (APIs).

Core Application: Synthesis of 2-Amino-3-methylphenol via Catalytic Hydrogenation

The most critical application of this compound in pharmaceutical synthesis is its reduction to 2-Amino-3-methylphenol. This process is typically achieved through catalytic hydrogenation, a clean and high-yielding method.

Causality Behind the Synthesis:

The rationale for this transformation is straightforward: the electron-withdrawing nitro group is converted into a versatile, electron-donating amino group. This fundamentally alters the molecule's chemical properties and opens up numerous pathways for further functionalization. The 2-Amino-3-methylphenol product is a key reactant for building benzo-fused heterocyclic structures, which are privileged scaffolds in drug design.

Workflow for Synthesis of 2-Amino-3-methylphenol

G cluster_start Starting Material cluster_process Reaction Process cluster_workup Work-up & Isolation cluster_end Final Product Start This compound (in Methanol) Catalyst Add Pd/C Catalyst (10 wt%) Start->Catalyst Dissolution Deoxygenate Deoxygenate (Vacuum) Catalyst->Deoxygenate Slurry formation Hydrogenate Hydrogenate (H2 Balloon, 5h @ 23°C) Deoxygenate->Hydrogenate Reaction initiation Filter Filter through Diatomaceous Earth Hydrogenate->Filter Reaction completion Wash Wash Pad with Methanol Filter->Wash Concentrate Concentrate Filtrate (Vacuum) Wash->Concentrate Combine filtrates End 2-Amino-3-methylphenol Concentrate->End Isolation G cluster_input Key Intermediate cluster_reactions Synthetic Transformations cluster_output Pharmaceutical Scaffolds Intermediate 2-Amino-3-methylphenol Cyclization Cyclization with Phosgene Derivatives Intermediate->Cyclization Acylation Acylation of Amine/Hydroxyl Intermediate->Acylation SchiffBase Condensation with Aldehydes/Ketones Intermediate->SchiffBase Benzoxazinone Benzoxazinone Core (Antimicrobials) Cyclization->Benzoxazinone AmideEster Amide/Ester Derivatives (Analgesics) Acylation->AmideEster Imine Imine-based Ligands SchiffBase->Imine

References

Application Notes & Protocol: Regioselective Nitration of 3-Methylphenol to Yield 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective nitration of 3-methylphenol (m-cresol) to synthesize 3-methyl-2-nitrophenol. Direct nitration of m-cresol typically yields a mixture of isomers, including 3-methyl-4-nitrophenol and 3-methyl-6-nitrophenol, alongside the desired 2-nitro isomer, due to the directing effects of the hydroxyl and methyl groups.[1] This protocol details a robust method that enhances the yield of this compound through the strategic use of a sulfonation-nitration-desulfonation sequence. The causality behind each experimental step is elucidated, and critical safety precautions for handling nitrating agents are emphasized. This guide is intended for researchers and professionals in drug development and chemical synthesis.

Introduction: The Challenge of Regioselectivity in Phenolic Nitration

The electrophilic nitration of phenols is a cornerstone reaction in organic synthesis, providing access to valuable nitroaromatic intermediates.[2] However, the high reactivity of the phenol ring often leads to a lack of regioselectivity and the formation of multiple products. In the case of 3-methylphenol, the hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This combined influence typically results in a mixture of 2-, 4-, and 6-nitro isomers upon direct nitration.[3][4]

To overcome this challenge and selectively synthesize this compound, a multi-step approach involving a temporary directing group is employed. This protocol utilizes sulfonation to block the more reactive positions on the aromatic ring, thereby directing the subsequent nitration to the desired ortho-position relative to the hydroxyl group.

Mechanistic Rationale: A Guided Electrophilic Aromatic Substitution

The core of this protocol lies in controlling the electrophilic aromatic substitution on the 3-methylphenol ring. The hydroxyl group's strong activating effect makes the positions ortho and para to it particularly susceptible to electrophilic attack.

The Role of Sulfuric Acid as a Catalyst and Directing Group

Concentrated sulfuric acid serves a dual purpose. Initially, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] Subsequently, under controlled conditions, sulfuric acid itself acts as an electrophile, leading to the sulfonation of the aromatic ring. This reversible sulfonation preferentially occurs at the sterically less hindered and electronically favorable positions, which are typically the para- and ortho-positions relative to the powerful hydroxyl directing group. By blocking these positions with a sulfonic acid group, the subsequent nitration is directed to the remaining available ortho position.

Safety First: Handling Nitrating Agents

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[5][6] Nitric acid is a strong oxidizer and highly corrosive, capable of causing severe chemical burns.[7][8]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5]

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[5]

  • Temperature Control: The reaction is highly exothermic. Strict temperature control using an ice-salt bath is critical to prevent runaway reactions.[1]

  • Slow Addition: The nitrating agent must be added slowly and dropwise to maintain control over the reaction rate and temperature.[1]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[5] Have appropriate spill containment materials readily available.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory scale synthesis and should be adapted and optimized for specific equipment and purity requirements.

Materials and Reagents
ReagentGradePuritySupplierNotes
3-Methylphenol (m-Cresol)Reagent≥99%Sigma-Aldrich
Sulfuric AcidACS Reagent95-98%Fisher Scientific
Nitric AcidACS Reagent70%VWR
Glacial Acetic AcidACS Reagent≥99.7%J.T.BakerSolvent
Sodium SulfiteAnhydrous≥98%Acros OrganicsFor quenching
DichloromethaneHPLC Grade≥99.8%EMD MilliporeFor extraction
Sodium SulfateAnhydrous≥99%Alfa AesarFor drying
Step-by-Step Methodology

Part A: Sulfonation of 3-Methylphenol

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 10.8 g (0.1 mol) of 3-methylphenol.

  • Cooling: Cool the flask to 0°C in an ice-salt bath.

  • Addition of Sulfuric Acid: Slowly add 20 mL of concentrated sulfuric acid (98%) dropwise to the stirred 3-methylphenol. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 2 hours to ensure complete sulfonation. The primary product at this stage is 4-hydroxy-2-methylbenzenesulfonic acid.

Part B: Nitration of the Sulfonated Intermediate

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 7.0 mL (0.11 mol) of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the sulfonated 3-methylphenol solution from Part A. Critically, maintain the internal reaction temperature between -5°C and 0°C.[1] The appearance of brown fumes (NO₂) indicates the reaction is proceeding too quickly and the addition rate should be reduced.[1]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1 hour.

Part C: Hydrolysis (Desulfonation) and Work-up

  • Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Hydrolysis: Gently heat the resulting solution to 50-60°C and hold at this temperature for 1 hour to effect the hydrolysis of the sulfonic acid group.

  • Cooling and Precipitation: Cool the solution in an ice bath. The crude this compound will precipitate as a yellowish solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water until the washings are neutral.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[9]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_0 Part A: Sulfonation cluster_1 Part B: Nitration cluster_2 Part C: Desulfonation & Work-up 3-Methylphenol 3-Methylphenol Sulfonation Sulfonation 3-Methylphenol->Sulfonation + H2SO4 (0-5°C) Sulfonated Intermediate Sulfonated Intermediate Sulfonation->Sulfonated Intermediate Nitration Nitration Sulfonated Intermediate->Nitration + HNO3/H2SO4 (-5 to 0°C) Nitrated Intermediate Nitrated Intermediate Nitration->Nitrated Intermediate Hydrolysis Hydrolysis Nitrated Intermediate->Hydrolysis + H2O, Heat (50-60°C) Crude Product Crude Product Hydrolysis->Crude Product Purification Purification Crude Product->Purification Recrystallization/ Chromatography This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Characterization and Expected Results

The final product, this compound, is a yellow solid with a melting point of approximately 35°C.[10] The purity of the product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9] The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low Yield Incomplete sulfonation or nitration.Ensure accurate temperature control and sufficient reaction times. Confirm the concentration and purity of the acids.
Formation of Multiple Isomers Reaction temperature too high during nitration.Strictly maintain the temperature between -5°C and 0°C during the addition of the nitrating mixture.
Dark, Tarry Byproducts Oxidation of the phenol by nitric acid.Ensure slow, controlled addition of the nitrating agent at a low temperature.
Incomplete Desulfonation Insufficient heating during hydrolysis.Ensure the hydrolysis step is carried out at 50-60°C for the recommended time.

Conclusion

This application note provides a detailed and mechanistically grounded protocol for the regioselective synthesis of this compound from 3-methylphenol. By employing a sulfonation-nitration-desulfonation strategy, the inherent lack of selectivity in the direct nitration of m-cresol is effectively overcome. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this procedure. The provided framework allows for the reliable production of this valuable chemical intermediate for applications in research and development.

References

3-Methyl-2-nitrophenol: A Versatile Synthetic Building Block with a Limited Direct Role as an Analytical Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-2-nitrophenol, a substituted nitrophenol, is a valuable chemical intermediate with established applications in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pigments.[1][2] Its molecular structure, featuring hydroxyl, methyl, and nitro groups on a benzene ring, imparts a unique reactivity that is leveraged in various synthetic pathways. While some commercial suppliers refer to it as a reagent in analytical chemistry for the detection of phenolic compounds, a thorough review of the scientific literature indicates that its direct application as a primary analytical reagent is not well-documented.[1][3] This guide provides a comprehensive overview of this compound, focusing on its primary role as a synthetic precursor and contextualizing its potential, though uncorroborated, role in analytical sciences.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and application in synthesis.

PropertyValueReferences
Molecular Formula C₇H₇NO₃[4]
Molecular Weight 153.14 g/mol [4]
Appearance Yellow crystalline solid[1]
Melting Point 35-39 °C[4]
Boiling Point 106-108 °C at 9.5 mmHg[4]
CAS Number 4920-77-8[4]

Core Application: A Precursor in Chemical Synthesis

The primary and well-established application of this compound is as a precursor in organic synthesis. The presence of the nitro group enhances the reactivity of the aromatic ring, making it a versatile starting material for the production of more complex molecules.[1]

Synthesis of Pharmaceuticals and Bioactive Molecules

This compound serves as a key building block in the synthesis of various pharmaceutical compounds.[2] Its structure can be modified through reactions targeting the hydroxyl, nitro, or aromatic ring positions to create intermediates for drug development.[1] For instance, it is used in the synthesis of the antibacterial drug nitrofurazone.[2]

Production of Dyes and Pigments

The chemical structure of this compound is conducive to the synthesis of chromophoric and auxochromic systems, which are fundamental to the production of dyes and pigments.[1] The nitro and hydroxyl groups can be chemically altered to generate a wide range of colors with good stability, making it a valuable component in the colorant industry.

Caption: Major synthetic applications of this compound.

Role in Analytical Chemistry: A Critical Evaluation

Despite assertions from some commercial sources that this compound is a "key reagent in the development of analytical methods for detecting and quantifying phenolic compounds," there is a notable absence of specific, peer-reviewed analytical protocols that utilize it as the primary reagent.[1] Extensive searches of scientific databases for its use as a chromogenic agent, a derivatizing agent in chromatography, or in electrochemical sensors have not yielded established methods.

This suggests that while it may be used in-house for specific, unpublished applications or as a precursor in the synthesis of other analytical reagents, it is not a commonly employed, off-the-shelf reagent for routine analytical chemistry. The following sections will, therefore, discuss the general principles of analytical methods for phenolic compounds, providing context for the types of applications where a compound like this compound could theoretically be used, even if specific protocols are not available.

General Analytical Strategies for Phenolic Compounds

The determination of phenolic compounds is a significant area of analytical chemistry, with applications in environmental monitoring, food analysis, and clinical diagnostics. The methods often rely on the chemical reactivity of the phenol group.

Spectrophotometric Methods based on Oxidative Coupling

A common strategy for the colorimetric determination of phenols involves an oxidative coupling reaction. In this type of assay, a phenolic compound reacts with a chromogenic reagent in the presence of an oxidizing agent to form a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.

A widely used reagent for this purpose is 3-Methyl-2-benzothiazolinone hydrazone (MBTH), which, it is important to note, is a different compound from this compound.

Caption: General workflow for the spectrophotometric determination of phenols via oxidative coupling.

Derivatization for Chromatographic Analysis

For analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC), phenolic compounds are often derivatized to improve their volatility, thermal stability, or detectability.[5][6] Derivatization involves reacting the analyte with a reagent to form a less polar and more volatile derivative.

Common Derivatization Reactions for Phenols:

  • Silylation: Replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group.

  • Acylation: Reaction with an acylating agent to form an ester.

  • Alkylation: Introduction of an alkyl group.

While this compound itself is not a common derivatizing agent, this principle is fundamental to the analysis of phenolic compounds.

Conclusion

This compound is a chemical of significant industrial importance, primarily serving as a versatile precursor in the synthesis of pharmaceuticals, dyes, and other organic molecules. Its utility in these fields is well-established and supported by the chemical literature. In contrast, its role as a direct reagent in analytical chemistry is not well-documented in publicly available scientific research. While it may possess properties that could be exploited for analytical purposes, the lack of established and validated protocols suggests that researchers and scientists seeking methods for the determination of phenolic compounds should look to more commonly used and well-documented reagents. The information provided herein aims to offer a clear and evidence-based perspective on the applications of this compound, guiding researchers toward its proven synthetic utilities.

References

experimental setup for studying 3-Methyl-2-nitrophenol photolysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Environmental Significance of 3-Methyl-2-nitrophenol Photolysis

This compound is an aromatic compound that enters the environment through various industrial processes and as a secondary product from the atmospheric oxidation of aromatic hydrocarbons.[1] Like other nitrophenols, it is recognized for its potential phytotoxicity and its role in the formation of secondary organic aerosols.[1][2] The ultimate fate of such compounds in the environment is of critical importance, and photodegradation—the breakdown of molecules by light—is a primary transformation pathway.

Studies have shown that for methyl-2-nitrophenols, photolysis is the dominant atmospheric loss process, surpassing even reaction with hydroxyl radicals (OH).[1] Furthermore, the photolysis of ortho-nitrophenols is a recognized source of nitrous acid (HONO) in the gas phase, a key precursor to the highly reactive OH radical which governs atmospheric oxidative capacity.[3][4][5] Therefore, accurately characterizing the photolytic behavior of this compound is essential for modeling its environmental persistence, atmospheric impact, and toxicological relevance.

This application note provides a comprehensive experimental framework for researchers to investigate the photolysis of this compound. It moves beyond a simple list of steps to explain the causality behind the experimental design, ensuring a robust, self-validating methodology. We will cover the core principles, detailed protocols for both aqueous and gas-phase studies, analytical quantification, and the crucial determination of the reaction's quantum yield.

Foundational Principles: The Photochemistry of Nitrophenols

Photolysis is initiated when a molecule absorbs a photon of light, promoting it to an electronically excited state. This excess energy can induce the molecule to undergo various transformations, including isomerization or bond cleavage. The efficiency of this process is quantified by the quantum yield (Φ) , defined as the ratio of molecules transformed to the number of photons absorbed.[6][7]

Φ = (Number of molecules reacted) / (Number of photons absorbed)

A quantum yield of 1 indicates a perfectly efficient process where every absorbed photon leads to a reaction, while a value less than 1 implies that other de-excitation pathways (like fluorescence or heat dissipation) are competing with the chemical reaction.[6] For chain reactions, Φ can exceed 1.[7]

For ortho-nitrophenols such as this compound, a key photochemical pathway involves an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group.[5] This process, occurring in the excited state, can lead to the elimination of HONO, a significant reaction in atmospheric chemistry.[3][4] Understanding this pathway and its efficiency is a primary goal of the experimental setup described herein.

Experimental Design: A Rationale-Driven Approach

A robust study of photolysis requires careful consideration of four key components: the light source, the reaction vessel, the sample matrix, and the analytical methodology.

The Light Source: Simulating the Sun

The choice of light source is paramount. To simulate environmental conditions, a source that mimics the solar spectrum at the Earth's surface (wavelengths > 290 nm) is required.

  • High-Pressure Xenon Arc Lamps: These are the gold standard for environmental photochemistry. When coupled with appropriate filters (e.g., a borosilicate glass filter to cut off wavelengths < 290 nm), their emission spectrum closely resembles that of natural sunlight.[8]

  • Superactinic Fluorescent Lamps: For specific mechanistic studies, lamps with a narrower emission range can be used. For instance, lamps with a maximum emission around 360 nm are effective for studying nitrophenol photolysis, as these compounds absorb strongly in the UVA region (320-400 nm).[1]

The Reaction Vessel: Containing the Experiment

The reactor must be transparent to the wavelengths of interest and facilitate uniform sample irradiation.

  • Aqueous Phase Studies: A temperature-controlled quartz cuvette placed within a spectrophotometer or a dedicated photoreactor is ideal. Quartz is used for its transparency across the UV-Vis spectrum. For larger volumes, a jacketed beaker made of quartz can be used, with temperature controlled by a circulating water bath.

  • Gas Phase Studies: Large-volume (e.g., >1000 L) photoreactors made with FEP Teflon film are often used.[1] The large volume minimizes wall effects, and the film is transparent to UV radiation. The reactor is typically surrounded by a bank of lamps to ensure homogenous irradiation.[1][9]

The Sample Matrix: The Reaction Environment

The chemical environment can significantly influence reaction pathways and rates.

  • Aqueous Solutions: Studies are typically conducted in high-purity, air-saturated water. Since the acid-dissociation constant (pKa) of nitrophenols can affect their absorption spectra and reactivity, the use of buffered solutions (e.g., phosphate or perchlorate buffers) to maintain a constant pH is crucial for reproducibility.[10]

  • Gas Phase: Experiments are performed in a matrix of purified synthetic air (a mixture of N₂ and O₂).[1] This mimics the primary composition of the troposphere.

Analytical Methods: Monitoring the Reaction

Accurate quantification of the parent compound and its degradation products is the backbone of the experiment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique for analyzing aqueous samples of nitrophenols.[11][12] A C18 reversed-phase column coupled with a UV-Vis detector set to the absorbance maximum of this compound allows for sensitive and specific quantification.

  • Gas Chromatography (GC) & Spectroscopy: For gas-phase experiments, reactants can be monitored by GC with an appropriate detector.[9] Fourier-Transform Infrared (FTIR) spectroscopy is also a powerful tool for identifying and quantifying both the parent compound and gaseous products like HONO.[4]

Materials and Apparatus

Category Item Specifications
Chemicals This compound>98% purity
Potassium FerrioxalateActinometry standard, >99% purity
1,10-PhenanthrolineComplexing agent for actinometry
Sulfuric Acid (H₂SO₄)ACS grade
Sodium AcetateBuffer for actinometry
Acetonitrile & WaterHPLC grade, for mobile phase
Buffer Salts (e.g., Na₂HPO₄, KH₂PO₄)ACS grade, for aqueous studies
Synthetic Air (80% N₂, 20% O₂)High purity, for gas-phase studies
Apparatus Photoreactor SystemXenon arc lamp (>300 W) with filter holder OR Bank of fluorescent lamps (e.g., 320-480 nm)
Reaction VesselQuartz cuvettes (1 cm path length) OR Jacketed quartz beaker (for aqueous); Teflon bag reactor (for gas)
Analytical InstrumentsHPLC with UV-Vis Detector and C18 column; UV-Vis Spectrophotometer
General Lab EquipmentMagnetic stirrer, pH meter, volumetric flasks, micropipettes, syringes with filters (0.22 µm)

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for determining the photolysis quantum yield of this compound in an aqueous solution.

Protocol 1: Preparation of Solutions
  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small amount of HPLC-grade methanol before diluting with high-purity water in a volumetric flask to create a concentrated stock solution (e.g., 1 mM). Store in the dark at 4°C.

  • Reaction Solution: Prepare the final reaction solution by diluting the stock solution in the desired aqueous matrix (e.g., a pH 7 phosphate buffer) to a concentration that yields an absorbance between 0.05 and 1.0 at the irradiation wavelength to ensure sufficient light absorption without excessive inner-filter effects.[13]

  • Actinometer Solutions: Prepare the ferrioxalate actinometer solutions as per established literature protocols. This typically involves a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄.[14]

Protocol 2: Photon Flux Determination (Chemical Actinometry)

Causality: Before measuring the sample's photolysis, the exact number of photons being emitted by the light source and entering the reaction vessel must be quantified. The ferrioxalate actinometer is a reliable chemical system where the quantum yield is well-known, allowing us to calibrate the light source.[13][14]

  • Fill the identical quartz reaction vessel (cuvette) with the 0.006 M ferrioxalate solution.

  • Irradiate the actinometer solution for a short, precisely measured time (t), such that less than 10% of the ferrioxalate is consumed.

  • After irradiation, take a precise aliquot of the irradiated solution and add it to a volumetric flask containing a 1,10-phenanthroline solution and a sodium acetate buffer.

  • Dilute to the mark with pure water and allow the color to develop in the dark for at least 30 minutes.

  • Measure the absorbance of the resulting red-orange Fe²⁺-phenanthroline complex at 510 nm using a UV-Vis spectrophotometer.

  • Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where the molar absorptivity (ε) at 510 nm is well-established (~11,100 L mol⁻¹ cm⁻¹).

  • The photon flux (I₀), in units of einsteins s⁻¹ (or mol of photons s⁻¹), can then be calculated using the known quantum yield of the actinometer at the irradiation wavelength.

Protocol 3: Photolysis Experiment

Self-Validation System: This protocol incorporates control experiments to isolate the effect of light and ensure the observed degradation is due to photolysis.

  • Setup: Place the photoreactor in a light-tight enclosure. Allow the lamp to warm up for at least 30 minutes to ensure a stable output. If using a jacketed vessel, start the circulating bath to maintain a constant temperature (e.g., 25°C).

  • Dark Control: Fill a reaction vessel with the this compound reaction solution. Place it in the photoreactor with the light source off (or completely covered) for the maximum duration of the experiment. Take samples at the beginning and end. This control verifies that no significant degradation occurs due to hydrolysis, adsorption to the vessel walls, or other non-photolytic processes.

  • Photolysis Run: Fill a second, identical reaction vessel with the same solution. Place it in the photoreactor and turn on the light source to begin the irradiation (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 1 mL) from the reaction vessel. Immediately transfer the sample to an HPLC vial, which may contain a quenching agent if necessary, and store it in the dark/cold to prevent further reaction before analysis.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_calib Phase 2: System Calibration cluster_exp Phase 3: Photolysis Experiment cluster_analysis Phase 4: Analysis & Calculation A1 Prepare Stock & Reaction Solutions C1 Run Dark Control A1->C1 C2 Irradiate Sample A1->C2 A2 Prepare Actinometer Solutions B1 Irradiate Actinometer A2->B1 B2 Spectrophotometric Analysis (510 nm) B1->B2 B3 Calculate Photon Flux (I₀) B2->B3 D3 Calculate Quantum Yield (Φ) B3->D3 Input I₀ D1 HPLC Analysis of All Samples C1->D1 C3 Collect Aliquots at Time Intervals C2->C3 C3->D1 D2 Plot [C] vs. Time & Determine Rate D1->D2 D2->D3

Caption: Workflow for photolysis study of this compound.

Protocol 4: Analytical Quantification (HPLC)
  • Method Setup:

    • Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and acidified water (e.g., 60:40 v/v with 0.1% formic acid). The exact ratio should be optimized to achieve good separation and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 20 µL.

  • Calibration: Prepare a series of calibration standards from the stock solution. Run them on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Analysis: Run the samples collected from the dark control and photolysis experiments. Use the calibration curve to determine the concentration of this compound in each sample.

Protocol 5: Data Analysis & Quantum Yield Calculation
  • Determine Reaction Rate: Plot the concentration of this compound versus irradiation time. For quantum yield calculations, the initial rate of reaction is required. Therefore, perform a linear regression on the initial, linear portion of the decay curve. The absolute value of the slope of this line is the reaction rate (d[C]/dt) in M s⁻¹.

  • Calculate Light Absorbed: The rate of light absorption by the molecule (Iₐ) is calculated from the photon flux (I₀) determined in Protocol 2, the path length of the vessel (l), and the absorbance of the solution at the irradiation wavelength. It requires accounting for the fraction of light absorbed by the reactant.

  • Calculate Quantum Yield (Φ): The quantum yield is calculated using the following formula:

    Φ = (Rate of reaction) / (Rate of photon absorption)

    Φ = (d[C]/dt * V * Nₐ) / Iₐ

    Where V is the volume of the solution and Nₐ is Avogadro's number. A more detailed derivation accounting for the fraction of absorbed light is available in specialized photochemistry literature.[13]

Expected Results and Photochemical Pathway

The photolysis of this compound is expected to follow pseudo-first-order kinetics, especially at low concentrations. The primary photoproducts in the gas phase are likely to include nitrous acid (HONO).[4][5] In aqueous solution, a more complex mixture of products can be formed, including hydroxylated and ring-opened species.[11][15]

Proposed Photolysis Pathway

G cluster_main Photochemical Transformation Parent This compound Excited Excited State Parent->Excited hν (UV light) Product1 Nitrous Acid (HONO) Excited->Product1 Intramolecular H-transfer & Elimination Product2 Other Products (e.g., phenoxy radical) Excited->Product2

Caption: Simplified photolysis pathway for an ortho-nitrophenol.

References

techniques for monitoring 3-Methyl-2-nitrophenol degradation in soil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Application Note & Protocols for Monitoring 3-Methyl-2-nitrophenol Degradation in Soil

Abstract

This document provides a comprehensive guide with detailed protocols for monitoring the degradation of this compound (3M2NP) in soil matrices. 3M2NP is an aromatic nitro compound of significant environmental concern due to its potential toxicity and persistence. Effective monitoring is crucial for assessing the efficacy of soil remediation strategies, such as bioremediation, and for understanding its environmental fate.[1] This guide is designed for researchers and scientists, offering robust methodologies for sample preparation and quantitative analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols emphasize scientific integrity, providing the rationale behind experimental choices and incorporating self-validating systems through rigorous quality control procedures.

Introduction: The Analytical Challenge

This compound (3M2NP) enters the environment through various industrial activities and as a potential degradation byproduct of more complex agrochemicals. Its presence in soil poses a risk to ecosystems and human health, necessitating reliable methods to track its concentration over time.

Monitoring the degradation of 3M2NP in soil is analytically challenging for several reasons:

  • Complex Matrix: Soil is a heterogeneous mixture of organic matter, minerals, and microbial life, which can interfere with analyte extraction and analysis.[2]

  • Low Concentrations: As degradation proceeds, analyte concentrations can fall to trace levels, requiring highly sensitive analytical techniques.

  • Analyte Polarity: As a phenol, 3M2NP is a polar compound, which can lead to poor chromatographic performance (e.g., peak tailing) in gas chromatography if not properly addressed through derivatization.[3]

This guide presents two primary analytical approaches to address these challenges: HPLC with UV detection, a direct method suitable for polar compounds, and GC-MS, a highly sensitive and specific method that requires a derivatization step for optimal performance.

Principle of Analysis and Strategic Workflow

The fundamental strategy for monitoring 3M2NP degradation involves a multi-step process designed to isolate the analyte from the soil matrix and quantify it accurately. The degradation process itself can be biotic (microbial) or abiotic, and understanding the potential pathways is key to identifying possible intermediate metabolites. For instance, microbial degradation of similar nitrophenols often involves monooxygenase-catalyzed removal of the nitro group, leading to the formation of catechols, followed by ring cleavage.[4][5]

The overall analytical workflow is designed to ensure reproducibility and accuracy from field to final data.

G cluster_0 Phase 1: Sampling & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data & Reporting Sampling 1. Representative Soil Sampling Storage 2. Sample Storage & Homogenization (≤6°C) Sampling->Storage Extraction 3. Analyte Extraction (e.g., Ultrasonic Extraction) Storage->Extraction Cleanup 4. Extract Clean-up (e.g., SPE or LLE) Extraction->Cleanup HPLC 5a. HPLC-UV/DAD Analysis (Direct) Cleanup->HPLC Path A Derivatization 5b. Derivatization (for GC-MS) Cleanup->Derivatization Path B Quantification 7. Quantification (Calibration Curve) HPLC->Quantification GCMS 6b. GC-MS Analysis (SIM Mode) Derivatization->GCMS GCMS->Quantification Validation 8. Data Validation (QC) (Blanks, Spikes, LCS) Quantification->Validation Reporting 9. Final Report (Degradation Kinetics) Validation->Reporting G Soil 10g Soil Sample in Tube AddSolvent Add 20mL Dichloromethane/Hexane Soil->AddSolvent Sonicate Ultrasonic Bath (20 min) AddSolvent->Sonicate Centrifuge Centrifuge & Collect Supernatant (x3) Sonicate->Centrifuge LLE1 Liquid-Liquid Extraction: Add NaOH (pH > 12) Centrifuge->LLE1 Separate1 Discard Organic Layer (Keep Aqueous Layer) LLE1->Separate1 Acidify Acidify Aqueous Layer (HCl, pH < 2) Separate1->Acidify LLE2 Re-extract with Dichloromethane/EtOAc (x2) Acidify->LLE2 Dry Dry with Na2SO4 LLE2->Dry Concentrate Concentrate under N2 Dry->Concentrate Final Final Extract (1 mL) Ready for Analysis Concentrate->Final

References

Application Notes & Protocols: 3-Methyl-2-nitrophenol in the Vanguard of Advanced Materials Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

3-Methyl-2-nitrophenol, a versatile aromatic compound, is emerging as a critical building block in the rational design of novel functional materials. Its unique electronic and structural characteristics, stemming from the interplay between the hydroxyl, nitro, and methyl functional groups, offer a rich platform for the development of advanced polymers and smart materials. This guide provides an in-depth exploration of the application of this compound in two key areas of materials science: the synthesis of high-performance polybenzoxazoles (PBOs) and the fabrication of electrochemical sensors. We present detailed, field-proven protocols, elucidate the scientific principles underpinning these methodologies, and offer insights into the characterization and potential applications of the resulting materials.

Introduction: The Strategic Advantage of this compound in Material Design

This compound (3M2N) is more than a simple chemical intermediate; it is a strategically functionalized monomer for creating materials with bespoke properties. The ortho positioning of the nitro and hydroxyl groups is pivotal for the synthesis of heterocyclic polymers, while the methyl group provides a means to fine-tune solubility, processability, and electronic properties. The inherent reactivity of the nitro and hydroxyl groups also makes 3M2N an attractive candidate for derivatization, further expanding its utility in materials science.

This document serves as a comprehensive guide for researchers looking to leverage the unique attributes of this compound in their material development endeavors. We will delve into both the theoretical and practical aspects of its application, providing a solid foundation for innovation.

High-Performance Polymers: Synthesis of Polybenzoxazoles (PBOs) from this compound Derivatives

Polybenzoxazoles are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PBOs typically involves the cyclization of a poly(o-hydroxyamide) precursor, which is formed from the polycondensation of a bis(o-aminophenol) and a dicarboxylic acid chloride. Here, we outline a protocol for the synthesis of a novel PBO incorporating a this compound-derived monomer.

Rationale for Monomer Design

The key to this synthesis is the conversion of this compound into a diamino-dihydroxy monomer. This is achieved through a two-step process: reductive coupling to form a biphenyl derivative, followed by the reduction of the nitro groups to amines. The resulting monomer, 4,4'-dihydroxy-5,5'-dimethyl-2,2'-dinitrobiphenyl, can then be reduced to the corresponding diamine, 2,2'-diamino-4,4'-dihydroxy-5,5'-dimethylbiphenyl, which serves as the direct precursor for the PBO.

Caption: Synthetic pathway from this compound to a PBO.

Detailed Protocol: Synthesis of a this compound-Based Polybenzoxazole

PART A: Monomer Synthesis - 2,2'-Diamino-4,4'-dihydroxy-5,5'-dimethylbiphenyl

  • Reductive Coupling of this compound:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (10.0 g, 65.3 mmol) in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide (100 mL).

    • Heat the solution to reflux.

    • Slowly add a solution of sodium dithionite (22.7 g, 130.6 mmol) in water (50 mL) over 30 minutes. The reaction is exothermic.

    • Continue refluxing for 4 hours. The color of the solution will change significantly.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield 4,4'-dihydroxy-5,5'-dimethyl-2,2'-dinitrobiphenyl.

  • Reduction to the Diamino Monomer:

    • To a solution of 4,4'-dihydroxy-5,5'-dimethyl-2,2'-dinitrobiphenyl (5.0 g, 15.7 mmol) in ethanol (100 mL), add 10% palladium on carbon (0.5 g).

    • Heat the mixture to 75°C under a nitrogen atmosphere.

    • Slowly add hydrazine monohydrate (10 mL). The reaction is vigorous.

    • Reflux the mixture for 24 hours.

    • Filter the hot solution through Celite to remove the catalyst.

    • Concentrate the filtrate in a rotary evaporator and pour it into cold water to precipitate the product.

    • Filter, wash with water, and dry under vacuum to obtain 2,2'-diamino-4,4'-dihydroxy-5,5'-dimethylbiphenyl.

PART B: Polymerization and Cyclization

  • Poly(o-hydroxyamide) Synthesis:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the synthesized diamino monomer (2.44 g, 10 mmol) in N-methyl-2-pyrrolidone (NMP) (30 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add terephthaloyl chloride (2.03 g, 10 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

    • Stir the reaction mixture at 0°C for 2 hours, then at room temperature for 12 hours. The solution will become viscous.

  • Thermal Cyclization to Polybenzoxazole:

    • Cast the viscous poly(o-hydroxyamide) solution onto a glass plate and heat in a vacuum oven at 100°C for 4 hours to remove the solvent.

    • Gradually increase the temperature to 350°C over 8 hours and hold at 350°C for 2 hours to effect the cyclodehydration reaction, forming the PBO film.

Expected Material Properties and Characterization
PropertyExpected OutcomeCharacterization Technique
Thermal Stability High decomposition temperature (>500°C)Thermogravimetric Analysis (TGA)
Glass Transition Temp. >300°CDifferential Scanning Calorimetry (DSC)
Mechanical Strength High tensile strength and modulusTensile Testing
Chemical Structure Confirmation of benzoxazole ring formationFT-IR Spectroscopy
Solubility Soluble in aprotic polar solventsSolubility Tests

Advanced Functional Materials: this compound-Based Electrochemical Sensors

The electrochemical polymerization of phenolic compounds is a powerful technique for creating thin, functional polymer films on electrode surfaces. These films can be designed to interact with specific analytes, making them ideal for sensor applications. The nitro group in this compound can be electrochemically reduced, and the resulting amino group, along with the phenolic hydroxyl, can participate in electropolymerization.

Principle of Operation

An electrochemical sensor based on a poly(this compound) film operates by detecting changes in the electrical properties of the film upon interaction with a target analyte. This interaction can manifest as a change in current, potential, or impedance, which can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy. The methyl group can enhance the film's porosity and surface area, improving sensitivity.

Caption: Workflow for fabricating and testing a 3M2N-based sensor.

Detailed Protocol: Fabrication of a Poly(this compound) Modified Glassy Carbon Electrode

Materials and Equipment:

  • Glassy carbon electrode (GCE)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (with Ag/AgCl reference electrode and platinum wire counter electrode)

  • This compound

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium perchlorate (TBAP)

Procedure:

  • Electrode Preparation:

    • Polish the GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Sonnicate the electrode in a 1:1 mixture of ethanol and deionized water for 5 minutes.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization:

    • Prepare a 0.1 M solution of TBAP in acetonitrile.

    • Add this compound to a final concentration of 10 mM.

    • Place the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode in the electrochemical cell containing the monomer solution.

    • Perform cyclic voltammetry by scanning the potential from -1.5 V to +2.0 V at a scan rate of 100 mV/s for 20 cycles. A polymer film will gradually deposit on the GCE surface.

  • Sensor Testing (Example: Detection of a Metal Ion like Cu²⁺):

    • After polymerization, rinse the modified GCE with acetonitrile to remove any unreacted monomer.

    • Place the modified electrode in a blank electrolyte solution (0.1 M TBAP in acetonitrile) and record a baseline cyclic voltammogram.

    • Introduce a known concentration of the target analyte (e.g., Cu²⁺) into the electrolyte solution.

    • Record the cyclic voltammogram again and observe the changes in the redox peaks, which will be proportional to the analyte concentration.

Data Interpretation and Validation

A successful sensor will exhibit a reproducible and concentration-dependent response to the target analyte. The sensitivity can be quantified by the slope of the calibration curve (peak current vs. analyte concentration), and the selectivity can be assessed by testing the sensor's response to potential interfering species.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising and versatile building block for the development of new materials with advanced functionalities. The protocols outlined in this guide provide a starting point for researchers to explore its potential in high-performance polymers and electrochemical sensors. The inherent tunability of its chemical structure opens up a vast design space for creating next-generation materials tailored for a wide range of applications, from aerospace and electronics to environmental monitoring and medical diagnostics.

Application Note & Protocols: A Guide to Investigating the Enzymatic Degradation of 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Imperative

Nitrophenolic compounds, including 3-Methyl-2-nitrophenol, represent a class of environmental pollutants of significant concern.[1][2] Often originating from the industrial synthesis of pesticides, dyes, and pharmaceuticals, their persistence and toxicity pose risks to ecosystems and human health.[1][2][3] Bioremediation, which harnesses the metabolic capabilities of microorganisms, is a promising and sustainable approach for the detoxification of these contaminants.[1][2][3] The foundation of effective bioremediation lies in understanding the enzymatic machinery that bacteria and fungi employ to break down these resilient molecules.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzymatic degradation of this compound. We will delve into the likely biochemical pathways, key enzymatic players, and provide detailed, field-proven protocols for the isolation of degrading organisms, enzyme activity assays, and the analytical identification of metabolic intermediates.

I. Postulated Biochemical Degradation Pathway

While the degradation of this compound (3M2NP) is not as extensively documented as its isomers, we can postulate a highly probable pathway based on well-characterized mechanisms for similar compounds like o-nitrophenol (ONP) and 3-methyl-4-nitrophenol (3M4NP).[4][5][6] The initial and critical step in the aerobic degradation of nitrophenols is typically an oxidative attack that removes the nitro group as nitrite.

This is commonly catalyzed by a nitrophenol monooxygenase , an NADPH-dependent enzyme.[5] In the case of 3M2NP, this enzyme would likely hydroxylate the ring at the C2 position, leading to the release of nitrite and the formation of 3-methylcatechol . This intermediate is then funneled into a central metabolic pathway via ring cleavage, typically catalyzed by a catechol dioxygenase .

Degradation_Pathway_3M2NP cluster_0 Phase 1: Upper Pathway cluster_1 Phase 2: Lower Pathway (Ring Fission) M3N2P This compound MC 3-Methylcatechol M3N2P->MC Nitrophenol Oxygenase (NADPH, O₂) Nitrite Nitrite (NO₂⁻) M3N2P->Nitrite RingCleavage Ring Cleavage Product (e.g., 2-hydroxy-6-oxo- hepta-2,4-dienoate) MC->RingCleavage Catechol 2,3-Dioxygenase (Extradiol Cleavage) TCA TCA Cycle Intermediates RingCleavage->TCA

Caption: Postulated aerobic degradation pathway of this compound.

II. Experimental Workflow Overview

A systematic investigation into the enzymatic degradation of 3M2NP follows a logical progression from microbial isolation to biochemical characterization. The workflow ensures that each step provides foundational data for the next, creating a self-validating system of inquiry.

Experimental_Workflow A 1. Isolation of Degrading Microbes (Enrichment Culture) B 2. Whole-Cell Degradation Assay (Proof of Concept) A->B C 3. Preparation of Cell-Free Extract (Enzyme Source) B->C E 5. Metabolite Identification (HPLC & GC-MS Analysis) B->E Confirm Pathway D 4. Spectrophotometric Enzyme Assay (Activity & Kinetics) C->D F 6. Enzyme Purification & Characterization (Advanced Studies) D->F E->F

Caption: General experimental workflow for studying 3M2NP biodegradation.

III. Detailed Application Protocols

Protocol 1: Isolation of this compound Degrading Bacteria

Principle: This enrichment culture technique selectively isolates microorganisms from contaminated environments that can utilize 3M2NP as a sole source of carbon and energy. The principle of competitive selection ensures that only organisms with the requisite metabolic pathways will thrive.

Materials:

  • Soil or water sample from a potentially contaminated site (e.g., industrial effluent area).

  • Minimal Salts Medium (MSM), pH 7.0.

  • This compound (3M2NP) stock solution (100 mM in DMSO, filter-sterilized).

  • Incubator shaker.

  • MSM agar plates containing 3M2NP.

Step-by-Step Methodology:

  • Enrichment: a. Prepare 100 mL of sterile MSM in a 250 mL Erlenmeyer flask. A typical MSM composition (g/L) is: K₂HPO₄ (1.5), KH₂PO₄ (0.5), (NH₄)₂SO₄ (1.0), MgSO₄·7H₂O (0.2).[7] b. Inoculate the flask with 1 g of soil or 1 mL of water from the contaminated site. c. Add 3M2NP stock solution to a final concentration of 0.5 mM. This concentration is a starting point; it should be high enough to be a sole carbon source but low enough to avoid initial toxicity. d. Incubate at 30°C on a rotary shaker at 150 rpm. Monitor for turbidity and the disappearance of the yellow color characteristic of nitrophenols.

  • Sub-culturing: a. Once growth is observed (typically 5-7 days), transfer 1 mL of the culture to a fresh 100 mL flask of MSM with 0.5 mM 3M2NP. b. Repeat this transfer at least three times to enrich for the most efficient degraders.

  • Isolation of Pure Cultures: a. Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile MSM. b. Spread-plate 100 µL of each dilution onto MSM agar plates containing 0.5 mM 3M2NP as the sole carbon source. c. Incubate the plates at 30°C for 3-5 days. d. Select morphologically distinct colonies and re-streak them onto fresh plates to ensure purity.

Protocol 2: Preparation of Cell-Free Extract

Principle: To study enzymatic activity in vitro, it is necessary to lyse the cells and separate the soluble enzymes from cellular debris. This cell-free extract (CFE) serves as the source for subsequent enzyme assays.[8]

Materials:

  • Late-log phase culture of the isolated 3M2NP-degrading bacterium grown in MSM with 3M2NP as an inducer.

  • Lysis Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM DTT and 10% glycerol).

  • Protease inhibitor cocktail.

  • Sonication equipment or French press.

  • High-speed refrigerated centrifuge.

Step-by-Step Methodology:

  • Cell Harvesting: Harvest cells from a 1 L culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice by resuspending in 50 mL of Lysis Buffer and repeating the centrifugation step. This removes residual media components.

  • Cell Lysis: Resuspend the final cell pellet in 10 mL of ice-cold Lysis Buffer containing a protease inhibitor cocktail. Lyse the cells using a sonicator (e.g., 10 cycles of 30-second bursts followed by 30-second cooling periods on ice).

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris, membranes, and unlysed cells.

  • Collection: Carefully collect the supernatant, which is the cell-free extract. Keep it on ice and use it immediately for enzyme assays or store it at -80°C for future use. Determine the total protein concentration using a standard method like the Bradford assay.

Protocol 3: Spectrophotometric Enzyme Activity Assay

Principle: The activity of the initial 3M2NP-degrading monooxygenase can be quantified by monitoring the reaction progress in real-time. This can be done by measuring either the rate of substrate (3M2NP) depletion or the rate of cofactor (NADPH) oxidation, both of which are directly proportional to enzyme activity.[9][10]

Materials:

  • Cell-free extract (enzyme source).

  • Assay Buffer (50 mM Tris-HCl, pH 7.6).

  • 3M2NP stock solution (10 mM in DMSO).

  • NADPH stock solution (10 mM in Assay Buffer).

  • FAD stock solution (1 mM in Assay Buffer, if required).[6]

  • UV-Vis spectrophotometer with temperature control.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture. A typical setup is:

    • 850 µL Assay Buffer

    • 50 µL Cell-Free Extract (adjust volume for desired protein concentration, e.g., 50-100 µg total protein)

    • 20 µL NADPH solution (final concentration 0.2 mM)[9]

    • 20 µL FAD solution (final concentration 0.02 mM, as some monooxygenases require it)[9]

  • Baseline Reading: Mix the components by gentle inversion and incubate at the desired temperature (e.g., 30°C) for 3 minutes to equilibrate.

  • Reaction Initiation: Start the reaction by adding 50 µL of 3M2NP stock solution (final concentration 0.5 mM). Mix quickly.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at two wavelengths simultaneously:

    • ~410 nm: To monitor the disappearance of the yellow 3M2NP.[11]

    • 340 nm: To monitor the oxidation of NADPH to NAD⁺.[10]

  • Controls:

    • No Substrate Control: Replace 3M2NP with buffer to measure endogenous NADPH oxidase activity.

    • No Enzyme Control: Replace CFE with buffer to ensure no non-enzymatic degradation occurs.

  • Calculation of Activity: Calculate the rate of change in absorbance per minute (ΔAbs/min). Use the Beer-Lambert law (A = εcl) to convert this rate into the rate of substrate conversion. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 4: Analytical Methods for Metabolite Identification

The unambiguous identification of degradation intermediates like 3-methylcatechol is crucial for confirming the proposed pathway. HPLC is ideal for quantification, while GC-MS provides structural confirmation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[12][13]Separates volatile compounds in the gas phase followed by mass-based detection for structural elucidation.[14][15]
Sample Prep Centrifuge reaction samples (12,000 x g, 5 min) and inject the supernatant directly.Derivatization is required. Evaporate solvent from an ethyl acetate extract of the sample. Add a silylating agent (e.g., MTBSTFA) and heat at 60-70°C for 30 min to convert polar phenols to volatile TBDMS ethers.[14]
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]Capillary column suitable for semi-volatiles (e.g., DB-5ms, 30 m x 0.25 mm).
Mobile Phase Isocratic or gradient elution. A good starting point is Acetonitrile:Water (60:40, v/v) with 0.1% acetic acid.[16][17]Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Detection Diode Array Detector (DAD) or UV detector. Monitor at multiple wavelengths (e.g., 270 nm for catechols, ~410 nm for 3M2NP).[17]Mass Spectrometer in Selected Ion Monitoring (SIM) for quantification or full scan mode (50-500 m/z) for identification.[14]
Flow Rate 1.0 mL/min.[16][17]N/A
Typical Output Chromatogram showing peaks for 3M2NP and metabolites at specific retention times. Quantification is done by comparing peak areas to a standard curve.[18]Total Ion Chromatogram (TIC). Mass spectra of peaks are compared to libraries (NIST) and authentic standards for positive identification.[15]

IV. References

  • Arora, P.K., Srivastava, A., & Singh, V.P. (2014). Bacterial degradation of nitrophenols and their derivatives. Journal of Hazardous Materials, 266, 42-59. --INVALID-LINK--

  • Ghosh, S., & Ghosh, A. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Experimental Biology and Agricultural Sciences. --INVALID-LINK--

  • Bhushan, B., Chauhan, A., Samanta, S. K., & Jain, R. K. (2000). Kinetics of biodegradation of p-nitrophenol by different bacteria. Biochemical and Biophysical Research Communications, 274(3), 626-630. --INVALID-LINK--

  • Deepanraj, B., Vasantharaj, S., & Sureshbabu, V. (2021). Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water. Water Practice and Technology. --INVALID-LINK--

  • Padrón, C., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. --INVALID-LINK--

  • Tóth, Á., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847. --INVALID-LINK--

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Bacterial degradation of nitrophenols and their derivatives. Journal of Hazardous Materials, 266, 42-59. --INVALID-LINK--

  • Folsom, B. R., et al. (1994). Comparison of substituted 2-nitrophenol degradation by enzyme extracts and intact cells. Environmental Science & Technology, 28(2), 306-311. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. --INVALID-LINK--

  • Tóth, Á., et al. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia Pharmaceutica, 79(4), 837-47. --INVALID-LINK--

  • Tóth, Á., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. --INVALID-LINK--

  • Zeyer, J., & Kocher, H. P. (1988). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. Journal of Bacteriology, 170(4), 1789-1794. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Quantification of 3-Methyl-4-nitrophenol in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS). --INVALID-LINK--

  • Min, J., et al. (2016). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. ResearchGate. --INVALID-LINK--

  • Kumar, S., et al. (2021). Single-Component and Two-Component para-Nitrophenol Monooxygenases: Structural Basis for Their Catalytic Difference. Applied and Environmental Microbiology, 87(22), e01373-21. --INVALID-LINK--

  • Folsom, B. R., et al. (1994). Comparison of substituted 2-nitrophenol degradation by enzyme extracts and intact cells. Environmental Science & Technology, 28(2), 306-311. --INVALID-LINK--

  • Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 791. --INVALID-LINK--

  • Kolb, M., & Jork, H. (2000). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. --INVALID-LINK--

  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812-819. --INVALID-LINK--

  • Chauhan, A., et al. (2013). Figure 4. Enzyme assay of p-nitrophenol 4-monooxygenase (PnpM). ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Application Note and Protocol for Measuring Enzyme Kinetics with 4-Nitrophenyl α-D-glucopyranoside. --INVALID-LINK--

  • UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP). --INVALID-LINK--

  • Zhang, Y., et al. (2011). Degradation of p-nitrophenol in aqueous solution by microwave assisted oxidation process through a granular activated carbon fixed bed. ResearchGate. --INVALID-LINK--

  • Wang, Y., et al. (2023). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Journal of Hazardous Materials, 448, 130939. --INVALID-LINK--

  • BenchChem. (2025). Microbial Degradation of 3-Methyl-4-nitrophenol: A Technical Guide. --INVALID-LINK--

  • Rodríguez, M. C., et al. (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. Journal of Agricultural and Food Chemistry, 48(8), 3293-3297. --INVALID-LINK--

  • ATSDR. (1995). Analytical Methods. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. --INVALID-LINK--

  • Ghosh, S., & Ghosh, A. (2022). Enzymes involved in biodegradation of Nitrophenols. ResearchGate. --INVALID-LINK--

  • Bhushan, B., et al. (2000). Chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98. Biochemical and Biophysical Research Communications, 275(1), 129-133. --INVALID-LINK--

  • Rajamanickam, D. (2015). GC-MS spectra of 4-nitrophenol (Ret. Time 21.619 min). ResearchGate. --INVALID-LINK--

  • Various Authors. (2016). Can someone help with a method for preparing P-Nitrophenol standard curve? ResearchGate. --INVALID-LINK--

  • Derpmann, V., et al. (2014). Calibration curve for this compound. ResearchGate. --INVALID-LINK--

  • Folsom, B. R., et al. (1994). Comparison of substituted 2-nitrophenol degradation by enzyme extracts and intact cells. Environmental Science & Technology. --INVALID-LINK--

  • BenchChem. (2025). Degradation pathways of 5-Chloro-2-methyl-4-nitrophenol under different conditions. --INVALID-LINK--

  • Li, Y., et al. (2023). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers in Bioengineering and Biotechnology, 11, 1184852. --INVALID-LINK--

  • Parveen, R., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-5. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-4-nitrophenol Quantification. --INVALID-LINK--

  • Thappar, K. (2023). The Methods of Enzyme Purification in Various Diverse Fields, Its. Journal of Proteins and Proteomics. --INVALID-LINK--

  • Janssen, D. B., & Schanstra, J. P. (1994). Techniques for Enzyme Purification. Wageningen University & Research. --INVALID-LINK--

References

The Strategic Role of 3-Methyl-2-nitrophenol in the Synthesis of Advanced Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-2-nitrophenol, a substituted aromatic nitro compound, serves as a pivotal precursor in the synthesis of a diverse range of agricultural chemicals. Its inherent reactivity, conferred by the hydroxyl, nitro, and methyl functional groups, allows for its strategic incorporation into molecules designed for herbicidal, insecticidal, and fungicidal applications. This comprehensive guide elucidates the synthetic pathways leveraging this compound for the creation of potent agrochemicals. Detailed protocols for the synthesis of key intermediates and final products are provided, underpinned by a discussion of the chemical principles guiding these transformations. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors, offering a foundational understanding and practical methodologies for the utilization of this versatile chemical building block.

Introduction: The Versatility of this compound in Agrochemical Design

This compound (CAS No: 5460-31-1) is an organic compound that, while not an active pesticide itself, is a valuable starting material for the synthesis of more complex, biologically active molecules.[1][2] The strategic placement of the methyl, hydroxyl, and nitro groups on the phenol ring provides multiple reaction sites for derivatization. The nitro group, in particular, is a key functional group that can be readily reduced to an amine, opening up a vast array of subsequent chemical modifications. This allows for the creation of diverse chemical libraries for screening and optimization of pesticidal activity.

The primary application of nitrophenols in agrochemical synthesis is in the formation of organophosphate and carbamate insecticides, as well as precursors for various herbicides and fungicides. The presence of the nitro group can also contribute to the biological activity of the final product.

This document will explore two primary synthetic routes starting from this compound:

  • Pathway A: Direct use of this compound in the synthesis of organophosphate herbicides.

  • Pathway B: Reduction to 2-Amino-3-methylphenol as a versatile intermediate for further derivatization.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for the design of synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₇H₇NO₃[3][4]
Molecular Weight 153.14 g/mol [3][4]
Appearance Light yellow to brown crystalline solid[1]
Melting Point 68-71 °C
Boiling Point 254.6 °C at 760 mmHg
Solubility Soluble in ethanol, ether, and hot water.
CAS Number 5460-31-1[4]

Pathway A: Synthesis of Organophosphate Herbicides

The direct reaction of this compound with organophosphorus chlorides is a common strategy for the synthesis of potent herbicides. A notable example, based on a closely related isomer, is the formation of phosphoroamidothioates, which are known for their herbicidal activity.

Synthesis of O-Ethyl O-(3-methyl-2-nitrophenyl) N-sec-butylphosphoroamidothioate

This protocol describes a plausible synthesis of a herbicidal compound derived from this compound, based on established organophosphate chemistry.

Reaction Scheme:

Organophosphate Synthesis This compound This compound Product O-Ethyl O-(3-methyl-2-nitrophenyl) N-sec-butylphosphoroamidothioate This compound->Product O-Ethyl-N-sec-butyl-\nthiophosphoroamido chloridate O-Ethyl-N-sec-butyl- thiophosphoroamido chloridate O-Ethyl-N-sec-butyl-\nthiophosphoroamido chloridate->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Synthesis of a phosphoroamidothioate herbicide.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet, dissolve 15.3 g (0.1 mol) of this compound in 200 mL of dry toluene.

  • Addition of Base: Add 11.1 g (0.11 mol) of triethylamine to the solution and stir for 15 minutes at room temperature.

  • Reactant Addition: Slowly add a solution of 23.0 g (0.1 mol) of O-ethyl-N-sec-butyl-thiophosphoroamido chloridate in 50 mL of dry toluene through the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with 100 mL of 5% hydrochloric acid, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Expected Yield: 75-85%

Characterization Data:

AnalysisExpected Result
¹H NMR Peaks corresponding to aromatic, ethyl, sec-butyl, and methyl protons.
³¹P NMR A single peak characteristic of phosphoroamidothioates.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight of the product.
IR (KBr) Bands for P=S, P-O-Ar, NO₂, and C-H stretches.

Pathway B: Reduction to 2-Amino-3-methylphenol for Diverse Agrochemicals

The reduction of the nitro group in this compound to an amino group yields 2-Amino-3-methylphenol, a highly versatile intermediate. This aminophenol can be used to synthesize a variety of agrochemicals, including fungicides and insecticides, through the formation of Schiff bases, amides, and carbamates.

Synthesis of 2-Amino-3-methylphenol

The catalytic hydrogenation of this compound is a clean and efficient method for the synthesis of 2-Amino-3-methylphenol.[5]

Reaction Scheme:

Reduction_of_Nitrophenol cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound This compound 2-Amino-3-methylphenol 2-Amino-3-methylphenol This compound->2-Amino-3-methylphenol Hydrogenation H2_gas H₂ (gas) Catalyst Pd/C Solvent Methanol

Caption: Catalytic hydrogenation of this compound.

Protocol:

  • Reaction Setup: To a solution of 15.3 g (0.1 mol) of this compound in 200 mL of methanol in a Parr hydrogenation apparatus, add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the apparatus and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake.

  • Work-up: Carefully vent the hydrogen gas and purge the apparatus with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield 2-Amino-3-methylphenol as a solid. The product is often of sufficient purity for subsequent steps, but can be recrystallized from an ethanol/water mixture if necessary.

Expected Yield: >95%

Application of 2-Amino-3-methylphenol in Fungicide Synthesis: Schiff Base Formation

2-Amino-3-methylphenol can react with various aldehydes to form Schiff bases, a class of compounds known to exhibit fungicidal activity.

Reaction Scheme:

Schiff_Base_Formation 2-Amino-3-methylphenol 2-Amino-3-methylphenol Schiff_Base_Product Fungicidal Schiff Base 2-Amino-3-methylphenol->Schiff_Base_Product Substituted_Aldehyde R-CHO (e.g., Salicylaldehyde) Substituted_Aldehyde->Schiff_Base_Product Solvent Ethanol Solvent->Schiff_Base_Product Catalyst Acid catalyst (optional) Catalyst->Schiff_Base_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve experimental yield and purity. The synthesis of this compound (also known as 2-Nitro-m-cresol) is a nuanced electrophilic aromatic substitution that presents significant challenges in regioselectivity and byproduct formation. This document provides in-depth, experience-driven guidance to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low when using direct nitration of m-cresol?

A1: Low yields from direct nitration are almost always due to a lack of regioselectivity. The m-cresol starting material possesses two activating groups: a hydroxyl (-OH) and a methyl (-CH₃). Both are ortho-, para-directing. In m-cresol, this means three positions are activated for electrophilic substitution: C2, C4, and C6. Direct nitration with agents like mixed acid (HNO₃/H₂SO₄) results in a mixture of isomers, primarily this compound, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol, significantly depressing the isolated yield of your desired C2-nitrated product.[1][2]

Q2: I am observing significant amounts of dark, tarry byproducts in my reaction flask. What is causing this?

A2: The formation of dark, resinous tars is a classic sign of oxidation.[3] The phenol ring in m-cresol is highly activated and thus extremely susceptible to oxidation by nitric acid, especially under insufficiently controlled temperature conditions. This side reaction competes with the desired nitration pathway and is a major contributor to yield loss.

Q3: How can I selectively synthesize the this compound isomer over the C4 and C6 isomers?

A3: Achieving high regioselectivity for the 2-position requires a more sophisticated approach than direct nitration. The most effective and reliable strategy is to use a reversible directing group to block the more reactive positions (C4 and C6). The established method involves a three-step, one-pot procedure:

  • Sulfonation: Introduce a sulfonic acid (-SO₃H) group, which preferentially directs to the C4 and C6 positions.

  • Nitration: With the C4/C6 positions blocked, the incoming nitro group is directed primarily to the C2 position.

  • Desulfonation: The sulfonic acid group is then removed via hydrolysis to yield the target molecule.

This method, while involving more steps, provides a much cleaner reaction profile and significantly higher yields of the desired this compound isomer.[2][4]

Q4: What is the best method to purify the final product and remove isomeric impurities?

A4: Steam distillation is the most effective technique for separating this compound from its isomers, particularly the 3-methyl-4-nitrophenol byproduct.[2] The separation relies on differences in volatility caused by hydrogen bonding. As an ortho-nitrophenol, the product can form strong intramolecular hydrogen bonds between the nitro and hydroxyl groups. This masks the polar groups, reducing intermolecular interactions and increasing its volatility. In contrast, para- and meta-isomers form intermolecular hydrogen bonds, leading to molecular association and much lower volatility.[5] For residual impurities, recrystallization or column chromatography can be employed.[6]

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to resolving common experimental failures.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Poor Regioselectivity: Direct nitration was used, leading to a mixture of isomers.[1][2] 2. Oxidation: Reaction temperature was too high, causing tar formation.[3] 3. Incomplete Reaction: Insufficient reaction time or inadequate mixing.1. Implement the Sulfonation-Nitration-Desulfonation protocol (see detailed methodology below) to ensure high regioselectivity for the 2-position.[2] 2. Maintain strict temperature control. The nitration step must be performed at low temperatures (-15°C to 0°C) using an ice-salt or dry ice/acetone bath.[2] Add the nitrating agent slowly and monitor the internal temperature continuously. 3. Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material before quenching the reaction.
Excessive Formation of Dark, Tarry Byproducts 1. Runaway Reaction: The reaction temperature exceeded the optimal range (typically >5°C). 2. Concentrated Nitrating Agent: The concentration of nitric acid is too high, promoting oxidation. 3. Slow Heat Dissipation: Poor stirring or an inadequate cooling bath prevents efficient removal of exothermic heat.1. Improve Cooling Efficiency: Ensure the reaction flask is well-submerged in the cooling bath and that stirring is vigorous enough to ensure uniform temperature throughout the mixture. 2. Slow, Dropwise Addition: Add the nitrating agent dropwise via an addition funnel to control the rate of reaction and heat generation.[3] 3. Consider using a milder nitrating agent or a supported reagent system, such as nitric acid on silica gel, which can moderate the reaction.[7]
High Yield of Dinitro/Polynitro Byproducts 1. Excess Nitrating Agent: The molar ratio of nitric acid to the substrate is too high. 2. Elevated Temperature: Higher temperatures favor multiple nitrations. 3. Prolonged Reaction Time: Leaving the reaction for too long after the starting material is consumed can lead to further nitration.1. Use a controlled stoichiometry. A molar ratio of nitrating agent to substrate closer to 1:1 is recommended.[3] 2. Adhere strictly to low-temperature protocols. 3. Monitor the reaction closely by TLC. Once the sulfonated intermediate is consumed, proceed to the hydrolysis/desulfonation step without delay.
Product is Contaminated with 3-Methyl-4-nitrophenol 1. Incomplete Sulfonation: Insufficient blocking of the C4 position before nitration. 2. Inefficient Purification: The purification method did not adequately separate the isomers.1. Ensure the initial sulfonation step runs to completion. Use a slight excess of the sulfonating agent and allow adequate reaction time as specified in the protocol. 2. Perform steam distillation. This is the most reliable method for separating the volatile ortho-isomer (your product) from the less volatile para-isomer.[2][5]

Visualized Experimental Workflows

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for troubleshooting a low-yield synthesis.

G start Low Yield of This compound check_purity Analyze Crude Product (TLC, GC, NMR) start->check_purity isomers High % of Isomers? (e.g., 4-nitro, 6-nitro) check_purity->isomers tars Significant Tar Formation? isomers->tars No sol_isomers Action: Implement Sulfonation-Nitration-Desulfonation Protocol isomers->sol_isomers Yes starting_material Unreacted Starting Material? tars->starting_material No sol_tars Action: Improve Temperature Control (Maintain <0°C) & Use Slow Addition tars->sol_tars Yes sol_sm Action: Increase Reaction Time or Temperature Slightly (Monitor by TLC) starting_material->sol_sm Yes end_good Purity OK, Low Mass starting_material->end_good No end_bad Multiple Issues Identified sol_isomers->end_bad sol_tars->end_bad sol_sm->end_bad

Caption: Troubleshooting logic for low-yield synthesis.

Recommended Synthesis Workflow

This diagram illustrates the recommended three-step protocol for selectively synthesizing this compound.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Nitration cluster_2 Step 3: Desulfonation & Purification mcresol m-Cresol sulfonated Sulfonated Intermediate (4/6-sulfo-3-methylphenol) mcresol->sulfonated + Fuming H₂SO₄ (Blocks reactive sites) nitrated Nitrated-Sulfonated Intermediate (2-nitro-4/6-sulfo-3-methylphenol) sulfonated->nitrated + HNO₃/H₂SO₄ (-5°C to 0°C) (Directs NO₂ to C2) product Crude this compound nitrated->product + Steam/Acid (Hydrolysis) pure_product Pure Product product->pure_product Steam Distillation

Caption: High-yield synthesis via a directing group strategy.

Detailed Experimental Protocol: Selective Synthesis

This protocol is adapted from established methods emphasizing regioselectivity through the use of a sulfonic acid directing group.[2][4] Safety Precaution: This procedure involves highly corrosive and oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials & Reagents:

  • m-Cresol

  • Fuming Sulfuric Acid (20% SO₃)

  • Concentrated Sulfuric Acid (98%)

  • Nitric Acid (70%)

  • Ice

  • Sodium Chloride (for cooling bath)

Procedure:

  • Step 1: Sulfonation

    • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-water bath.

    • To the flask, add m-cresol (1.0 eq).

    • Begin stirring and slowly add fuming sulfuric acid (approx. 2.5 eq) dropwise from the funnel, ensuring the internal temperature is maintained between 20-30°C.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure complete sulfonation at the C4 and C6 positions.

  • Step 2: Nitration

    • Prepare an ice-salt bath and cool the reaction mixture to between -5°C and 0°C.

    • Prepare the nitrating mixture (mixed acid) by slowly adding 70% nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate beaker cooled in an ice bath.

    • Add the cold mixed acid to the sulfonated m-cresol solution dropwise via the dropping funnel. Crucially, maintain the internal reaction temperature below 0°C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction's progress by TLC if desired.

  • Step 3: Hydrolysis (Desulfonation) & Work-up

    • Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the reaction and begin the hydrolysis of the sulfonic acid groups.

    • Transfer the resulting slurry to a flask equipped for steam distillation.

    • Introduce steam into the flask. The this compound, being steam volatile, will co-distill with the water.[2] The non-volatile isomers and inorganic materials will remain in the distillation flask.

    • Collect the distillate, which will contain the product as a yellow solid or oil.

    • Cool the distillate in an ice bath to fully precipitate the product. Isolate the yellow crystalline solid by vacuum filtration.

    • Wash the crystals with cold water and dry under a vacuum. The product should have a melting point around 35-39°C.[8][9]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving peak tailing issues encountered during the HPLC analysis of 3-Methyl-2-nitrophenol. This resource is designed for researchers, analytical scientists, and drug development professionals who require robust and symmetrical peaks for accurate quantification. Here, we move beyond generic advice to provide a scientifically grounded, in-depth troubleshooting framework in a direct question-and-answer format.

Initial Diagnosis: First Steps When Tailing Appears

Q1: My chromatogram for this compound shows a tailing peak. What are the immediate checks I should perform?

When peak tailing suddenly appears in an established method, the cause is often a simple, recent change. Before delving into complex chemical causes, perform these initial checks to rule out common system faults. This process helps to isolate the problem efficiently.

Initial System Health Checklist:

  • Review Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly. Check for accurate pH measurement and proper buffer concentration. An incorrectly prepared mobile phase is a frequent cause of sudden chromatographic changes[1].

  • Check for Leaks and Pressure Fluctuations: Inspect all fittings from the pump to the detector. A leak can cause pressure fluctuations that may affect peak shape. Note if the system backpressure has significantly increased or decreased. A sudden pressure increase often points to a blockage, while a decrease may indicate a leak[2].

  • Examine the Baseline: A noisy or drifting baseline accompanying the tailing peak could suggest issues with the pump, detector lamp, or contaminated solvents.

  • Confirm Column Installation: Ensure the column is installed in the correct flow direction and that all fittings are properly seated without creating dead volume.

If these initial checks do not resolve the issue, the problem likely lies with more complex chemical interactions or a degradation of the column itself, which we will explore in the following sections.

Understanding the Root Cause: Analyte-Column Interactions

Q2: What are "secondary interactions" and how do they cause an acidic analyte like this compound to tail?

This is the most critical concept to grasp. While the primary retention mechanism in reversed-phase HPLC is the hydrophobic interaction between your analyte and the C18 stationary phase, secondary interactions are unintended, additional interactions that disrupt this process, leading to peak tailing[3].

For an acidic, polar analyte like this compound, the primary culprits for detrimental secondary interactions are active sites on the silica backbone of the stationary phase. These include:

  • Acidic Silanol Groups (Si-OH): Even on well-end-capped columns, some residual silanol groups remain exposed[3][4]. These silanols can engage in strong hydrogen bonding with the phenolic hydroxyl group of your analyte. This interaction is strong enough to delay the elution of a fraction of the analyte molecules, causing them to "drag" behind the main peak band, resulting in a tail.

  • Metal Impurities: Older, Type A silica or even newer silica with trace metal contaminants (like iron or aluminum) can act as Lewis acids[4][5][6]. These metal sites can chelate with the polar nitro and hydroxyl groups of this compound, creating a very strong, unwanted retention mechanism that is a significant cause of peak tailing[5][6].

These secondary interactions create a mixed-mode retention mechanism (hydrophobic + adsorption/chelation), which is inefficient and leads directly to asymmetrical, tailing peaks[3][4].

cluster_Analyte This compound cluster_StationaryPhase Silica Stationary Phase Analyte Phenolic -OH Nitro -NO2 Silanol Residual Silanol (Si-OH) Analyte->Silanol Secondary H-Bonding (Tailing) Metal Metal Impurity (e.g., Fe, Al) Analyte->Metal Secondary Chelation (Tailing) C18 Primary C18 Phase Analyte->C18 Desired Hydrophobic Interaction (Good Peak)

Diagram of analyte interactions with the stationary phase.
Q3: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds. This compound is a weak acid due to its phenolic hydroxyl group. The acid dissociation constant (pKa) for similar compounds like 2-nitrophenol and 4-nitrophenol is approximately 7.15-7.23[7][8][9].

The fundamental rule for achieving sharp, symmetrical peaks for an acidic analyte is: Set the mobile phase pH at least 2 units below the analyte's pKa. [10][11]

  • Why? At a pH << pKa (e.g., pH 2.5-4.5), the phenol will be fully protonated (in its neutral, non-ionized form). This single, neutral state interacts uniformly with the C18 stationary phase, leading to a sharp, symmetrical Gaussian peak.

  • What happens if pH is close to the pKa? If the mobile phase pH is near 7.2, the analyte will exist as an equilibrium mixture of its protonated (neutral) and deprotonated (anionic) forms. The neutral form is more retained, while the anionic form is less retained. This simultaneous elution of two forms with different retention characteristics is a classic recipe for severe peak tailing or split peaks[12][13].

Therefore, controlling the mobile phase pH to suppress the ionization of the phenolic group is non-negotiable for good chromatography of this compound.

Systematic Troubleshooting and Solutions

Q4: How can I systematically solve peak tailing through mobile phase optimization?

If secondary interactions and improper pH are the cause, optimizing the mobile phase is the most effective solution. Follow this systematic approach.

Protocol 1: Step-by-Step Mobile Phase Optimization

  • pH Adjustment (Highest Priority):

    • Action: Ensure your mobile phase pH is between 2.5 and 4.5.

    • Rationale: This guarantees the this compound is in its non-ionized state, preventing peak distortion from mixed ionic forms[10].

    • How: Use a suitable buffer. For UV detection, phosphate or acetate buffers are common[14]. For LC-MS, volatile buffers like formic acid or ammonium formate are required[14][15].

  • Increase Buffer Concentration:

    • Action: If tailing persists, increase the buffer concentration from 10 mM to 25-50 mM (for UV-based methods).

    • Rationale: A higher buffer concentration can better mask residual silanol activity on the silica surface, reducing secondary interactions[10][16]. It also provides more robust control over the mobile phase pH.

  • Change Organic Modifier:

    • Action: If you are using acetonitrile, prepare an equivalent mobile phase using methanol.

    • Rationale: Methanol is a more polar, protic solvent compared to acetonitrile. It is more effective at shielding active silanol groups on the stationary phase, which can significantly improve the peak shape for polar analytes that exhibit tailing[14].

Table 1: Mobile Phase Modifications and Expected Outcomes

ParameterRecommended ChangeRationale & Expected Outcome
Mobile Phase pH Lower pH to 2.5 - 4.5 using a buffer (e.g., 0.1% Formic Acid, 20mM Phosphate Buffer).Suppresses ionization of the phenolic group, ensuring a single neutral form of the analyte. Outcome: Sharper, more symmetrical peak.
Buffer Strength Increase buffer concentration from 10 mM to 25-50 mM.Masks active silanol sites more effectively and provides better pH control. Outcome: Reduced tailing and improved reproducibility.
Organic Modifier Switch from Acetonitrile to Methanol.Methanol is better at shielding silanol groups, disrupting secondary interactions. Outcome: Improved peak symmetry.
Q5: When should I suspect my HPLC column is the problem, and what are the solutions?

If mobile phase optimization fails to resolve the tailing, the column itself is the next logical suspect.

Signs the Column is the Culprit:

  • Gradual Deterioration: The tailing has worsened over time and with an increasing number of injections.

  • High Backpressure: The peak tailing is accompanied by a steady increase in system pressure, suggesting a blockage.

  • Method Transfer Issues: The method works on a new column but fails on an older one of the same type.

Solutions for Column-Related Issues:

  • Use a High-Purity, End-Capped Column: Modern columns are made with high-purity "Type B" silica, which has a much lower metal content and fewer acidic silanol groups compared to older "Type A" silica[4][5][6]. Ensure you are using a high-quality, fully end-capped C18 column from a reputable manufacturer. Columns specifically designed for polar analytes can also offer better performance[17][18].

  • Flush the Column: Contaminants from previous analyses can bind to the column inlet frit or the stationary phase, creating active sites that cause tailing.

    Protocol 2: Column Flushing and Regeneration

    • Disconnect the column from the detector to avoid contamination.

    • Reverse the column's flow direction (check manufacturer's instructions first).

    • Flush with 20 column volumes of your mobile phase without the buffer (e.g., Water/ACN mixture).

    • Flush with 20 column volumes of 100% Isopropanol.

    • Flush with 20 column volumes of 100% Acetonitrile.

    • Return the column to the original flow direction and re-equilibrate with the starting mobile phase.

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column. It traps strongly retained impurities from the sample matrix that would otherwise foul your expensive analytical column and cause peak tailing.

  • Replace the Column: Columns are consumables. If performance does not improve after flushing and the column has been used extensively, its stationary phase has likely degraded. Replacement is the only remaining option.

Q6: Could my HPLC system be causing the peak tailing?

Yes, though it is less common than chemical or column-related causes. The primary instrumental factor is extra-column volume (also known as dead volume). This refers to any volume the sample passes through outside of the column itself, such as in long or wide-bore connecting tubing, poorly made fittings, or a large detector flow cell[10][12].

This excess volume allows the analyte band to diffuse and broaden, which often manifests as symmetrical broadening but can contribute to or exacerbate tailing.

To minimize extra-column volume:

  • Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) and keep the length as short as possible, especially between the column and the detector.

  • Ensure all fittings are properly seated (e.g., using the correct ferrule depth) to avoid creating small voids.

  • Use a low-volume detector cell if available, particularly for UHPLC applications.

Q7: How do I rule out sample-related issues like overload or co-elution?
  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.

    • Test: Prepare a dilution series of your sample (e.g., 100%, 50%, 10%, 1%) and inject them. If the peak shape improves and becomes more symmetrical at lower concentrations, you are experiencing mass overload.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Co-eluting Impurity: The "tail" may not be a tail at all, but a small, unresolved impurity peak hiding on the trailing edge of your main peak.

    • Test: If you have a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, perform a peak purity analysis across the peak. A non-homogenous spectrum indicates the presence of an impurity.

    • Solution: Adjust the mobile phase composition (e.g., change the organic solvent percentage) to resolve the impurity from the main peak. Alternatively, improve your sample clean-up procedure (e.g., using Solid Phase Extraction) to remove the impurity before injection[12].

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed check_mobile_phase Q1: Verify Mobile Phase (pH, Composition) start->check_mobile_phase optimize_ph Q4: Adjust pH to 2.5-4.5 check_mobile_phase->optimize_ph Incorrect check_column Q5: Evaluate Column Health check_mobile_phase->check_column Correct optimize_ph->check_column increase_buffer Q4: Increase Buffer Strength flush_column Q5: Flush Column check_column->flush_column Dirty/Old replace_column Q5: Use High-Purity Column / Replace Column check_column->replace_column Ineffective/Wrong Type check_sample Q7: Check for Overload / Co-elution check_column->check_sample OK flush_column->check_sample replace_column->check_sample dilute_sample Q7: Dilute Sample check_sample->dilute_sample Overload improve_method Q7: Modify Method for Resolution check_sample->improve_method Co-elution check_system Q6: Check for Extra-Column Volume check_sample->check_system OK resolved Problem Resolved dilute_sample->resolved improve_method->resolved fix_tubing Q6: Minimize Tubing Length/ID check_system->fix_tubing Excess Volume check_system->resolved OK fix_tubing->resolved

A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

  • What is a good USP Tailing Factor (Tf)? An ideal, perfectly symmetrical peak has a Tf of 1.0. A value between 0.9 and 1.2 is generally considered excellent. Tailing factors greater than 1.5 indicate a significant problem that requires troubleshooting[10].

  • Should I use a different column chemistry? If tailing persists on a standard C18 column, consider a column with a polar-embedded phase. These columns are designed to provide alternative selectivity and better shielding of residual silanols, which can improve peak shape for polar compounds like phenols[4].

  • Could the sample solvent be the issue? Yes. If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase[2][10].

References

Technical Support Center: Optimizing Temperature Conditions for 3-Methyl-2-nitrophenol Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 3-methyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this sensitive and energetic reaction. Here, we move beyond simple protocols to explain the underlying principles that govern success, ensuring both safety and optimal outcomes in your experiments.

Fundamental Principles: Why Temperature is the Critical Parameter

The nitration of any phenolic compound is a highly exothermic process, and this compound is no exception. The reaction involves an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, attacks the electron-rich phenol ring. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the existing nitro (-NO₂) group is a deactivating, meta-directing group. This complex interplay of directing effects, coupled with the high reactivity of the starting material, makes precise temperature control paramount.

Failure to maintain optimal temperature can lead to a cascade of undesirable outcomes, including:

  • Thermal Runaway: An uncontrolled increase in temperature where the rate of heat generation exceeds the rate of heat removal. This can result in violent reactions, boiling of the reaction mixture, and even explosions.[1]

  • Polynitration: The addition of multiple nitro groups to the aromatic ring, leading to the formation of dinitro and trinitro byproducts.

  • Formation of Oxidative Byproducts: At elevated temperatures, the strong oxidizing nature of nitric acid can lead to the degradation of the starting material and products, resulting in the formation of tars and other impurities.

Therefore, the core of optimizing this reaction lies in maintaining a delicate balance: a temperature low enough to control the reaction rate and prevent side reactions, yet sufficient to allow the reaction to proceed to completion in a reasonable timeframe.

Visualizing the Reaction Pathway

Nitration_Pathway cluster_start Starting Material cluster_reagents Nitrating Agent cluster_products Potential Products This compound This compound Reaction_Mixture Controlled Temperature (-5°C to 5°C) This compound->Reaction_Mixture Dissolution HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->Reaction_Mixture Slow Addition 3-Methyl-2,4-dinitrophenol 3-Methyl-2,4-dinitrophenol 3-Methyl-2,6-dinitrophenol 3-Methyl-2,6-dinitrophenol Byproducts Byproducts Reaction_Mixture->3-Methyl-2,4-dinitrophenol Major Product Reaction_Mixture->3-Methyl-2,6-dinitrophenol Minor Product Reaction_Mixture->Byproducts Undesired (Polynitration, Oxidation) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prepare_Mixed_Acid Prepare Nitrating Mixture (HNO3 + H2SO4) Cool to 0°C Slow_Addition Add Mixed Acid Dropwise Maintain Temp: -5°C to 0°C Prepare_Mixed_Acid->Slow_Addition Prepare_Substrate Dissolve this compound in H2SO4 Cool to -5°C Prepare_Substrate->Slow_Addition Stir_and_Monitor Stir at 0°C Monitor by TLC Slow_Addition->Stir_and_Monitor Quench Pour onto Crushed Ice Stir_and_Monitor->Quench Filter_and_Wash Vacuum Filter Wash with Cold Water Quench->Filter_and_Wash Recrystallize Recrystallize from Ethanol/Water Filter_and_Wash->Recrystallize

References

minimizing by-product formation in 3-Methyl-2-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

. ## Technical Support Center: 3-Methyl-2-nitrophenol Synthesis

Welcome to the Technical Support Center for this compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your synthesis and minimize the formation of unwanted by-products.

Troubleshooting Guide: Minimizing By-product Formation

The direct nitration of o-cresol, a common route to this compound, is often complicated by the formation of isomeric and over-nitrated by-products. This guide addresses specific issues you may encounter and provides actionable solutions.

Problem 1: High Levels of Isomeric By-products (e.g., 5-Nitro-o-cresol and 3-Nitro-o-cresol)

  • Root Cause: The hydroxyl (-OH) and methyl (-CH3) groups of o-cresol are both ortho-, para-directing activators for electrophilic aromatic substitution. This leads to the formation of a mixture of nitrated isomers. Direct nitration of o-cresol can yield 3-nitro-o-cresol and 5-nitro-o-cresol as the chief products.[1]

  • Recommended Solutions:

    • Temperature Control: Maintaining a low reaction temperature is critical. The nitration of cresols is highly exothermic, and temperature spikes can lead to reduced selectivity and increased by-product formation.[2] It is recommended to maintain the temperature between -5°C and 0°C during the addition of the nitrating agent.[3]

    • Sulfonation as a Blocking Strategy: A highly effective method to improve regioselectivity is to first sulfonate the o-cresol. The sulfonic acid group can act as a blocking group, directing the nitration to the desired position. Subsequent desulfonation yields the target this compound. For instance, nitrating 4-hydroxy-6-methyl-1,3-benzenedisulfonic acid followed by desulfonation can produce the 2-nitro isomer in good yield.[3]

    • Choice of Nitrating Agent: The composition of the nitrating mixture can influence isomer distribution. Using a mixture of nitric acid and sulfuric acid is common. The concentration of sulfuric acid can affect the ratio of isomers formed.[4]

Problem 2: Formation of Dinitrated and Polynitrated By-products

  • Root Cause: The activating nature of the phenol ring makes it susceptible to over-nitration, especially under harsh reaction conditions. This can lead to the formation of dinitro- or even trinitro-cresol derivatives.[3][5] If the conditions for mononitration are not carefully controlled, 3:5-dinitro-o-cresol can become the main product.[1]

  • Recommended Solutions:

    • Stoichiometry of Nitrating Agent: Use a molar ratio of nitric acid to o-cresol close to 1:1 to favor mononitration.[3] An excess of the nitrating agent significantly increases the likelihood of dinitration.

    • Reaction Time and Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the desired product.[3]

    • Controlled Addition of Nitrating Agent: Add the nitrating agent dropwise to the cooled cresol solution with vigorous stirring. This helps to dissipate the heat of reaction and maintain a low, stable temperature, minimizing the risk of runaway reactions that can lead to over-nitration.[2][3]

Problem 3: Formation of Tarry/Oxidized Materials

  • Root Cause: Nitric acid is a strong oxidizing agent, and the highly reactive cresol substrate is prone to oxidation, leading to the formation of tarry substances and other dark-colored impurities.[3] This is often exacerbated by elevated temperatures.

  • Recommended Solutions:

    • Strict Temperature Control: As with other by-products, maintaining a low and consistent temperature is the most crucial factor in preventing oxidation.[3]

    • Protecting Groups: To reduce the reactivity of the phenol, the hydroxyl group can be protected prior to nitration. For example, converting the cresol to a phosphate ester can improve the outcome of the nitration step.[3]

    • Milder Nitrating Systems: Consider using alternative, milder nitrating agents. Systems like nitric acid on silica gel can improve yields and reduce the formation of oxidation by-products.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The direct nitration of o-cresol typically yields a mixture of mononitrated isomers, with 3-nitro-o-cresol and 5-nitro-o-cresol being significant by-products.[1] Additionally, dinitrated compounds like 3,5-dinitro-o-cresol and oxidation products (tars and resins) can also be formed.[1][3]

Q2: How does sulfuric acid influence the nitration of o-cresol?

A2: Sulfuric acid serves as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][7][8][9] The concentration of sulfuric acid can also impact the distribution of isomers. For instance, in the nitration of m-cresol, the ratios of this compound and 3-methyl-6-nitrophenol relative to the 4-nitro isomer decrease as the acid concentration increases.[3][4]

Q3: Can I improve the regioselectivity of the nitration to specifically target this compound?

A3: Yes. While direct nitration is often non-selective, regioselectivity can be significantly improved.[3] A proven strategy involves the use of a blocking group. For example, the sulfonation of o-cresol prior to nitration can direct the nitro group to the desired position. The sulfonic acid group is then removed in a subsequent desulfonation step to yield this compound.[3][10]

Q4: What are the key reaction parameters to control for minimizing by-products?

A4: The following table summarizes the critical parameters and their recommended ranges for minimizing by-product formation:

ParameterRecommended Range/ConditionRationale
Temperature -5°C to 0°CMinimizes oxidation, dinitration, and improves isomer selectivity.[3]
Nitric Acid Stoichiometry 1.0 - 1.1 molar equivalentsPrevents over-nitration.[3]
Reaction Time Monitor by TLC; quench upon consumption of starting materialAvoids formation of dinitrated by-products.[3]
Addition of Nitrating Agent Slow, dropwise addition with vigorous stirringEnsures efficient heat dissipation and prevents temperature spikes.[3]

Q5: How can I purify the crude this compound to remove by-products?

A5: Common purification techniques include recrystallization and column chromatography.[5] For separating isomeric by-products, column chromatography is generally more effective.[5] Recrystallization can be used if the crude product is relatively pure.[5] High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of the final product.[5]

Experimental Protocols & Visualizations

Illustrative Protocol for Nitration of o-Cresol

This protocol provides a general guideline. Researchers should optimize conditions based on their specific experimental setup and safety protocols.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.0-1.1 molar equivalents) to concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 5°C throughout the addition.[3]

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve o-cresol (1.0 molar equivalent) in a suitable solvent like glacial acetic acid, or use it neat. Cool the flask to -5°C in an ice-salt bath.[3]

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred o-cresol solution. Critically, monitor the internal temperature and maintain it between -5°C and 0°C.[3] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.[3]

  • Reaction Completion and Work-up: After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.[3] Slowly pour the reaction mixture onto a large volume of crushed ice with stirring. The nitrocresol products will often precipitate. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[3]

Troubleshooting Workflow

TroubleshootingWorkflow start High By-product Formation Detected issue1 High Isomer Content? start->issue1 issue2 High Dinitration? start->issue2 issue3 Tarry/Oxidized Product? start->issue3 solution1a Check Temperature Control (Maintain -5 to 0°C) issue1->solution1a solution1b Consider Sulfonation/ Desulfonation Strategy issue1->solution1b solution2a Verify Nitrating Agent Stoichiometry (1:1 ratio) issue2->solution2a solution2b Monitor Reaction by TLC & Quench Promptly issue2->solution2b solution3a Ensure Slow, Controlled Reagent Addition issue3->solution3a solution3b Evaluate Milder Nitrating Agents issue3->solution3b end Optimized Synthesis solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: A workflow for troubleshooting by-product formation.

By-product Formation Pathways

ByproductPathways cluster_products Reaction Products ocresol o-Cresol product This compound (Desired Product) ocresol->product Controlled Nitration (-5 to 0°C) byproduct1 Isomeric By-products (e.g., 5-Nitro-o-cresol) ocresol->byproduct1 Non-selective Nitration byproduct3 Oxidation Products (Tars) ocresol->byproduct3 Oxidation (High Temp) byproduct2 Dinitrated By-products product->byproduct2 Over-nitration (Excess HNO3, High Temp)

Caption: Pathways to desired product and major by-products.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 3-Methyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of matrix effects in your experiments. Our goal is to equip you with the scientific understanding and practical steps to ensure the accuracy, precision, and reliability of your quantitative data.

Introduction to Matrix Effects in LC-MS/MS

Matrix effects are a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2] They arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and reproducibility of your results.[1][2][3]

This compound, also known as 2-Nitro-m-cresol, is a small phenolic compound with a molecular weight of 153.14 g/mol .[1][4] Its analysis is relevant in various fields, including environmental monitoring and biological studies.[5][6] Due to its polar nature, it is susceptible to interference from endogenous components in complex matrices like water and biological fluids.

This guide will walk you through identifying, quantifying, and mitigating matrix effects specific to the analysis of this compound.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues you may be observing in your data.

Issue 1: Poor Reproducibility and Inconsistent Results Between Samples

Symptoms:

  • High variability in peak areas for quality control (QC) samples.

  • Inconsistent analyte recovery across different sample lots.

  • Calibration curves with poor linearity (r² < 0.99).

Root Cause Analysis: Inconsistent results are a classic sign of variable matrix effects.[2][7] The composition of your matrix can differ from sample to sample, leading to varying degrees of ion suppression or enhancement. For instance, in environmental water samples, the concentration of organic matter and dissolved salts can fluctuate significantly.[8] Similarly, in biological samples like urine, factors such as diet and hydration can alter the matrix composition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reproducibility.

Solutions:

  • Re-evaluate Your Sample Preparation:

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[2][6]

    • Protocol for Water Samples (Liquid-Liquid Extraction - LLE):

      • Adjust the pH of the water sample to be acidic (e.g., pH 2-3) to ensure this compound is in its neutral form, enhancing its extraction into an organic solvent.

      • Extract the sample with a water-immiscible organic solvent like ethyl acetate or a mixture of toluene and petroleum ether.[5][6]

      • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

    • Protocol for Biological Fluids (Solid-Phase Extraction - SPE):

      • Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.

      • Load the pre-treated sample (e.g., diluted urine).

      • Wash the cartridge with a weak organic solvent to remove polar interferences.

      • Elute the this compound with a stronger organic solvent like methanol or acetonitrile.[9]

      • Evaporate the eluate and reconstitute.

  • Enhance Chromatographic Separation:

    • Rationale: By chromatographically separating this compound from co-eluting matrix components, you can minimize their impact on ionization.[2]

    • Actionable Steps:

      • Modify the Gradient: Increase the ramp time of your gradient to improve resolution.

      • Adjust Mobile Phase pH: For a phenolic compound like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will keep it protonated and may alter its retention time relative to interferences.[10]

      • Consider a Different Column Chemistry: A phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.[11]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Rationale: A SIL-IS is the gold standard for correcting matrix effects.[4][10][12] It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction of the analyte's signal.[4][12]

    • Implementation: If commercially available, a ¹³C₆- or D₄-labeled this compound would be ideal. Add a known concentration of the SIL-IS to all samples, standards, and QCs before sample preparation.

Issue 2: Low Analyte Response and Poor Sensitivity

Symptoms:

  • Signal-to-noise ratio for the lower limit of quantification (LLOQ) is below the required threshold (typically <10).

  • Difficulty in detecting the analyte in real samples, even when it is expected to be present.

Root Cause Analysis: This is often a direct result of significant ion suppression.[2][3] Components in your sample matrix are competing with this compound for ionization, leading to a reduced signal. Phospholipids are a common culprit in biological matrices like plasma and urine.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low sensitivity.

Solutions:

  • Quantify the Matrix Effect:

    • Rationale: Before taking corrective action, it's crucial to determine the extent of ion suppression.

    • Post-Extraction Spike Protocol:

      • Prepare two sets of samples:

        • Set A: Spike a known concentration of this compound into a clean solvent (e.g., mobile phase).

        • Set B: Extract a blank matrix sample and then spike the same concentration of this compound into the extracted matrix.

      • Analyze both sets and compare the peak areas.

      • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates ion suppression.

  • Targeted Removal of Problematic Matrix Components:

    • For Biological Samples (Phospholipid Removal):

      • HybridSPE®-Phospholipid: This technology combines protein precipitation with specific removal of phospholipids.[7][11] The zirconia-coated particles selectively retain phospholipids, allowing your analyte to pass through.[11]

    • For Environmental Samples (Humic/Fulvic Acid Removal):

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This dispersive SPE approach is effective for cleaning up complex matrices. After an initial extraction with acetonitrile, a cleanup step using sorbents like C18 or graphitized carbon black (GCB) can remove interfering organic compounds.[13][14]

  • Optimize Mass Spectrometer Source Conditions:

    • Rationale: The settings of your ion source can influence the efficiency of ionization and potentially reduce the impact of matrix components.

    • Actionable Steps:

      • Optimize the gas flow rates (nebulizer and drying gas).

      • Adjust the source temperature.

      • Optimize the capillary voltage.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I know if I have a matrix effect problem?

A1: The most definitive way to identify matrix effects is through a post-column infusion experiment or a post-extraction spike analysis as described in the troubleshooting section.[1][15] Qualitatively, if you observe poor reproducibility, unexplained low recovery, or inconsistent peak shapes between your standards and real samples, matrix effects should be a prime suspect.

Q2: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) always necessary?

A2: While a SIL-IS is the best way to compensate for matrix effects, it may not always be feasible due to cost or availability.[12][16] If matrix effects are minimal and well-controlled through effective sample preparation and robust chromatography, a structural analog internal standard that elutes close to the analyte can sometimes be sufficient. However, for regulatory submissions and methods requiring the highest level of accuracy, a SIL-IS is strongly recommended by guidelines from bodies like the FDA and EMA.[5][17]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Sample dilution can be a simple and effective strategy, especially for highly concentrated samples.[1][15] By diluting the sample, you reduce the concentration of both the analyte and the interfering matrix components. However, this approach is only viable if your assay has sufficient sensitivity to measure the diluted analyte concentration, which should still be well above the LLOQ.[1]

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on this.[18] During method validation, you are required to assess the matrix effect from multiple sources (typically at least six different lots of the matrix).[18] The precision of the low and high QC samples prepared in these different matrix lots should be within 15% CV, and the accuracy should be within ±15% of the nominal concentration.

Q5: What are some common interferences I should look out for when analyzing this compound in environmental water?

A5: In environmental water samples, common interferences include:

  • Humic and fulvic acids: These are natural organic matter that can cause significant ion suppression.[8]

  • Other phenolic compounds: Structurally similar compounds may co-elute and interfere.

  • Surfactants and detergents: These are common pollutants that can affect the spray process in the ESI source.

Q6: I am observing ion enhancement instead of suppression. What could be the cause?

A6: While less common, ion enhancement can occur.[2] It happens when a co-eluting compound improves the ionization efficiency of the analyte. This can be due to the interferent altering the surface tension of the ESI droplets or reducing the competition for charge in a way that favors the analyte. The troubleshooting strategies, particularly improving chromatographic separation and using a SIL-IS, are also effective for managing ion enhancement.

Data Summary and Visualization

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation MethodTypical Matrix Effect (%)*Analyte Recovery (%)Key AdvantagePrimary Application
Protein Precipitation (PPT)50-80% (Suppression)85-100%Simple and fastInitial screening
Liquid-Liquid Extraction (LLE)80-105%60-90%Cleaner extract than PPTWater, Urine
Solid-Phase Extraction (SPE)90-110%80-100%High selectivity and cleanupWater, Biological fluids
HybridSPE®-Phospholipid>95%85-100%Specific phospholipid removalPlasma, Serum, Urine
QuEChERS85-110%80-100%Effective for complex matricesEnvironmental, Food

*Note: These are typical values and can vary significantly based on the specific matrix, analyte, and LC-MS/MS conditions.

Diagram: Decision Tree for Mitigating Matrix Effects

Matrix_Effect_Mitigation start Matrix Effect Observed? quantify Quantify ME with Post-Extraction Spike start->quantify is_severe Is ME > 20%? quantify->is_severe optimize_prep Optimize Sample Prep (SPE, LLE, QuEChERS) is_severe->optimize_prep Yes no_action Minor ME, Monitor with QC is_severe->no_action No re_evaluate Re-evaluate ME optimize_prep->re_evaluate is_ok_now Is ME < 20%? re_evaluate->is_ok_now optimize_chrom Optimize Chromatography (Gradient, Column) is_ok_now->optimize_chrom No final_method Final Validated Method is_ok_now->final_method Yes use_sil_is Implement SIL-IS optimize_chrom->use_sil_is use_sil_is->final_method

Caption: A decision-making workflow for addressing matrix effects.

References

Technical Support Center: Optimization of Mobile Phase for 3-Methyl-2-nitrophenol HPLC Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC separation of 3-Methyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to overcome common challenges in method development. The information herein is grounded in established chromatographic principles to ensure scientific integrity and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of this compound, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I achieve a more symmetrical peak?

A: Peak tailing is a common issue in reverse-phase HPLC, especially for polar compounds like nitrophenols.[1][2] It indicates undesirable secondary interactions between the analyte and the stationary phase or other system-related problems.[3]

Causality and Remediation:

  • Secondary Silanol Interactions: The primary cause of peak tailing for polar analytes is often the interaction with residual silanol groups on the silica-based stationary phase.[2][3] At a mid-range pH, these silanols can be ionized and interact with the polar functional groups of this compound.

    • Solution 1: Mobile Phase pH Adjustment. The ionization state of both the analyte and the silanol groups is pH-dependent.[4] To suppress the ionization of silanol groups, operate at a lower pH. A mobile phase pH between 3.0 and 5.0 is often effective for nitrophenols. This protonates the silanol groups, minimizing secondary interactions and leading to a more symmetrical peak shape.[1] Using a buffer, such as phosphate or acetate, is crucial for maintaining a stable pH.

    • Solution 2: Use of End-Capped Columns. Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[1][5] If you are not already, switching to a high-quality, end-capped C18 or a polar-embedded column can significantly improve peak shape for polar compounds.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Mismatched Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger (more organic) than your mobile phase, it can cause peak distortion.[2]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

The following diagram illustrates a troubleshooting workflow for addressing peak tailing:

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_solvent Is the injection solvent stronger than the mobile phase? check_overload->check_solvent No end Symmetrical Peak Achieved reduce_load->end match_solvent Dissolve sample in mobile phase check_solvent->match_solvent Yes check_pH Is the mobile phase pH optimal? check_solvent->check_pH No match_solvent->end adjust_pH Adjust pH to 3.0-5.0 with a buffer check_pH->adjust_pH No check_column Is the column appropriate? check_pH->check_column Yes adjust_pH->end use_endcapped Switch to an end-capped or polar-embedded column check_column->use_endcapped No check_column->end Yes use_endcapped->end

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Inadequate Resolution from Impurities or Related Compounds

Q: I am having trouble separating this compound from a closely eluting impurity. How can I improve the resolution?

A: Achieving adequate resolution is fundamental for accurate quantification. Resolution can be enhanced by manipulating the mobile phase composition, which in turn affects the selectivity and efficiency of the separation.

Causality and Remediation:

  • Insufficient Selectivity (α): Selectivity is a measure of the separation between two peaks. It is primarily influenced by the chemical interactions between the analytes, the stationary phase, and the mobile phase.

    • Solution 1: Modify the Organic Modifier. The choice of organic solvent in the mobile phase can significantly impact selectivity.[6] Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7] While they have similar elution strengths, they offer different selectivities due to their unique chemical properties. If you are using acetonitrile, try switching to methanol, or vice versa. You can also experiment with ternary mixtures (e.g., acetonitrile/methanol/water) to fine-tune selectivity.

    • Solution 2: Adjust the Mobile Phase pH. As mentioned previously, pH affects the ionization of acidic and basic compounds.[8] A slight change in pH can alter the retention time of ionizable compounds, thereby improving resolution. For phenolic compounds, exploring a pH range between 3 and 5 is a good starting point.[9]

  • Low Column Efficiency (N): A more efficient column produces narrower peaks, which can lead to better resolution.

    • Solution: While not a mobile phase optimization, consider using a column with a smaller particle size (e.g., <3 µm) or a longer column to increase the number of theoretical plates.

Issue 3: Long Analysis Time

Q: My current method provides good separation, but the run time is too long for our high-throughput needs. How can I shorten the analysis time without sacrificing resolution?

A: Reducing the analysis time is a common goal in method development. This can often be achieved by adjusting the mobile phase strength and flow rate.

Causality and Remediation:

  • Weak Mobile Phase: A mobile phase with a lower percentage of organic modifier (the "strong" solvent) will result in longer retention times.

    • Solution 1: Increase the Organic Modifier Percentage. Gradually increase the percentage of acetonitrile or methanol in your mobile phase. This will decrease the retention time of this compound. Be mindful that this may also decrease the resolution between closely eluting peaks, so a balance must be found.

    • Solution 2: Implement a Gradient Elution. Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be employed.[10] Start with a lower percentage of organic modifier to resolve early eluting peaks and then ramp up the concentration to elute more retained compounds, like this compound, more quickly.

  • Low Flow Rate: A slower flow rate will proportionally increase the analysis time.

    • Solution: Increase the flow rate. However, be aware that excessively high flow rates can lead to a loss of resolution and higher backpressure. The optimal flow rate will depend on your column dimensions and particle size.

ParameterEffect on Retention TimeEffect on Resolution
Increase % Organic DecreaseMay Decrease
Decrease % Organic IncreaseMay Increase
Increase Flow Rate DecreaseMay Decrease
Decrease Flow Rate IncreaseMay Increase
Caption: Impact of mobile phase parameters on retention and resolution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development of an HPLC method for this compound.

Q1: What is a good starting mobile phase for the HPLC separation of this compound on a C18 column?

A1: A good starting point for a reversed-phase separation of this compound on a C18 column would be a mixture of acetonitrile and water (or methanol and water) with a buffer to control the pH.[7] For example, a mobile phase of 40-60% acetonitrile in water, buffered to a pH of around 3.0 with phosphoric acid or an acetate buffer, is a reasonable starting condition.[9][11] From here, you can optimize the percentage of the organic modifier to achieve the desired retention time.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both acetonitrile and methanol are suitable organic modifiers for the separation of nitrophenols. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and often provides different selectivity compared to methanol.[6] Methanol, on the other hand, is sometimes a better choice for resolving compounds with polar functional groups. The optimal choice depends on the specific separation and should be determined experimentally.

Q3: Is a buffer necessary in the mobile phase?

A3: Yes, for reproducible results, especially when dealing with ionizable compounds like phenols, a buffer is highly recommended.[6] A buffer maintains a constant pH, which ensures stable retention times and consistent peak shapes.[4] Without a buffer, small variations in the pH of your water or solvents can lead to significant changes in your chromatography.

Q4: How does temperature affect the separation?

A4: Increasing the column temperature generally decreases the viscosity of the mobile phase, which leads to lower backpressure and can result in sharper peaks and shorter retention times. However, the stability of this compound at elevated temperatures should be considered. A typical operating temperature for this type of analysis is between 25-40°C.

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase

This protocol describes the preparation of a buffered mobile phase, a critical step for achieving reproducible HPLC results.

Objective: To prepare a 1-liter solution of 40:60 (v/v) Acetonitrile:Water buffered at pH 3.0.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric Acid (85%)

  • 0.45 µm membrane filter

  • Graduated cylinders

  • pH meter

  • Volumetric flask (1 L)

Procedure:

  • Measure 600 mL of HPLC-grade water into a clean glass container.

  • While stirring, carefully add small amounts of 85% phosphoric acid until the pH of the water is 3.0 ± 0.05.

  • Filter the buffered water through a 0.45 µm membrane filter to remove any particulate matter.

  • In a 1 L volumetric flask, add 400 mL of HPLC-grade acetonitrile.

  • Add the filtered, pH-adjusted water to the volumetric flask until the 1 L mark is reached.

  • Mix the solution thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use to prevent air bubbles in the HPLC system.

Protocol 2: Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of this compound.

Objective: To determine the optimal mobile phase composition for the separation of this compound from potential impurities.

Workflow:

G start Define Separation Goals (e.g., Resolution > 2.0, Run time < 10 min) step1 Step 1: Initial Scouting Run Mobile Phase: 50:50 ACN:Water (pH 3.0) Column: C18, 4.6 x 150 mm, 5 µm start->step1 eval1 Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution step1->eval1 step2a Adjust % Organic Modifier (Increase for shorter RT, Decrease for longer RT) eval1->step2a Adjust Retention step2b Change Organic Modifier (Switch to Methanol) eval1->step2b Improve Selectivity step2c Adjust pH (e.g., pH 2.5 to 4.5) eval1->step2c Improve Peak Shape/Selectivity eval2 Evaluate and Compare Results step2a->eval2 step2b->eval2 step2c->eval2 step3 Fine-tune with Gradient Elution if necessary eval2->step3 Further Optimization Needed end Final Optimized Method eval2->end Goals Met step3->end

Caption: Systematic workflow for mobile phase optimization.

References

Technical Support Center: Enhancing the Detection of 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to improving the sensitivity and reliability of 3-Methyl-2-nitrophenol (3-M-2-NP) detection methods. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the analysis of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the analysis of this compound, providing quick and actionable answers.

Q1: What are the most common analytical techniques for the detection of this compound?

A1: The primary methods for detecting and quantifying this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and electrochemical methods. HPLC is often preferred for its versatility and suitability for non-volatile compounds, while GC is excellent for volatile derivatives. Electrochemical sensors offer high sensitivity and the potential for real-time monitoring.

Q2: I am observing poor peak shape (tailing or fronting) in my HPLC analysis of this compound. What are the likely causes?

A2: Peak tailing for phenolic compounds like 3-M-2-NP in reversed-phase HPLC is often due to interactions with residual silanols on the silica-based column packing.[1] To mitigate this, consider using a base-deactivated column or adjusting the mobile phase pH to suppress the ionization of the phenolic hydroxyl group.[1] Peak fronting can be a sign of column overload; try diluting your sample.[2]

Q3: My retention times are shifting during my GC analysis. What should I investigate?

A3: Fluctuating retention times in GC can be caused by inconsistent oven temperatures, carrier gas flow rates, or column degradation.[3] Ensure your GC oven is properly calibrated and that the carrier gas flow is stable. A small leak in the system can also lead to variable flow rates. Column aging can also be a factor, leading to a gradual decrease in retention time.

Q4: How can I improve the sensitivity of my electrochemical sensor for this compound detection?

A4: Enhancing the sensitivity of an electrochemical sensor often involves modifying the electrode surface to improve the electrocatalytic activity towards the analyte.[4][5] Using nanomaterials like graphene or metal nanoparticles on the electrode surface can significantly increase the active surface area and promote electron transfer.[6] Optimizing the solution pH is also critical, as the electrochemical behavior of nitrophenols is pH-dependent.[5]

Q5: What is the "matrix effect" and how can it affect my analysis of this compound in complex samples like soil or urine?

A5: The matrix effect refers to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[7][8] In mass spectrometry-based detection (LC-MS or GC-MS), this can manifest as ion suppression or enhancement, leading to inaccurate quantification.[9] To overcome this, effective sample preparation to remove interfering substances is crucial. The use of matrix-matched standards or an internal standard can also help to compensate for these effects.

Section 2: Troubleshooting Guides

This section provides in-depth troubleshooting guides for common issues encountered during HPLC, GC, and electrochemical analysis of this compound.

HPLC Troubleshooting

Issue: Poor Peak Resolution and Co-elution

Poor resolution between this compound and other components in your sample can lead to inaccurate quantification.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor HPLC peak resolution.

Detailed Steps:

  • Optimize Mobile Phase: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact retention and resolution. For nitrophenols, a mobile phase of methanol or acetonitrile with buffered water is common.[10]

  • Control pH: The pKa of the phenolic hydroxyl group in 3-M-2-NP influences its retention. Operating the mobile phase at a pH below the pKa will keep the molecule in its neutral form, generally leading to better retention and peak shape on a C18 column.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or polar-embedded phase) can alter selectivity and improve resolution.

  • Temperature Control: Increasing the column temperature can decrease viscosity and improve efficiency, sometimes leading to better resolution, but it can also decrease retention time.[11]

Quantitative Data Summary: HPLC Troubleshooting

ParameterCommon IssueRecommended ActionExpected Outcome
Mobile Phase Co-eluting peaksAdjust organic/aqueous ratioAltered retention times and improved separation
pH Peak tailingAdjust pH to < pKaSymmetrical peak shape
Column Poor selectivitySwitch to a different stationary phaseChanged elution order and better resolution
Temperature Broad peaksIncrease temperature in small incrementsSharper peaks, reduced analysis time
GC Troubleshooting

Issue: Low Sensitivity and Inconsistent Peak Areas

Low signal intensity and poor reproducibility are common frustrations in GC analysis.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low GC sensitivity.

Detailed Steps:

  • Inlet Maintenance: A dirty or contaminated inlet liner is a frequent cause of peak tailing and loss of analyte. Regular replacement is essential.

  • Injection Technique: Ensure the injection volume is appropriate and the autosampler (if used) is functioning correctly. Inconsistent injection volumes will lead to variable peak areas.

  • Carrier Gas Flow: An incorrect or fluctuating flow rate can affect peak shape and retention time.[12][13] Verify the flow rate and check for leaks in the system.

  • Temperature Program: Optimizing the temperature program can improve peak shape and resolution. A slower ramp rate can often improve the separation of closely eluting compounds.[3] For early eluting peaks, lowering the initial oven temperature can increase interaction with the stationary phase and improve resolution.[3]

Electrochemical Sensor Troubleshooting

Issue: Sensor Fouling and Signal Drift

Electrode fouling is a significant challenge in the electrochemical detection of phenolic compounds, leading to decreased sensitivity and signal drift.[14]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting electrochemical sensor fouling.

Detailed Steps:

  • Mechanical Cleaning: For solid electrodes like glassy carbon, gentle polishing with alumina slurry followed by sonication in deionized water can remove adsorbed foulants.

  • Electrochemical Cleaning: Applying a specific potential waveform in a clean electrolyte can often electrochemically desorb or oxidize fouling species from the electrode surface.

  • Surface Modification: To prevent future fouling, consider modifying the electrode surface with a protective layer, such as a polymer film or nanomaterials, that can resist the adsorption of interfering substances while allowing the analyte to reach the active surface.[14]

  • Pulsed Amperometric Detection (PAD): This technique involves applying a series of potential pulses to clean, detect, and recondition the electrode surface during the analysis, which can significantly reduce fouling.

Section 3: Experimental Protocols

Protocol: Sample Preparation for this compound in Soil

This protocol outlines a solid-phase extraction (SPE) method for the cleanup of soil samples prior to HPLC or GC analysis.

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and vortex for 1 minute.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 5 mL of the soil extract onto the cartridge.

    • Wash the cartridge with 5 mL of a 20:80 (v/v) methanol:water solution to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Protocol: HPLC-UV Analysis of this compound
  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject standards and samples.

    • Quantify this compound based on the peak area of the calibration curve.

References

Technical Support Center: Optimizing Reaction Time for Complete Conversion to 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions for a complete and timely conversion. Here, we will delve into the intricacies of the reaction, troubleshoot common issues, and provide detailed protocols to enhance your experimental success.

Understanding the Synthesis of this compound

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution reaction of nitrating m-cresol. The hydroxyl (-OH) and methyl (-CH3) groups on the aromatic ring are ortho-, para-directing activators. This leads to the potential formation of three isomers: this compound, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[1] Achieving high regioselectivity for the 2-nitro isomer while ensuring complete conversion of the starting material is the primary challenge. Direct nitration often results in a mixture of these isomers and a poor overall yield.[2] A more effective method involves the sulfonation of m-cresol, followed by nitration and subsequent desulfonation to yield the desired product.[2][3]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction is proceeding very slowly, and I'm not achieving complete conversion of m-cresol. What factors can I adjust to increase the reaction rate?

A1: Several factors influence the rate of nitration. Low conversion is a common issue that can often be resolved by systematically evaluating the following parameters:

  • Temperature: The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesirable byproducts, including dinitrated compounds and oxidation products.[4] For the nitration of sulfonated m-cresol, a temperature range of -15°C to 20°C is often recommended.[2]

  • Concentration of Reagents: The concentration of the nitrating agent is crucial. A mixture of nitric acid and sulfuric acid is commonly used. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Insufficient sulfuric acid will result in a slower reaction.

  • Mixing and Agitation: The reaction mixture may not be entirely homogeneous. Vigorous and consistent stirring is essential to ensure that the reactants are in constant contact, which is necessary for the reaction to proceed to completion.

  • Purity of Reagents: The presence of water in the reaction mixture can deactivate the nitrating agent. Using anhydrous solvents and high-purity reagents is recommended.

Q2: I'm getting a mixture of nitrocresol isomers, which is significantly reducing my yield of this compound. How can I improve the regioselectivity of the reaction?

A2: Improving regioselectivity is key to a successful synthesis. The formation of multiple isomers is a result of the directing effects of the hydroxyl and methyl groups.[5] Here are some strategies to favor the formation of this compound:

  • Sulfonation as a Blocking Strategy: A highly effective method to improve regioselectivity is to first sulfonate the m-cresol. The sulfonic acid group will preferentially direct the incoming nitro group. Subsequent removal of the sulfonic acid group (desulfonation) yields the desired 2-nitro isomer in higher purity.[2][3]

  • Controlled Temperature: The ratio of isomers can be influenced by the reaction temperature. Lower temperatures can sometimes favor the formation of one isomer over another.[4]

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents can offer different selectivity profiles. However, for this specific transformation, the sulfonation-nitration route is generally the most reliable for achieving high regioselectivity.

Q3: The reaction mixture is turning dark brown or black, and the final product is difficult to purify. What is causing this, and how can I prevent it?

A3: A dark coloration of the reaction mixture is usually an indication of side reactions, primarily oxidation of the phenol ring by nitric acid.[6] Here's how to mitigate this:

  • Controlled Addition of Nitric Acid: Add the nitric acid dropwise and slowly to the reaction mixture while maintaining a low temperature. This prevents a localized excess of the oxidizing agent.

  • Maintain Low Temperatures: Keeping the reaction temperature consistently low throughout the addition of the nitrating agent is crucial to minimize oxidation.

  • Stoichiometry: Use the correct stoichiometric amounts of reagents. An excess of nitric acid will increase the likelihood of oxidation and dinitration.

Q4: How can I accurately determine when the reaction has reached completion to avoid unnecessarily long reaction times or incomplete conversion?

A4: Monitoring the progress of the reaction is essential for optimization. Here are the recommended techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (m-cresol or its sulfonated intermediate). A spot for the starting material and the appearance of a new spot for the product can be visualized.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to accurately determine the percentage of remaining starting material and the formation of the desired product and its isomers.[1]

  • Gas Chromatography (GC): GC can also be used to monitor the reaction, particularly for the disappearance of the more volatile starting material.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via the sulfonation-nitration pathway, which is designed to improve yield and purity.

Protocol 1: Synthesis of this compound

Step 1: Sulfonation of m-Cresol

  • In a fume hood, place m-cresol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add fuming sulfuric acid dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete sulfonation.

Step 2: Nitration of the Sulfonated Intermediate

  • Cool the reaction mixture from Step 1 to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.

  • After the addition, continue to stir the mixture at 0-5°C for 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC until the sulfonated intermediate is consumed.

Step 3: Hydrolysis and Desulfonation

  • Once the nitration is complete, carefully pour the reaction mixture onto crushed ice.

  • Heat the mixture to 110-170°C to effect hydrolysis and desulfonation.[2] This step can be carried out via steam distillation, which will also help to separate the product.

  • The this compound will distill over with the steam.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Data Presentation

The following table summarizes the key reaction parameters and their recommended ranges for optimizing the synthesis of this compound.

ParameterRecommended RangeRationale for Optimization
Sulfonation Temperature 0-10°CControls the rate of sulfonation and prevents side reactions.
Nitration Temperature -15°C to 20°CCrucial for controlling the reaction rate and minimizing oxidation and dinitration.[2]
Reaction Time 2-5 hoursShould be optimized based on reaction monitoring (TLC/HPLC) to ensure complete conversion.
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)Sulfuric acid catalyzes the formation of the nitronium ion, the active electrophile.
Hydrolysis/Desulfonation Temp. 110-170°CSufficiently high temperature is required to remove the sulfonic acid group.[2]

Visualization of Reaction Pathway and Troubleshooting

Reaction Pathway

Synthesis of this compound cluster_direct_nitration Direct Nitration Pathway m_cresol m-Cresol sulfonated_intermediate Sulfonated m-Cresol Intermediate m_cresol->sulfonated_intermediate Fuming H₂SO₄ isomers Other Isomers (3-Methyl-4-nitrophenol, 3-Methyl-6-nitrophenol) m_cresol->isomers HNO₃/H₂SO₄ nitrated_intermediate Nitrated Sulfonated Intermediate sulfonated_intermediate->nitrated_intermediate HNO₃/H₂SO₄ product This compound nitrated_intermediate->product Heat/Steam Distillation (Desulfonation)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Incomplete Conversion

Troubleshooting Incomplete Conversion start Incomplete Conversion Observed check_temp Is the reaction temperature within the optimal range? start->check_temp check_reagents Are the reagents of high purity and correct concentration? check_temp->check_reagents Yes adjust_temp Adjust temperature as per protocol. check_temp->adjust_temp No check_mixing Is the agitation sufficient? check_reagents->check_mixing Yes use_fresh_reagents Use fresh, anhydrous reagents. check_reagents->use_fresh_reagents No monitor_reaction Is the reaction being monitored effectively (TLC/HPLC)? check_mixing->monitor_reaction Yes increase_stirring Increase stirring speed. check_mixing->increase_stirring No optimize_monitoring Optimize monitoring technique. monitor_reaction->optimize_monitoring No success Complete Conversion Achieved monitor_reaction->success Yes adjust_temp->check_reagents use_fresh_reagents->check_mixing increase_stirring->monitor_reaction optimize_monitoring->success

Caption: Troubleshooting workflow for incomplete conversion issues.

References

Technical Support Center: Strategies for pH Control in 3-Methyl-2-nitrophenol Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 3-Methyl-2-nitrophenol. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain precise pH control throughout your experiments, ensuring the integrity and reproducibility of your results.

The degradation kinetics and pathways of nitrophenolic compounds are often highly dependent on pH.[1][2][3][4] Fluctuations in pH can alter the surface charge of catalysts, the speciation of the target compound, and the generation of reactive oxygen species, thereby significantly impacting experimental outcomes.[2][5][6][7] This guide is designed to equip you with the knowledge to anticipate and overcome common challenges related to pH control.

Troubleshooting Guide: Common Issues in pH Control

This section addresses specific problems you may encounter during your this compound degradation experiments and provides actionable solutions.

Issue 1: pH Drifting During the Experiment

Scenario: You've set the initial pH of your reaction mixture, but it gradually increases or decreases over the course of the degradation study.

Possible Causes & Solutions:

  • Formation of Acidic/Basic Byproducts: The degradation of this compound can produce organic acids or other species that alter the solution's pH.[1]

    • Solution: Employ a suitable buffer system to maintain a stable pH. The choice of buffer is critical and should be based on the target pH of your experiment and its compatibility with your reaction system. (See FAQ 2 for buffer selection).

  • Absorption of Atmospheric CO₂: In alkaline conditions, the absorption of carbon dioxide from the air can lead to the formation of carbonic acid, causing a drop in pH.[8][9]

    • Solution: Conduct your experiments in a closed or sealed system. If continuous sampling is required, purge the headspace with an inert gas like nitrogen or argon.

  • Temperature Fluctuations: The pH of a solution is temperature-dependent.[9][10][11] Inconsistent temperature control can manifest as pH drift.

    • Solution: Use a temperature-controlled reaction vessel or a water bath to maintain a constant temperature throughout the experiment. Ensure your pH meter's automatic temperature compensation (ATC) is functioning correctly.[11]

  • Electrode Fouling or Aging: The surface of the pH electrode can become contaminated with reaction components or byproducts, leading to inaccurate and drifting readings.[12]

    • Solution: Regularly clean and calibrate your pH electrode according to the manufacturer's instructions.[10][12] If the electrode is old or has been used extensively with complex matrices, consider replacing it.

Issue 2: Inconsistent or Unreliable pH Readings

Scenario: Your pH meter is giving fluctuating or non-reproducible readings, making it difficult to ascertain the true pH of your sample.

Possible Causes & Solutions:

  • Improper Calibration: An inaccurate calibration is a primary source of erroneous pH measurements.[8][10][11]

    • Solution: Calibrate your pH meter before each set of experiments using fresh, high-quality buffer standards that bracket your expected measurement range.[10] Ensure the calibration is performed at the same temperature as your experiment.[10]

  • Electrical Interference: Nearby electronic equipment can cause electrical noise that interferes with the sensitive measurements of the pH meter.[11]

    • Solution: Position your pH meter away from equipment such as magnetic stirrers, pumps, and sonicators. Use shielded cables and ensure the instrument is properly grounded.[11]

  • Damaged Electrode or Loose Connections: A cracked or damaged pH electrode membrane, or loose cable connections, can result in a weak or unstable signal.[10][12]

    • Solution: Inspect the electrode for any visible damage. Check all cable connections to ensure they are secure. If damage is suspected, test with a new electrode.[9]

Issue 3: Suspected Buffer Interference with the Degradation Reaction

Scenario: You observe a lower-than-expected degradation rate or the formation of unexpected byproducts after introducing a buffer system.

Possible Causes & Solutions:

  • Radical Scavenging: Some buffer components can act as scavengers for reactive oxygen species (e.g., hydroxyl radicals), which are often the primary drivers of degradation in advanced oxidation processes.[13]

    • Solution: Select a buffer that is known to be relatively inert in your specific degradation system. For example, phosphate buffers are commonly used, but borate buffers have been shown to sometimes interfere with radical-based reactions.[13] Conduct control experiments with the buffer alone (without this compound) to assess its stability and potential for interference.

  • Complexation with Catalyst or Substrate: The buffer ions may interact with the surface of your catalyst or form complexes with this compound, altering their reactivity.

    • Solution: Research the compatibility of your chosen buffer with the specific catalyst and organic compound you are studying. Literature on similar degradation studies can provide valuable insights.[14][15] Consider using a non-coordinating buffer if complexation is a concern.

Frequently Asked Questions (FAQs)

FAQ 1: Why is pH control so critical for this compound degradation studies?

The pH of the reaction medium can profoundly influence the degradation process in several ways:

  • Speciation of the Target Compound: Nitrophenols are weak acids. The pH will determine the ratio of the protonated (molecular) form to the deprotonated (phenoxide) form. These two species can exhibit different reactivity and adsorption characteristics.[2]

  • Catalyst Surface Charge: In heterogeneous catalysis (e.g., using TiO₂), the surface charge of the catalyst particles is pH-dependent. This affects the adsorption of the charged or polar this compound molecules onto the catalyst surface, which is often a crucial step in the degradation mechanism.[2]

  • Generation of Reactive Species: In advanced oxidation processes, the generation of key oxidants like hydroxyl radicals (•OH) can be pH-dependent.[6][16] For instance, in ozonation, the decomposition of ozone to form •OH is more favorable at higher pH values.[3][17]

FAQ 2: How do I select the most appropriate buffer for my experiment?

Choosing the right buffer is a balance between buffering capacity and potential interference. Here’s a workflow to guide your selection:

Caption: Decision workflow for selecting an appropriate buffer.

Key Considerations:

  • pKa Value: Select a buffer with a pKa value as close as possible to your desired experimental pH. This ensures maximum buffering capacity.

  • Chemical Inertness: The buffer should not react with your target compound, catalyst, or any generated reactive species. Phosphate and acetate buffers are common choices, but their suitability must be verified for your specific system.[15]

  • Concentration: The buffer concentration should be sufficient to control pH without significantly altering the ionic strength of the solution, which could also affect reaction rates. A typical starting range is 10-50 mM.

Commonly Used Buffers in Degradation Studies:

Buffer SystempKa (at 25°C)Useful pH RangeNotes
Acetate4.763.8 - 5.8
PhosphatepKa1=2.15, pKa2=7.20, pKa3=12.356.2 - 8.2Widely used, but can adsorb onto some catalyst surfaces.
Borate9.248.0 - 10.0Can interfere with some radical-driven reactions.[13]
FAQ 3: Can I just adjust the initial pH without using a buffer?

While you can adjust the initial pH with an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH), this approach does not provide buffering capacity.[18][19] As the degradation reaction proceeds, the formation of acidic or basic intermediates will cause the pH to drift, potentially leading to inconsistent and difficult-to-interpret results.[8] Using a buffer is strongly recommended for maintaining a stable pH environment throughout the experiment.[8][14]

FAQ 4: What is the best practice for monitoring pH during a long experiment?

For long-duration experiments, continuous in-situ pH monitoring is ideal. However, prolonged immersion can lead to electrode fouling.

Recommended Protocol:

G A Start Experiment B Calibrate pH Meter A->B C Take Initial pH Reading B->C D Periodically Remove Aliquot C->D E Measure pH of Aliquot D->E F Rinse & Store Electrode Properly E->F G Continue Experiment F->G G->D Repeat at Intervals H End of Experiment G->H I Take Final pH Reading H->I

Caption: Protocol for intermittent pH monitoring during experiments.

  • Initial Calibration: Always start with a freshly calibrated pH meter.[10]

  • Intermittent Monitoring: Instead of leaving the electrode in the reaction mixture continuously, periodically withdraw a small aliquot of the sample to measure its pH.

  • Rinse and Store: After each measurement, thoroughly rinse the electrode with deionized water and store it in its proper storage solution.[11] This minimizes contamination and prevents the electrode from drying out.[11]

  • Temperature Equilibration: Before taking a reading, ensure the aliquot has reached a stable temperature, ideally the same temperature at which the calibration was performed.[10]

By following these guidelines, you can effectively control and monitor the pH of your this compound degradation studies, leading to more accurate, reliable, and publishable data.

References

Validation & Comparative

A Comparative Guide to the Analysis of 3-Methyl-2-nitrophenol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of 3-Methyl-2-nitrophenol is crucial for various applications, from synthetic intermediate quality control to environmental monitoring.[1] This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques at your disposal: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to select the optimal method for your specific analytical challenge.

Understanding the Analyte: this compound

This compound is a phenolic compound characterized by a hydroxyl (-OH) and a nitro (-NO2) group attached to a toluene backbone. Its key physicochemical properties are:

  • Molecular Formula: C₇H₇NO₃[2]

  • Molecular Weight: 153.14 g/mol [2]

  • Appearance: Yellow Solid[3]

  • Melting Point: 35-39 °C[3][4]

  • Boiling Point: 106-108 °C at 9.5 mmHg[3][4]

The presence of the polar hydroxyl and nitro groups makes this compound non-volatile and imparts significant polarity. This polarity is a critical factor in determining the most suitable chromatographic technique.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a cornerstone technique for the analysis of non-volatile, polar, and thermally labile compounds.[5][6][7] Given that this compound fits this description, HPLC offers a direct and robust analytical solution without the need for chemical modification.

The Rationale for HPLC

The primary advantage of HPLC for this analyte is the ability to perform the analysis at or near ambient temperatures, thus eliminating the risk of thermal degradation that can occur at the high temperatures required for gas chromatography.[6] Separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, a process well-suited for polar molecules.[6]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_prep Prepare Standard Solutions setup Instrument Setup (Column, Mobile Phase, Flow Rate) s_prep->setup p_prep Prepare Sample Solution p_prep->setup inject Inject Samples & Standards setup->inject process Data Processing & Analysis inject->process

Caption: General workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is adapted from validated methods for similar nitrophenol compounds.[8]

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.[8]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. System Suitability and Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared samples.

4. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Quantify the concentration by plotting a calibration curve of peak area versus concentration and applying linear regression.

Gas Chromatography-Mass Spectrometry (GC-MS): The Indirect, High-Sensitivity Approach

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry.[5][6] However, the direct analysis of polar, low-volatility compounds like this compound by GC is problematic, often resulting in poor peak shape and low sensitivity due to interactions with the GC system.[4][9]

The Rationale for Derivatization in GC-MS

To overcome these limitations, a crucial preparatory step known as derivatization is employed.[4][10] This process chemically modifies the analyte to make it more suitable for GC analysis. For this compound, the active hydrogen on the phenolic hydroxyl group is replaced with a non-polar group.[10] This modification:

  • Increases Volatility: By masking the polar hydroxyl group, the boiling point of the analyte is effectively lowered.

  • Enhances Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC inlet and column.

  • Improves Chromatographic Performance: Leads to sharper, more symmetrical peaks and thus better sensitivity and reproducibility.

A common and effective derivatization technique is silylation , which introduces a silyl group, such as a tert-butyldimethylsilyl (TBDMS) group, using a reagent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[11]

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_prep Sample Extraction (if required) derivatize Derivatization with MTBSTFA s_prep->derivatize setup Instrument Setup (Column, Temp. Program) derivatize->setup inject Inject Derivatized Sample setup->inject process Data Acquisition (SIM) & Analysis inject->process

Caption: General workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol

This protocol is based on established methods for the derivatization and analysis of nitrophenols.[11]

1. Derivatization:

  • Transfer 100 µL of the sample extract (dissolved in a suitable solvent like ethyl acetate) into a GC vial.

  • Add 100 µL of MTBSTFA to the vial.[11]

  • Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization.[11]

2. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 1 min).[13]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[13]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

  • Acquisition Mode: Selected Ion Monitoring (SIM). Based on the mass spectrum of the TBDMS derivative of this compound, characteristic ions should be monitored for high sensitivity and selectivity.[14] Key ions would include the molecular ion and major fragment ions.

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a solvent compatible with derivatization (e.g., ethyl acetate).

  • Create a series of calibration standards and derivatize them alongside the samples using the protocol above.

4. Data Analysis:

  • Identify the derivatized this compound based on its retention time and the presence of the selected ions.

  • Quantify using a calibration curve based on the peak area of a primary quantifier ion.

Head-to-Head Performance Comparison

The choice between HPLC and GC-MS ultimately depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, available equipment, and throughput needs.

ParameterHPLC MethodGC-MS MethodCausality and Insights
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[12]Partitioning between a gaseous mobile phase and a solid stationary phase, with mass-based detection.[12]HPLC is ideal for polar, non-volatile compounds in their native state. GC-MS excels with volatile compounds, requiring derivatization for polar analytes like this compound.
Sample Preparation Simple dissolution and filtration.Multi-step: extraction (if needed) followed by chemical derivatization.HPLC offers a significant advantage in terms of speed and simplicity of sample preparation, reducing potential sources of error.
Analysis Time Typically 10-20 minutes per sample.[6]Can be faster, around 15-20 minutes including the temperature program, but this does not include derivatization time.[6]While the GC run time may be comparable, the overall sample-to-result time for GC-MS is longer due to the mandatory derivatization step.
Selectivity Good, based on chromatographic separation and UV detection.Excellent, due to both chromatographic separation and the high specificity of mass spectrometric detection (especially in SIM mode).GC-MS provides a higher degree of confidence in analyte identification, which is critical for complex matrices or regulatory submissions.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to high ng/mL range. (e.g., LOD of 0.87 µg/mL for a similar compound).[8]Generally higher, capable of reaching low ng/mL to pg/mL levels. (e.g., LOD ~0.05 ng/mL for a similar compound).[12]For trace-level analysis, the sensitivity of GC-MS, particularly with SIM, is superior to standard HPLC-UV.
Robustness High. Fewer steps and ambient temperature operation lead to high reproducibility.Good, but the derivatization step can introduce variability if not carefully controlled.The simplicity of the HPLC workflow generally leads to better day-to-day robustness.
Cost & Complexity Lower initial and operational costs. Simpler to operate.Higher initial investment and maintenance costs. Requires more specialized expertise.HPLC is often the more accessible and cost-effective option for routine quality control labs.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and valid techniques for the analysis of this compound, but they serve different analytical objectives.

Choose HPLC for:

  • Routine Quality Control: When speed, simplicity, and cost-effectiveness are paramount.

  • High-Concentration Samples: For assay and purity determinations where ultra-high sensitivity is not required.

  • Thermally Labile Matrices: When there is a concern that other components in the sample might degrade at high temperatures.

Choose GC-MS for:

  • Trace-Level Quantification: When the highest sensitivity is necessary, such as in environmental monitoring or impurity profiling.

  • Definitive Identification: In complex matrices where the high selectivity of mass spectrometry is required to avoid interferences and confirm analyte identity.

  • Method Validation & Research: As an orthogonal technique to confirm HPLC results or for in-depth structural elucidation studies.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers and scientists can confidently select and implement the most appropriate chromatographic method for the analysis of this compound, ensuring data of the highest quality and integrity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Nitrophenol Isomer Quantification

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Nitrophenols, a class of organic compounds used in the manufacturing of pesticides, herbicides, and pharmaceuticals, are considered priority pollutants by the U.S. Environmental Protection Agency due to their potential toxicity.[1][2] The accurate quantification of nitrophenol isomers (ortho-, meta-, and para-nitrophenol) is crucial for environmental monitoring, toxicological studies, and quality control in industrial processes. This guide provides an in-depth comparison of the primary analytical methods for nitrophenol isomer analysis, focusing on the principles of cross-validation to ensure data integrity and reliability.

The Challenge of Isomer Separation

The structural similarity of nitrophenol isomers presents a significant analytical challenge. Their nearly identical chemical properties make them difficult to separate and quantify individually.[3] Therefore, the choice of analytical methodology is paramount to achieving accurate and reproducible results. This guide will explore and compare the following techniques:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Capillary Electrophoresis (CE)

  • Spectrophotometry

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Analysis

HPLC is a widely used technique for the separation and quantification of nitrophenol isomers due to its versatility and robustness.[4][5] The separation is typically achieved using a reversed-phase column, where the differential partitioning of the isomers between the mobile and stationary phases allows for their resolution.[6]

Causality in Experimental Choices:

The selection of the mobile phase composition, pH, and column type are critical for optimal separation. For instance, an acidic mobile phase is often employed to suppress the ionization of the phenolic hydroxyl group, thereby increasing retention and improving peak shape.[5] The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the required resolution.

Self-Validating System: HPLC Protocol

A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, which include assessments of specificity, linearity, accuracy, precision, and robustness.[7][8][9][10]

Experimental Protocol: Isocratic RP-HPLC for Nitrophenol Isomers [11]

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and a citrate buffer (e.g., 0.01 M, pH 6.2) in a 47:53 (v/v) ratio, containing a pairing agent like tetrabutylammonium bromide (TBAB) to improve separation.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 290 nm.[11]

  • Sample Preparation: Dilute the sample in the mobile phase. For complex matrices like water samples, a solid-phase extraction (SPE) step may be necessary for sample clean-up and pre-concentration.[5]

  • Validation:

    • Specificity: Analyze blank samples and spiked samples to ensure no interfering peaks at the retention times of the nitrophenol isomers.

    • Linearity: Prepare a series of standard solutions of each isomer over a defined concentration range (e.g., 2.5 - 100 µM) and generate a calibration curve.[11][12] A correlation coefficient (R²) of >0.99 is typically desired.

    • Accuracy: Determine the recovery of a known amount of spiked analyte in a sample matrix. Recoveries between 90-112% are generally acceptable.[5][12]

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of a standard solution. The relative standard deviation (RSD) should typically be less than 15%.[5][12]

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate) to assess the method's reliability.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample SPE Solid-Phase Extraction (if needed) Sample->SPE Dilution Dilution in Mobile Phase SPE->Dilution Injection Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (290 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection MassSpectra Mass Spectra Detection->MassSpectra Quantification Quantification MassSpectra->Quantification MEKC_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Analysis Sample Sample Dilution Dilution in Buffer Sample->Dilution Injection Injection Dilution->Injection Separation Capillary Separation Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Quantification Quantification Electropherogram->Quantification

References

A Definitive Guide to the Structural Confirmation of 3-Methyl-2-nitrophenol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

We move beyond a simple recitation of data to explain the causality behind the spectral features, comparing the expected results with established principles and alternative isomeric structures. This approach ensures a self-validating system of analysis, providing a high degree of confidence in the final structural assignment.

The Analytical Challenge: Distinguishing Isomers

3-Methyl-2-nitrophenol (C₇H₇NO₃, Molar Mass: 153.14 g/mol ) is one of several possible isomers of methyl-nitrophenol.[1][2][3] The precise arrangement of the methyl, nitro, and hydroxyl groups on the benzene ring dictates its chemical properties and reactivity. Our objective is to use modern analytical techniques to prove, unequivocally, that we have the 3-methyl-2-nitro substitution pattern, as opposed to isomers like 5-methyl-2-nitrophenol or 2-methyl-3-nitrophenol.

The Strategic Workflow: A Multi-Technique Approach

A single analytical technique can sometimes be misleading. Therefore, we employ a multi-pronged strategy where NMR provides detailed information about the carbon-hydrogen framework and connectivity, while MS confirms the overall mass and offers complementary structural clues through fragmentation analysis.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation cluster_confirm Structural Confirmation Sample This compound (Solid, 99%) NMR_Prep Dissolve in CDCl3 with TMS standard Sample->NMR_Prep MS_Prep Dissolve in suitable volatile solvent (e.g., MeOH) Sample->MS_Prep NMR_Acq ¹H NMR & ¹³C NMR Acquisition NMR_Prep->NMR_Acq MS_Acq EI-MS Acquisition MS_Prep->MS_Acq H_NMR Proton Environment & Coupling NMR_Acq->H_NMR C_NMR Carbon Skeleton (7 unique signals) NMR_Acq->C_NMR Mass_Spec Molecular Ion (M⁺) & Fragmentation MS_Acq->Mass_Spec Structure Confirmed Structure: This compound H_NMR->Structure C_NMR->Structure Mass_Spec->Structure

Figure 1: Integrated workflow for structural elucidation.

Experimental Protocols: Ensuring Data Integrity

The quality of spectral data is directly dependent on meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible results.

NMR Sample Preparation & Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound solid.[4]

  • Solvent Choice: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal. Tetramethylsilane (TMS) should be added as an internal standard, establishing the 0 ppm reference point.[5][6]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C (1.1%), a greater number of scans (e.g., 512 or more) and a longer acquisition time are necessary.[7]

Mass Spectrometry Sample Preparation & Acquisition
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an Electron Impact (EI) mass spectrometer. EI is a "hard" ionization technique that provides not only the molecular ion peak but also rich fragmentation data crucial for structural analysis.

  • Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 40-200).

Data Analysis & Structural Elucidation

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum is the most informative tool for determining the substitution pattern on the aromatic ring. For this compound, we expect five distinct proton signals. The electron-withdrawing nitro group and electron-donating hydroxyl and methyl groups create a unique electronic environment for each aromatic proton, leading to predictable chemical shifts and coupling patterns.

Proton AssignmentExpected Chemical Shift (δ, ppm)Observed Shift (δ, ppm)[8]MultiplicityCoupling Constant (J, Hz)[8]Integration
-OH~9.0 - 11.010.1Broad SingletN/A1H
H-4~6.7 - 6.96.724Doublet (d)J(H4,H5) = ~8 Hz1H
H-5~7.2 - 7.47.282Triplet (t) or ddJ(H5,H4) = ~8 Hz, J(H5,H6) = ~8 Hz1H
H-6~6.8 - 7.06.897Doublet (d)J(H6,H5) = ~8 Hz1H
-CH₃~2.4 - 2.62.491Singlet (s)N/A3H

Causality behind the Data:

  • -OH Proton: The phenolic proton is significantly deshielded (shifted downfield) due to intramolecular hydrogen bonding with the adjacent nitro group, placing it around 10.1 ppm.[8] Its broadness is typical, resulting from chemical exchange.

  • Aromatic Protons: The aromatic region (6.7-7.3 ppm) shows three distinct protons, confirming a tri-substituted benzene ring.[9] The observed splitting pattern is key: a triplet (or doublet of doublets) for H-5, which is coupled to two neighbors (H-4 and H-6), and two doublets for H-4 and H-6, each coupled to only one neighbor (H-5). This pattern is uniquely characteristic of a 1,2,3-trisubstituted ring system.

  • -CH₃ Protons: The methyl group appears as a sharp singlet around 2.5 ppm, as it has no adjacent protons to couple with. Its integration value of 3H confirms its presence.

Comparison with an Isomer (5-Methyl-2-nitrophenol): An isomer like 5-methyl-2-nitrophenol would present a completely different aromatic splitting pattern, likely featuring two doublets and a singlet, invalidating it as a possible structure.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum should display seven unique signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the carbon atoms directly attached to the substituents (ipso-carbons).[5]

Carbon AssignmentExpected Chemical Shift (δ, ppm)Interpretation
C1 (-OH)~150 - 160Highly deshielded ipso-carbon due to the electronegative oxygen atom.[9]
C2 (-NO₂)~135 - 145Deshielded ipso-carbon due to the electron-withdrawing nitro group.
C3 (-CH₃)~130 - 140Ipso-carbon, influenced by both methyl and adjacent nitro/hydroxyl groups.
C4, C5, C6~115 - 130Aromatic CH carbons, appearing in the typical aromatic region.[5]
-CH₃~15 - 25Aliphatic carbon, appearing significantly upfield.

This data confirms the presence of seven distinct carbon environments, including three substituted aromatic carbons, three aromatic methine (CH) carbons, and one methyl carbon, perfectly aligning with the proposed structure.

Mass Spectrometry: Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the molecular weight and a fragmentation pattern that acts as a structural fingerprint.

  • Molecular Ion (M⁺): The molecular formula C₇H₇NO₃ gives a molecular weight of 153.14 Da.[2][3] The EI-MS spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 153. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[10]

  • Key Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-characterized.[10][11] We anticipate specific losses from the molecular ion:

m/zIdentityInterpretation
153[M]⁺Molecular Ion
136[M - OH]⁺Loss of a hydroxyl radical, common in phenols.
123[M - NO]⁺Loss of nitric oxide (30 Da), a characteristic fragmentation of nitroaromatics.[11]
107[M - NO₂]⁺Loss of the nitro group (46 Da), another hallmark fragmentation.[10][12]
91[C₇H₇]⁺Potentially a tropylium ion, formed after loss of NO₂ and OH.

The detection of the molecular ion at m/z 153 confirms the elemental composition, while the characteristic losses of NO and NO₂ provide strong evidence for the presence of the nitro group, corroborating the NMR data.

G M [M]⁺ m/z 153 M_minus_NO2 [M-NO₂]⁺ m/z 107 M->M_minus_NO2 - NO₂ (46 Da) M_minus_NO [M-NO]⁺ m/z 123 M->M_minus_NO - NO (30 Da) M_minus_OH [M-OH]⁺ m/z 136 M->M_minus_OH - OH (17 Da)

Figure 2: Key EI-MS fragmentation pathways for this compound.

Conclusion: A Self-Validating Structural Assignment

By integrating data from ¹H NMR, ¹³C NMR, and Mass Spectrometry, we construct a robust, self-validating case for the structure of this compound.

  • MS confirms the correct molecular weight (153 Da) and the presence of a nitro group through characteristic fragmentations.

  • ¹³C NMR confirms the presence of seven unique carbon environments, consistent with the proposed structure.

  • ¹H NMR provides the definitive proof of the 1,2,3-substitution pattern through its unique aromatic splitting (doublet, triplet, doublet) and confirms the presence and connectivity of all proton-containing functional groups.

This synergistic approach leaves no room for ambiguity, providing the high level of certainty required in research and development. The methodologies and interpretative logic detailed in this guide serve as a reliable framework for the structural elucidation of similarly complex small molecules.

References

inter-laboratory comparison of 3-Methyl-2-nitrophenol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Inter-Laboratory Comparison of 3-Methyl-2-nitrophenol Quantification

Introduction: The Analytical Challenge of this compound

This compound (CAS No: 4920-77-8), a nitroaromatic compound with the chemical formula C₇H₇NO₃, presents a significant analytical challenge in various scientific domains, from environmental monitoring to its use as an intermediate in chemical synthesis.[1][2][3] Its accurate quantification is paramount for ensuring regulatory compliance, assessing environmental impact, and controlling manufacturing processes. However, achieving reproducible and comparable results across different laboratories is a complex undertaking, susceptible to variations in methodology, instrumentation, and analyst expertise.

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) for the quantification of this compound. It is intended for researchers, analytical scientists, and quality assurance professionals seeking to validate analytical methods and assess laboratory proficiency. We will delve into the core principles of ILCs, compare prevalent analytical techniques, provide detailed experimental protocols, and outline robust statistical methods for data interpretation.

The Imperative of Inter-Laboratory Comparison (ILC)

An Inter-Laboratory Comparison, also known as proficiency testing (PT), is a cornerstone of quality assurance in analytical science.[4] It serves multiple critical functions:

  • Performance Evaluation: ILCs provide an objective assessment of a laboratory's ability to produce accurate and precise results compared to its peers.[4]

  • Method Validation: They are essential for validating the robustness and transferability of an analytical method across different environments.

  • Bias Identification: Systematic errors or biases within a laboratory's procedures can be identified and rectified.

  • Harmonization of Results: ILCs promote consistency and comparability of data, which is crucial for regulatory decisions and collaborative research.[5]

The fundamental principle involves a coordinating body distributing identical, homogenous, and stable samples of the analyte (in this case, this compound) to a group of participating laboratories for analysis.[5] The results are then collated and statistically analyzed to determine the consensus value and evaluate the performance of each participant.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical factor influencing the sensitivity, selectivity, and efficiency of this compound quantification. While a specific, validated method for this exact isomer is not extensively documented, robust methods for structurally similar nitrophenols can be adapted and validated.[6][7] The most viable techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the analysis of phenolic compounds.[8] It separates components in a liquid mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For this compound, a reversed-phase setup with a C18 column is typically effective.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for volatile and semi-volatile compounds.[9] Due to the polarity and relatively low volatility of nitrophenols, a derivatization step (e.g., silylation) is often required to convert the analyte into a more volatile form suitable for GC analysis.[6] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions.

UV-Vis Spectrophotometry

This method relies on the principle that nitrophenols absorb light in the ultraviolet-visible spectrum.[6][10] It is a simpler and more cost-effective technique but is generally less selective and sensitive than chromatographic methods. Its primary limitation is potential interference from other compounds in the sample matrix that absorb at similar wavelengths.[10][11]

The following table summarizes the expected performance characteristics of these techniques for nitrophenol analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Separation based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[6]Measurement of light absorbance at a specific wavelength.[6]
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS), Electron Capture (ECD)Spectrophotometer
Limit of Detection (LOD) 0.01 - 0.15 µg/mL[6][7]<0.1 µg/mL (with derivatization)[7]~1.0 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.51 µg/mL[6][7]<0.3 µg/mL (with derivatization)[7]~3.0 µg/mL
Precision (%RSD) < 5%[6]< 10%< 10%
Accuracy (% Recovery) 98 - 102%[7]95 - 105%[7]90 - 110%
Sample Derivatization Not typically required.[7]Often required to improve volatility.[6][7]Not required.
Selectivity HighVery HighLow to Moderate

Designing and Executing the Inter-Laboratory Comparison

A successful ILC requires meticulous planning and execution. The following workflow outlines the essential stages.

G Workflow for Inter-Laboratory Comparison cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Study Objectives & Scope B Recruit Participant Laboratories A->B C Prepare & Characterize Test Material (Homogeneity & Stability Testing) B->C D Develop & Distribute Standardized Protocol C->D E Distribute Test Samples to Participants D->E F Laboratories Perform Analysis (Following Standardized Protocol) E->F G Laboratories Submit Results (Standardized Format) F->G H Coordinator Collates Data G->H I Perform Statistical Analysis (Z-Scores, Mandel's Statistics) H->I J Generate & Distribute Final Report (Anonymized Lab Performance) I->J K Participants Implement Corrective Actions J->K

Caption: A three-phase workflow for conducting a robust inter-laboratory comparison.

Experimental Protocol: Quantification by HPLC-UV

This section provides a detailed, representative methodology for the quantification of this compound using HPLC with UV detection. This protocol should be standardized and distributed to all participating laboratories to ensure consistency.

Instrumentation & Reagents
  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound, certified purity ≥99%.[3]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.

  • Buffer: 0.05 M Acetic Acid buffer.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase. Causality: Using the mobile phase as the diluent minimizes solvent effects that can distort peak shape.

Sample Preparation
  • The ILC samples provided by the coordinator should be brought to room temperature.

  • If the sample is concentrated, accurately dilute it with the mobile phase to fall within the calibration range.

  • Filter all samples and standards through a 0.45 µm syringe filter prior to injection. Causality: Filtering prevents particulates from damaging the HPLC column and pump, ensuring system longevity and reproducible results.

Chromatographic Conditions
  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.05 M Acetic Acid buffer (e.g., 50:50 v/v).[12] The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/minute.[12]

  • Column Temperature: 35°C. Causality: Maintaining a constant column temperature ensures stable and reproducible retention times.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance (λmax) for this compound (determined by scanning the standard with a PDA detector, typically in the 270-320 nm range for nitrophenols).

Analysis Workflow

G HPLC-UV Analysis Workflow A Prepare Mobile Phase & Equilibrate HPLC System B Prepare Calibration Standards & ILC Samples A->B C Filter all solutions (0.45 µm) B->C D Create Injection Sequence (Blank -> Standards -> QC -> Samples) C->D E Inject Standards & Generate Calibration Curve D->E F Verify Calibration Curve (R² > 0.999) E->F G Inject ILC Samples F->G If valid H Integrate Peak Area of this compound G->H I Quantify Concentration using Calibration Curve H->I J Report Final Concentration (with dilution factor) I->J

Caption: Step-by-step workflow for sample analysis using HPLC-UV.

Statistical Analysis and Performance Evaluation

Once results are submitted, the coordinator performs a statistical analysis to establish a consensus value and evaluate each laboratory's performance.

Consensus Value

The assigned value (consensus mean) is typically the robust average of all reported results after the removal of statistical outliers.[13]

Z-Score

The Z-score is a widely accepted statistical measure for proficiency testing. It normalizes a laboratory's performance and indicates how far its result is from the consensus mean.[13]

The Z-score is calculated as: Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (consensus mean).

  • σ is the target standard deviation for proficiency.

Interpretation of Z-scores:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Mandel's h and k Statistics

For a more detailed analysis of inter-laboratory consistency, Mandel's h and k statistics are invaluable graphical tools.[5]

  • Mandel's h-statistic: Compares the deviation of each laboratory's mean from the grand mean, highlighting potential systematic bias between laboratories.

  • Mandel's k-statistic: Compares the within-laboratory precision (variance) of each laboratory to the overall average, identifying labs that are more or less variable than their peers.

Example Data Presentation

The final report should present the results clearly, often in a tabular format.

Table 2: Hypothetical ILC Results for this compound (Sample A)

Laboratory IDReported Value (µg/mL)Z-ScorePerformance
Lab 0124.8-0.42Satisfactory
Lab 0226.11.83Satisfactory
Lab 0325.30.42Satisfactory
Lab 0422.9-3.54Unsatisfactory
Lab 0524.9-0.25Satisfactory
Lab 0625.50.75Satisfactory
............
Consensus Mean (X) 25.1 µg/mL
Target SD (σ) 0.6 µg/mL

Conclusion

A well-structured inter-laboratory comparison is indispensable for ensuring the quality and reliability of this compound quantification. By adopting standardized protocols, robust analytical techniques like HPLC, and rigorous statistical evaluation, participating laboratories can confidently assess their analytical proficiency and contribute to a harmonized standard of data quality. This guide provides the foundational framework for designing such a study, emphasizing the causality behind experimental choices and the importance of a self-validating system to foster trust and expertise in analytical measurements.

References

A Senior Application Scientist's Guide to the Catalytic Synthesis of 3-Methyl-2-nitrophenol: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 3-Methyl-2-nitrophenol is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. However, its preparation is often complicated by the formation of isomeric byproducts, necessitating a careful selection of catalytic systems. This guide provides an in-depth, objective comparison of the efficacy of different catalysts and synthetic strategies for the synthesis of this compound, supported by experimental data and field-proven insights.

The Challenge: Regioselectivity in the Nitration of m-Cresol

The primary route to this compound is the electrophilic nitration of m-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing, leading to a mixture of isomers: this compound, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[1] The challenge, therefore, lies in achieving high regioselectivity for the desired 2-nitro isomer while minimizing the formation of other isomers and oxidative byproducts.

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions plays a pivotal role in directing the nitration of m-cresol. Below is a comparative analysis of various approaches, with performance data summarized for clarity.

Conventional Mixed Acid Nitration: The Baseline

The traditional method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).[2]

Mechanism Insight: The nitronium ion then attacks the electron-rich aromatic ring of m-cresol. The directing effects of the hydroxyl and methyl groups lead to substitution at the ortho and para positions relative to the hydroxyl group.

Performance: Direct nitration of m-cresol with mixed acid typically results in a low yield of the desired this compound due to the formation of a complex mixture of isomers.[1][3] The reaction is also highly exothermic and requires careful temperature control to minimize the formation of dinitro- and polynitro compounds, as well as oxidative tarry byproducts.[2]

The Sulfonation-Nitration-Desulfonation Strategy: Enhancing Ortho-Selectivity

To overcome the poor regioselectivity of direct nitration, a multi-step approach involving the temporary introduction of a blocking group can be employed. Sulfonating m-cresol prior to nitration can direct the nitro group to the desired position.

Mechanism Insight: The sulfonic acid group is a bulky, deactivating, and meta-directing group. By introducing it at a specific position on the ring, it can block more reactive sites and sterically hinder others, thereby influencing the position of the subsequent nitration. The sulfonic acid group is then removed by hydrolysis. One effective method involves the nitration of 4-hydroxy-6-methyl-1,3-benzenedisulfonic acid, followed by desulfonation to yield this compound.[2]

Performance: This method can significantly improve the selectivity for the 2-nitro isomer. However, it is a multi-step process that can lead to a lower overall yield. A study reported that while this method yields this compound as the main product, the total yield is often poor.[4]

Solid Acid Catalysts: A Greener Approach

In recent years, solid acid catalysts such as zeolites and silica gel have emerged as promising alternatives to corrosive and environmentally challenging liquid acids. These materials offer advantages in terms of ease of separation, reusability, and potentially higher selectivity.

Mechanism Insight: Solid acids provide Brønsted or Lewis acid sites that can activate the nitrating agent and facilitate the electrophilic aromatic substitution. The shape and size of the pores in zeolites can also impart shape-selectivity, favoring the formation of specific isomers. While specific data for m-cresol nitration to the 2-isomer using zeolites is limited, studies on phenol nitration show that zeolites like H-beta can be active catalysts.[5]

Performance: The use of silica gel in combination with nitric acid has been reported to improve the yield of nitro compounds from m-cresol compared to direct nitration under some conditions.[6] However, the primary focus in many studies has been on achieving para-selectivity. Further research is needed to optimize solid acid catalysts for high ortho-selectivity in m-cresol nitration.

Metal Nitrate Reagents: Mild and Selective Nitration

Certain metal nitrates, such as cerium (IV) ammonium nitrate (CAN), have been investigated as nitrating agents for phenols, often providing high regioselectivity under mild conditions.

Mechanism Insight: The mechanism of nitration with CAN is believed to involve the in situ generation of a nitrating species. The reaction conditions, including the presence of a base like sodium bicarbonate, can significantly influence the outcome.

Performance: Studies on a variety of substituted phenols have shown that CAN in the presence of NaHCO₃ can lead to rapid and highly regioselective ortho-nitration in good to excellent yields.[7] For 3-methylphenol (m-cresol), nitration with CAN/NaHCO₃ has been reported to yield 2-nitro-5-methylphenol (an isomer of the target compound) with high selectivity.[7] This suggests that while metal nitrates can be highly regioselective, the directing effects of the substituents on the specific substrate are crucial.

Quantitative Data Summary

The following table summarizes the reported yields and isomer distributions for the nitration of m-cresol under different catalytic conditions.

Catalyst/ReagentNitrating AgentSolventTemperature (°C)Total Yield of Mononitro Isomers (%)This compound (%)3-Methyl-4-nitrophenol (%)3-Methyl-6-nitrophenol (%)Reference
H₂SO₄HNO₃--5 to 0~5017.540.542.0[3]
Acetic AcidHNO₃Acetic Acid-----[8]
Silica GelHNO₃DichloromethaneRoom Temp.65-64-67 (para-selectivity)-[6]
Sulfonation-NitrationMixed Acid--"Good yield"Major Product--[2]

Note: The data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Direct Nitration of m-Cresol with Mixed Acid

Causality: This protocol represents the conventional approach. The low temperature is crucial to control the exothermic reaction and minimize byproduct formation.

Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place m-cresol.

  • Cool the flask to -5 °C in an ice-salt bath.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 molar equivalents) to concentrated sulfuric acid with vigorous stirring, maintaining the temperature below 5 °C.

  • Slowly add the cold nitrating mixture dropwise to the stirred m-cresol, ensuring the internal temperature is maintained between -5 °C and 0 °C.[2]

  • After the addition is complete, continue stirring at 0 °C for an additional 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.

Protocol 2: Synthesis via Sulfonation-Nitration of Tri-m-tolyl Phosphate

Causality: This multi-step protocol aims to improve regioselectivity by using a protecting group (phosphate ester) and a directing group (sulfonic acid). The specific conditions of sulfonation and nitration are key to achieving the desired isomer.

Methodology:

  • Sulfonation: Mix tri-m-tolyl phosphate (1.0 molar equivalent) with a significant excess of 96% sulfuric acid (e.g., 20 equivalents). Maintain the mixture at 20-30 °C for 24 hours.[2]

  • Nitration: Cool the resulting solution of sulfonated phosphate to -5 °C.

  • Prepare a nitrating mixture of 70% nitric acid (e.g., 1.5 equivalents) and 96% sulfuric acid.

  • Add the mixed acid dropwise to the cooled sulfonated phosphate solution, maintaining the temperature between -5 and 0 °C.[2]

  • Hydrolysis and Desulfonation: After the nitration is complete, the reaction mixture is subjected to hydrolysis (e.g., with aqueous acid) to cleave the phosphate ester and remove the sulfonic acid group, yielding the nitrocresol.

Visualization of Synthetic Pathways

Nitration_Pathways cluster_direct Direct Nitration cluster_indirect Sulfonation-Nitration Route mc m-Cresol mix Mixed Acid (HNO₃/H₂SO₄) mc->mix Nitration prod_mix Isomer Mixture (2-, 4-, 6-nitro) mix->prod_mix mc2 m-Cresol sulf Sulfonation (H₂SO₄) mc2->sulf inter Sulfonated m-Cresol sulf->inter nit Nitration (Mixed Acid) inter->nit nitro_inter Nitro-sulfonated Intermediate nit->nitro_inter desulf Desulfonation (Hydrolysis) nitro_inter->desulf prod_2n This compound desulf->prod_2n

Caption: Synthetic routes to this compound.

Catalyst_Comparison_Workflow start Select Catalytic System c1 Mixed Acid start->c1 c2 Sulfonation Route start->c2 c3 Solid Acid start->c3 c4 Metal Nitrate start->c4 exp Perform Nitration of m-Cresol (Controlled Conditions) c1->exp c2->exp c3->exp c4->exp analysis Analyze Product Mixture (GC, HPLC, NMR) exp->analysis data Quantify Yield and Isomer Distribution analysis->data eval Evaluate Efficacy: - Selectivity for 2-nitro isomer - Overall Yield - Process Safety & Environmental Impact data->eval conclusion Select Optimal Catalyst eval->conclusion

Caption: Workflow for comparing catalyst efficacy.

Conclusion and Future Outlook

The synthesis of this compound with high purity and yield remains a significant challenge. While the conventional mixed acid approach is straightforward, it suffers from poor regioselectivity. The sulfonation-nitration-desulfonation route offers a viable strategy to enhance the formation of the desired 2-nitro isomer, although at the cost of a multi-step process and potentially lower overall yields.

The development of heterogeneous solid acid catalysts and novel metal-based nitrating systems presents a promising avenue for future research. A systematic investigation into the application of various zeolites with different pore structures and acidities for the nitration of m-cresol could lead to a highly selective and recyclable catalytic system. Further exploration of metal nitrate reagents and the fine-tuning of reaction conditions may also unlock highly efficient and ortho-selective nitration protocols. For industrial applications, the ideal catalyst would not only provide high selectivity and yield but also align with the principles of green chemistry, minimizing waste and ensuring process safety.

References

A Comprehensive Guide to the Stability of 3-Methyl-2-nitrophenol Stock Solutions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical research, drug development, and analytical chemistry, the integrity of standard solutions is paramount. This guide provides an in-depth technical analysis of the stability of 3-Methyl-2-nitrophenol stock solutions, a critical reagent in various synthetic and analytical protocols. We will explore the factors influencing its stability, present a comparative analysis with potential alternatives, and provide detailed experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals who rely on the accuracy and reliability of their standard solutions.

Introduction to this compound and the Imperative of Stability

This compound, a substituted nitrophenol, serves as a key building block in organic synthesis and as an analytical standard.[1][2] Its chemical structure, characterized by a hydroxyl and a nitro group on a cresol backbone, makes it susceptible to degradation under various environmental conditions. The accuracy of experimental results, whether in a multi-step synthesis or a quantitative analytical method, is directly contingent on the stability and precise concentration of the this compound stock solution. Degradation can lead to inaccurate dosing, skewed analytical results, and ultimately, compromise the validity of research findings. Therefore, a thorough understanding and validation of its stability are not just best practice, but a scientific necessity.

Factors Influencing the Stability of this compound Solutions

The stability of phenolic compounds, in general, is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents.[3][4][5] For this compound, these factors can induce degradation through various pathways, such as oxidation of the phenolic hydroxyl group or reduction of the nitro group.

Key Stability-Affecting Factors:

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[6] Long-term storage at room temperature or higher may lead to a significant decrease in the concentration of the analyte.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of nitrophenols.[6] This can lead to the formation of various byproducts and a change in the solution's absorbance profile.

  • pH: The pH of the solution can significantly impact the stability of this compound. Both acidic and alkaline conditions can catalyze hydrolytic degradation or promote oxidative processes.

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the oxidative degradation of the phenol moiety.[7]

Experimental Design for a Comprehensive Stability Study

To rigorously assess the stability of this compound stock solutions, a forced degradation study is an indispensable tool.[8] This involves subjecting the solution to a range of stress conditions to predict its long-term stability and identify potential degradation products.

Preparation of this compound Stock and Working Solutions

Protocol for Stock Solution Preparation (1 mg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, in a 100 mL volumetric flask.

  • Ensure complete dissolution by sonicating for 10-15 minutes.

  • Bring the solution to volume with the same solvent and mix thoroughly.

  • Store the stock solution in an amber glass vial to protect it from light.[6]

Protocol for Working Solution Preparation (100 µg/mL):

  • Pipette 10 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the chosen solvent (methanol or acetonitrile).

  • Mix the solution thoroughly.

Forced Degradation (Stress Testing) Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

  • Acid Hydrolysis: Mix equal volumes of the 100 µg/mL working solution and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the 100 µg/mL working solution and 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the 100 µg/mL working solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the 100 µg/mL working solution at 60°C for 7 days.

  • Photostability: Expose the 100 µg/mL working solution to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Samples should be withdrawn at appropriate time points (e.g., 0, 4, 8, 12, and 24 hours for hydrolytic and oxidative stress; 0, 1, 3, 5, and 7 days for thermal stress) and analyzed immediately.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the remaining this compound and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose.[9]

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A starting condition could be 60:40 (v/v) Acetonitrile:Water.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 270 nm is a suitable starting point.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable results.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner, allowing for easy comparison of the stability of this compound under different conditions.

Table 1: Illustrative Stability Data for this compound (100 µg/mL) under Forced Degradation Conditions

Stress ConditionTime Point% Assay of this compoundAppearance of Degradation Products (Peak Area %)
Control (4°C, Dark) 0 hours100.00.0
24 hours99.8< 0.1
7 days99.5< 0.1
Acid Hydrolysis (0.1N HCl, 60°C) 4 hours95.24.8
8 hours90.59.5
24 hours78.321.7
Base Hydrolysis (0.1N NaOH, RT) 4 hours88.711.3
8 hours79.120.9
24 hours65.434.6
Oxidative (3% H₂O₂, RT) 4 hours92.67.4
8 hours85.314.7
24 hours72.927.1
Thermal (60°C) 1 day98.11.9
3 days94.55.5
7 days89.210.8
Photostability (ICH Q1B) 24 hours85.714.3

Note: The data presented in this table is illustrative and intended to demonstrate how to present the results of a stability study. Actual results may vary.

Visualization of Experimental Workflow and Degradation Pathways

Diagrams are powerful tools for visualizing complex processes. The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and a plausible degradation pathway for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Weigh this compound Reference Standard B Dissolve in Solvent (Methanol/Acetonitrile) A->B C Prepare Stock Solution (1 mg/mL) B->C D Prepare Working Solution (100 µg/mL) C->D E Acid Hydrolysis D->E Expose to Stress Conditions F Base Hydrolysis D->F Expose to Stress Conditions G Oxidation D->G Expose to Stress Conditions H Thermal Stress D->H Expose to Stress Conditions I Photostability D->I Expose to Stress Conditions J Withdraw Samples at Time Points E->J F->J G->J H->J I->J K Analyze by Stability-Indicating HPLC-UV Method J->K L Quantify Remaining Analyte and Degradation Products K->L M Data Interpretation and Stability Assessment L->M degradation_pathway A This compound B Oxidation Products (e.g., quinones) A->B Oxidative Stress C Reduction Products (e.g., 3-methyl-2-aminophenol) A->C Reductive Conditions D Ring Opening Products B->D Further Degradation C->D Further Degradation

References

A Comparative Assessment of the Environmental Impact of Nitrophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the environmental impact of three primary nitrophenol isomers: 2-nitrophenol (ortho-nitrophenol), 3-nitrophenol (meta-nitrophenol), and 4-nitrophenol (para-nitrophenol). As widely used industrial chemicals and byproducts of various manufacturing processes, understanding their distinct environmental fates and toxicological profiles is paramount for environmental researchers, scientists, and drug development professionals.[1][2] This document moves beyond a simple listing of properties to offer in-depth analysis, supported by experimental data and detailed protocols, to empower informed decision-making in research and environmental management.

Introduction: The Significance of Nitrophenol Isomers as Environmental Contaminants

Nitrophenols are aromatic compounds characterized by a hydroxyl group and one or more nitro groups attached to a benzene ring. Their extensive use in the synthesis of dyes, pesticides, pharmaceuticals, and explosives has led to their widespread presence in industrial effluents.[1] Furthermore, they are formed as degradation products of certain pesticides and are present in vehicle exhaust, contributing to their ubiquitous distribution in soil, groundwater, and surface water.[1][2]

The presence of the electron-withdrawing nitro group renders the aromatic ring less susceptible to electrophilic attack, making nitrophenols relatively resistant to degradation and thus persistent in the environment.[1] Their toxicity, potential for carcinogenicity, and mutagenicity pose a significant threat to aquatic and terrestrial ecosystems, as well as human health.[1] The isomeric position of the nitro group profoundly influences the physicochemical properties, toxicity, and biodegradability of these compounds, necessitating a comparative approach to fully comprehend their environmental impact.

Comparative Ecotoxicity of Nitrophenol Isomers

The toxicity of nitrophenol isomers to various organisms is a critical factor in assessing their environmental risk. The position of the nitro group influences the molecule's polarity, solubility, and ability to interact with biological systems. Generally, the para-isomer (4-nitrophenol) exhibits higher toxicity than the ortho- (2-nitrophenol) and meta- (3-nitrophenol) isomers. This is often attributed to its greater ability to uncouple oxidative phosphorylation.

Aquatic Toxicity

The following table summarizes the acute toxicity (LC50) of the three nitrophenol isomers to a range of aquatic organisms. It is important to note that toxicity can be influenced by factors such as water temperature, pH, and the presence of other chemicals.

IsomerOrganismExposure Time (hours)LC50/EC50 (mg/L)Reference
2-Nitrophenol Fathead Minnow (Pimephales promelas)9647.9U.S. EPA
Water Flea (Daphnia magna)4842U.S. EPA
Green Algae (Selenastrum capricornutum)9636.7U.S. EPA
3-Nitrophenol Fathead Minnow (Pimephales promelas)9619.6OECD SIDS
Water Flea (Daphnia magna)488.3OECD SIDS
Green Algae (Scenedesmus subspicatus)7277OECD SIDS
4-Nitrophenol Fathead Minnow (Pimephales promelas)9610.4U.S. EPA
Water Flea (Daphnia magna)4813.4U.S. EPA
Green Algae (Selenastrum capricornutum)9628.1U.S. EPA

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration that causes a specific effect in 50% of the test organisms.

Mechanism of Toxicity

The primary mechanism of toxicity for nitrophenols is the uncoupling of oxidative phosphorylation. This process disrupts the synthesis of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane. 4-nitrophenol is a more potent uncoupler than its isomers, which correlates with its generally higher toxicity. Additionally, nitrophenols can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[3]

Biodegradation Pathways: A Comparative Overview

The environmental persistence of nitrophenol isomers is largely determined by their susceptibility to microbial degradation. The position of the nitro group significantly affects the initial steps of the biodegradation pathway, influencing the rate and completeness of their removal from the environment. Both aerobic and anaerobic degradation pathways have been identified for nitrophenol isomers.[4]

Aerobic Biodegradation

Under aerobic conditions, the initial attack on the nitrophenol molecule typically involves either the removal of the nitro group or the hydroxylation of the aromatic ring.

The aerobic degradation of 2-nitrophenol is commonly initiated by a monooxygenase that removes the nitro group as nitrite, leading to the formation of catechol.[4] Catechol is a central intermediate in the degradation of many aromatic compounds and is further degraded via ortho- or meta-cleavage pathways into intermediates of the Krebs cycle.

Caption: Aerobic degradation pathway of 2-Nitrophenol.

The aerobic degradation of 3-nitrophenol is less commonly studied. Some pathways involve an initial reduction of the nitro group to a hydroxylamino group, followed by a rearrangement to form aminohydroquinone.[4] Another proposed pathway involves hydroxylation to form 4-nitrocatechol.

Caption: A proposed aerobic degradation pathway of 3-Nitrophenol.

Two primary aerobic degradation pathways have been identified for 4-nitrophenol.[5] The most common involves a monooxygenase that removes the nitro group to form hydroquinone.[5][6] An alternative pathway involves an initial oxidation to form 4-nitrocatechol.[7] Both hydroquinone and 4-nitrocatechol are further metabolized to intermediates of central metabolism.

Caption: Major aerobic degradation pathways of 4-Nitrophenol.

Anaerobic Biodegradation

Under anaerobic conditions, the primary initial step in nitrophenol degradation is the reduction of the nitro group to an amino group, forming the corresponding aminophenol.[8] This initial reduction is crucial as it makes the aromatic ring more susceptible to subsequent cleavage.

Anaerobic degradation of 2-nitrophenol proceeds through the formation of 2-aminophenol, which is then further degraded, often through reductive deamination or other transformations leading to ring fission.

Caption: Anaerobic degradation pathway of 2-Nitrophenol.

Similar to the other isomers, anaerobic degradation of 3-nitrophenol begins with the reduction of the nitro group to form 3-aminophenol.[4] Subsequent steps involve dearomatization and ring cleavage.

Caption: Anaerobic degradation pathway of 3-Nitrophenol.

The anaerobic degradation of 4-nitrophenol to 4-aminophenol is a well-documented process.[5] 4-aminophenol can then be further metabolized through various routes, ultimately leading to mineralization.

Caption: Anaerobic degradation pathway of 4-Nitrophenol.

Experimental Protocols for Environmental Impact Assessment

To ensure the generation of reliable and comparable data, standardized protocols for assessing the toxicity and biodegradability of nitrophenol isomers are essential. The following sections outline key experimental methodologies.

Protocol for Aquatic Toxicity Testing (Acute Fish Toxicity Test - OECD TG 203)

This protocol provides a standardized method for determining the acute toxicity of chemicals to fish.

1. Test Organism: Select a suitable fish species (e.g., Fathead Minnow, Pimephales promelas). Ensure the fish are healthy and have been acclimated to the test conditions.

2. Test Substance Preparation: Prepare a stock solution of the nitrophenol isomer in a suitable solvent (if necessary) and then prepare a series of test concentrations by diluting the stock solution with dilution water. Include a control group (dilution water only) and, if a solvent is used, a solvent control.

3. Test Conditions:

  • Temperature: Maintain a constant, appropriate temperature for the test species (e.g., 20 ± 1 °C for fathead minnows).
  • pH: Maintain the pH of the test solutions within a narrow range (e.g., 7.5 ± 0.5).
  • Dissolved Oxygen: Ensure the dissolved oxygen concentration is above 60% of the air saturation value.
  • Lighting: Provide a 16-hour light and 8-hour dark photoperiod.

4. Test Procedure:

  • Place a specified number of fish (e.g., 10) into each test chamber containing the different concentrations of the test substance and the controls.
  • Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.
  • Do not feed the fish during the test.

5. Data Analysis:

  • Record the number of dead fish in each test concentration at each observation time.
  • Calculate the LC50 value and its 95% confidence limits for each observation time using appropriate statistical methods (e.g., probit analysis).

Protocol for Aerobic Biodegradation Testing (Closed Bottle Test - OECD TG 301D)

This protocol is a screening test for assessing the ready biodegradability of organic chemicals in an aerobic aqueous medium.

1. Inoculum: Use an inoculum of mixed microorganisms from a source such as the effluent of a domestic wastewater treatment plant.

2. Test Setup:

  • Prepare a mineral medium containing the test substance as the sole source of organic carbon at a concentration of 2-10 mg/L.
  • Inoculate the medium with the microbial inoculum.
  • Fill BOD bottles completely with the inoculated medium, ensuring no headspace remains.
  • Prepare control bottles with inoculum but without the test substance, and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).

3. Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20 ± 1 °C) for 28 days.

4. Measurement:

  • Measure the dissolved oxygen concentration in the bottles at the beginning of the test and at regular intervals throughout the 28-day period.
  • The amount of oxygen consumed by the microorganisms to degrade the test substance is used to calculate the percentage of biodegradation.

5. Data Analysis:

  • Calculate the biochemical oxygen demand (BOD) for the test substance.
  • Express the extent of degradation as a percentage of the theoretical oxygen demand (ThOD).
  • A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within the 28-day period and within a 10-day window.

Conclusion and Future Perspectives

This guide has provided a comparative assessment of the environmental impact of 2-, 3-, and 4-nitrophenol. The evidence clearly indicates that the isomeric position of the nitro group is a critical determinant of their toxicity and biodegradability. 4-nitrophenol generally exhibits the highest aquatic toxicity, while the biodegradability of all three isomers is highly dependent on the prevailing environmental conditions (aerobic vs. anaerobic) and the microbial communities present.

For researchers, a thorough understanding of these differences is crucial for designing relevant ecotoxicological studies and for developing effective bioremediation strategies. Future research should focus on elucidating the complete biodegradation pathways of 3-nitrophenol, which is less understood compared to its isomers. Furthermore, investigating the synergistic or antagonistic toxic effects of nitrophenol isomer mixtures, which are more representative of real-world contamination scenarios, is a critical area for future exploration. The application of advanced analytical techniques and 'omics' technologies will undoubtedly provide deeper insights into the mechanisms of toxicity and microbial degradation of these priority pollutants.

References

A Comparative Guide to the Reactivity of 3-Methyl-2-nitrophenol: Validating a Theoretical SNAr Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the chemical reactivity of 3-Methyl-2-nitrophenol, framed within the context of validating a predictive theoretical model. We will objectively compare the experimentally observed reactivity with computational predictions based on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This document is intended for researchers, scientists, and drug development professionals who rely on accurate reactivity models to forecast reaction outcomes, design synthetic routes, and understand molecular interactions.

Introduction: The "Why" Behind Predictive Modeling

In modern chemical and pharmaceutical research, the ability to predict a molecule's reactivity is paramount. This compound, a substituted nitrophenol, serves as an important scaffold and intermediate in various synthetic applications. Its reactivity is dominated by the interplay between the electron-donating methyl (-CH₃) and hydroxyl (-OH) groups, and the powerfully electron-withdrawing nitro (-NO₂) group.

The ortho-position of the nitro group relative to the hydroxyl group creates a unique electronic and steric environment. A robust theoretical model that can accurately predict how this molecule behaves in the presence of nucleophiles is invaluable. It saves significant time and resources by minimizing trial-and-error experimentation. This guide will walk through the validation of such a model, which is grounded in the principles of Nucleophilic Aromatic Substitution (SNAr).

The Theoretical Framework: Modeling SNAr Reactivity

Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups, such as a nitro group.[1] The SNAr mechanism is the primary pathway for this transformation and proceeds in two main steps: addition and elimination.[2]

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group (in this case, we will consider the hydroxyl group's potential as a leaving group upon deprotonation, or more classically, a halide in a related structure for modeling purposes). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

The stability of the Meisenheimer complex is the critical factor determining the reaction rate. Electron-withdrawing groups at the ortho and para positions to the site of attack are essential as they delocalize the negative charge of the intermediate, thereby stabilizing it.[3][4]

Our theoretical model employs Density Functional Theory (DFT) calculations to predict the energetics of the SNAr reaction. By calculating the activation energies for the formation of the Meisenheimer complex for different isomers, we can predict their relative reactivities.

References

A Comparative Analysis of the Biological Activity of Methylated Nitrophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical safety assessment, this guide provides a comprehensive comparative analysis of the biological activity of methylated nitrophenols. While extensive public data on specific methylated nitrophenols can be limited, this document synthesizes available experimental findings on key isomers and related compounds to offer an in-depth overview of their cytotoxic, antimicrobial, and antioxidant activities. By presenting structured data, detailed experimental methodologies, and mechanistic insights, this guide aims to be an essential resource for advancing research in this area.

Nitroaromatic compounds, a class of molecules with wide-ranging industrial applications, have increasingly captured scientific interest for their biological effects.[1] The biological activity of these compounds is significantly influenced by the substitution patterns on the phenol ring, including the position of the nitro group and the presence of other functional groups like methyl groups.[1] This guide focuses on a comparative study of methylated nitrophenols, leveraging data from isomers such as 2-methyl-5-nitrophenol and 3-methyl-4-nitrophenol, alongside their non-methylated counterparts (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol), to elucidate structure-activity relationships.

I. Comparative Cytotoxicity of Methylated Nitrophenols

The cytotoxicity of nitrophenols is a significant area of study, with research indicating that the position of the nitro group is a critical determinant of toxicity.[1] Generally, among the non-methylated isomers, 4-nitrophenol exhibits the highest cytotoxicity.[2] The introduction of a methyl group to the phenol ring can further modulate this activity.

Quantitative Cytotoxicity Data

The following table summarizes available quantitative data on the cytotoxicity of various nitrophenols. It is important to note that direct comparative studies under identical conditions are scarce, and thus, caution should be exercised when drawing direct comparisons from this synthesized data.

CompoundCell Line/OrganismAssayEndpointValueReference
2-NitrophenolBEAS-2B (human bronchial epithelial)MTTIC50 (24h)>200 µg/mL[1]
3-NitrophenolBEAS-2B (human bronchial epithelial)MTTIC50 (24h)~100 µg/mL[1]
4-NitrophenolBEAS-2B (human bronchial epithelial)MTTIC50 (24h)~50 µg/mL[1]
3-Methyl-4-nitrophenolRat (Male)Acute Oral ToxicityLD502300 mg/kg[3]
3-Methyl-4-nitrophenolRat (Female)Acute Oral ToxicityLD501200 mg/kg[3]
3-Methyl-4-nitrophenolWistar Rat6-Month Repeated Dose OralNOEL500 ppm (30.7 mg/kg/day)[3]
Mechanistic Insights into Cytotoxicity

The cytotoxic effects of nitrophenols are often mediated by the induction of oxidative stress, which can lead to apoptosis (programmed cell death).[1][2] Exposure to these compounds can result in an increase in cellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the collapse of the mitochondrial membrane potential.[2]

In the case of 3-methyl-4-nitrophenol, studies have shown that it can induce apoptosis and interfere with cell cycle regulation.[4] Specifically, it has been observed to increase the expression of p21 and p27, which are cyclin-dependent kinase inhibitors that can halt the cell cycle, and decrease the expression of Cyclin D2, a protein essential for the G1/S phase transition.[4] This disruption of the normal cell cycle can inhibit cell growth.

Nitrophenol_Cytotoxicity Nitrophenol_Exposure Nitrophenol Exposure Increased_ROS Increased Cellular ROS Production Nitrophenol_Exposure->Increased_ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Increased_ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Simplified signaling pathway for nitrophenol-induced cytotoxicity.

II. Antimicrobial Activity of Methylated Nitrophenols

Nitroaromatic compounds, including derivatives like nitroimidazoles and nitrofurans, are well-known for their antimicrobial properties.[5][6] The antimicrobial efficacy of these compounds is largely attributed to the nitro group, which can be considered both a pharmacophore and a toxicophore.[6]

Mechanism of Antimicrobial Action

The generally accepted mechanism of antimicrobial activity for nitroaromatic compounds involves the intracellular reduction of the nitro group by microbial nitroreductases.[7][8] This bioactivation process generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[8] These reactive species can then cause damage to critical cellular components like DNA, proteins, and lipids, ultimately leading to microbial cell death.[8]

While specific data on the antimicrobial activity of many methylated nitrophenols is not extensive, the presence of the nitroaromatic scaffold suggests they may possess such properties.

Antimicrobial_Mechanism Nitroaromatic_Compound Nitroaromatic Compound (in microbial cell) Nitroreductase Microbial Nitroreductase Nitroaromatic_Compound->Nitroreductase Reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine, Superoxide) Nitroreductase->Reactive_Intermediates Bioactivation Cellular_Damage Damage to DNA, Proteins, Lipids Reactive_Intermediates->Cellular_Damage Cell_Death Microbial Cell Death Cellular_Damage->Cell_Death

Caption: General mechanism of antimicrobial action for nitroaromatic compounds.

III. Antioxidant Potential of Methylated Nitrophenols

The antioxidant activity of phenolic compounds is a well-established area of research. However, the presence of a nitro group, which is an electron-withdrawing group, can influence this activity. While some nitro compounds have been reported to exhibit antioxidant properties, the overall effect is highly dependent on the complete molecular structure.[9]

Direct experimental data on the antioxidant activity of many methylated nitrophenols from standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is limited. The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence and position of methyl and nitro groups on the aromatic ring will modulate the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical, thereby affecting the antioxidant capacity.

IV. Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are crucial. The following are standard assays for evaluating the biological activities discussed in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[1]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature, protected from light, for approximately 30 minutes. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.[1]

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[1]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Structure-Activity Relationship and Future Directions

The available data, though not exhaustive for all methylated nitrophenol isomers, points towards a clear structure-activity relationship. The relative positions of the hydroxyl, nitro, and methyl groups on the benzene ring significantly impact the biological activities.

  • Cytotoxicity: The para-position of the nitro group relative to the hydroxyl group generally leads to higher cytotoxicity. The effect of methylation appears to be dependent on its position relative to the other functional groups.

  • Antimicrobial Activity: The presence of the nitro group is fundamental for the proposed mechanism of action. The lipophilicity and electronic effects introduced by the methyl group could influence the compound's ability to penetrate microbial cell membranes and its susceptibility to nitroreductase enzymes.

  • Antioxidant Activity: The antioxidant potential is a delicate balance between the hydrogen-donating ability of the hydroxyl group and the electron-withdrawing nature of the nitro group. Methylation can further influence this by altering the electronic environment of the phenol.

Future Research: To build a more comprehensive understanding, further research is imperative. Direct, head-to-head comparative studies of a series of methylated nitrophenol isomers using standardized assays are needed. Elucidating the precise molecular targets and further detailing the signaling pathways involved in their cytotoxic and antimicrobial effects will be crucial for any potential therapeutic applications or for a more accurate assessment of their toxicological risks.

References

Confirming Experimental Findings on 3-Methyl-2-nitrophenol: A Comparative Guide to Computational Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular research and drug development, the precise characterization of chemical compounds is paramount. While experimental techniques provide tangible data, their synergy with computational analysis offers a deeper, more validated understanding of molecular structure and behavior. This guide provides an in-depth comparison of experimental findings for 3-Methyl-2-nitrophenol (3M2NP), a versatile intermediate in the synthesis of dyes and pharmaceuticals, with robust computational analysis.[1] We will explore how theoretical calculations not only corroborate but also elucidate the data obtained from spectroscopic methods, offering a self-validating system for researchers.

This compound (C₇H₇NO₃) is a substituted phenol whose utility is rooted in its specific chemical structure and reactivity.[1][2] Understanding its vibrational modes, electronic transitions, and magnetic resonance is crucial for predicting its interactions and designing novel applications. Here, we bridge the empirical with the theoretical, demonstrating a workflow that enhances scientific integrity and provides authoritative insights.

The Experimental Foundation: Synthesis and Spectroscopic Characterization

The journey of molecular characterization begins with the physical substance. The synthesis and subsequent spectroscopic analysis provide the foundational data that computational models aim to replicate and explain.

Synthesis Protocol: Nitration of m-Cresol

A common route to synthesizing this compound involves the controlled nitration of m-cresol. While various specific methods exist, a general approach involves sulfonation followed by nitration to direct the nitro group to the desired ortho position relative to the hydroxyl group.[3]

Exemplary Synthesis Steps:

  • Sulfonation: m-Cresol is treated with a sulfonating agent, such as fuming sulfuric acid. This step temporarily blocks the more reactive positions on the aromatic ring.

  • Nitration: The sulfonated intermediate is then subjected to nitration using a mixed acid (nitric acid and sulfuric acid) at controlled temperatures.

  • Desulfonation: The sulfo group is subsequently removed, typically through hydrolysis, to yield this compound as the primary product.

  • Purification: The final product is purified using techniques like steam distillation or recrystallization to obtain a yellow solid with a melting point in the range of 35-39 °C.[4]

Spectroscopic Analysis Protocols

Once synthesized and purified, 3M2NP is subjected to a suite of spectroscopic techniques to probe its molecular properties.

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are essential for identifying the vibrational modes of the molecule. The FT-IR and FT-Raman spectra for 3M2NP are typically recorded in the 4000–400 cm⁻¹ and 3500–50 cm⁻¹ ranges, respectively.[5][6] This allows for the identification of characteristic functional group vibrations, such as O-H, C-H, C=C, and N-O stretches.

  • UV-Visible (UV-Vis) Spectroscopy: This method measures the electronic transitions within the molecule. The UV-Vis spectrum of nitrophenols is characterized by absorption bands that arise from π → π* and n → π* transitions, often involving intramolecular charge transfer (ICT) from the electron-donating hydroxyl and methyl groups to the electron-withdrawing nitro group.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are highly sensitive to the electronic structure, making NMR a powerful tool for structural elucidation.[9][10]

The Computational Framework: A Theoretical Mirror to Reality

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model molecular properties from first principles.[6] By calculating the optimized geometry, vibrational frequencies, and electronic properties, we can generate a theoretical dataset to compare directly against experimental results.

Computational Methodology

The standard computational workflow for validating the experimental data of 3M2NP involves the following steps:

  • Geometry Optimization: The 3D structure of the 3M2NP molecule is optimized to find its lowest energy conformation. This is commonly performed using DFT with a functional like B3LYP and a basis set such as 6-311G(d,p) or 6-31G(d).[5][6]

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the optimized geometry. These theoretical frequencies are systematically higher than experimental ones due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental FT-IR and FT-Raman data.[5]

  • Electronic Properties and UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excited states.[7] This allows for the prediction of the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, which can be compared to the experimental UV-Vis spectrum. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the charge transfer characteristics of these transitions.[5]

  • NMR Chemical Shift Calculation: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used within the DFT framework to predict the NMR chemical shifts (¹H and ¹³C) of the molecule.[11] These calculated shifts can then be correlated with the experimental spectrum to confirm signal assignments.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Syn Synthesis of 3M2NP Spec Spectroscopic Analysis (FT-IR, Raman, UV-Vis, NMR) Syn->Spec Data_Exp Experimental Data Spec->Data_Exp Comp_Analysis Comparative Analysis Data_Exp->Comp_Analysis Opt Geometry Optimization (DFT) Freq Vibrational Frequencies Opt->Freq Elec Electronic Transitions (TD-DFT) Opt->Elec NMR_Calc NMR Shifts (GIAO) Opt->NMR_Calc Data_Comp Computational Data Freq->Data_Comp Elec->Data_Comp NMR_Calc->Data_Comp Data_Comp->Comp_Analysis Validation Validated Molecular Characterization Comp_Analysis->Validation

Caption: Workflow for computational validation of experimental data.

Comparative Analysis: Where Theory Meets Experiment

The core of this guide lies in the direct comparison of the data derived from the experimental and computational workflows. This head-to-head analysis serves to validate both the experimental measurements and the chosen theoretical model.

Molecular Geometry

The DFT-optimized geometry provides the theoretical bond lengths and angles. These parameters often show excellent agreement with values derived from X-ray crystallography of similar phenol derivatives, confirming the accuracy of the computational model's ability to represent the molecule's physical structure. Studies have shown that methods like B3LYP with the 6-311G(d,p) basis set can accurately predict these parameters.[5]

Vibrational Spectra (FT-IR and FT-Raman)

A detailed comparison of vibrational frequencies is a stringent test of the computational model. The table below presents a selection of key experimental vibrational modes for 3M2NP and their corresponding scaled computational values, which typically show strong correlation.[5]

Vibrational ModeFunctional GroupExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Scaled DFT (B3LYP/6-311G(d,p)) (cm⁻¹)
O-H Stretch-OH~3450Not prominent~3445
C-H Stretch (Aromatic)Ar-H~3080~3075~3085
C-H Stretch (Methyl)-CH₃~2930~2925~2935
N-O Asymmetric Stretch-NO₂~1530~1528~1535
N-O Symmetric Stretch-NO₂~1350~1348~1355
C-O StretchAr-OH~1260~1255~1265

Note: Experimental values are approximate and can vary based on the sample phase (solid/liquid) and intermolecular interactions.

The strong agreement between the scaled DFT frequencies and the experimental data allows for a confident assignment of each vibrational band.[5] This level of detail is crucial for understanding how the molecule might interact with its environment.

Electronic Spectra (UV-Vis)

The electronic transitions of 3M2NP are dominated by charge transfer from the electron-rich phenol and methyl groups to the electron-deficient nitro group. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the orbitals involved in this transition.

Transition TypeExperimental λmax (nm)Calculated λmax (nm) (TD-DFT)HOMO → LUMO Contribution
π → π* (Intramolecular Charge Transfer)~340-350~345High
π → π* (Benzene Ring)~275~270Moderate

Note: Values are typical for nitrophenols in non-polar solvents.[8]

The calculated HOMO-LUMO energy gap is inversely related to the wavelength of the primary electronic transition. A smaller gap indicates that less energy is required to excite the electron, corresponding to a longer absorption wavelength. This computational insight confirms the charge-transfer nature of the observed color and electronic properties.[5]

ICT cluster_ground Ground State cluster_excited Excited State (after photoexcitation) Donor Electron Donating Groups (-OH, -CH3) Ring Aromatic Pi System Acceptor_ex Partially Negative Charge Donor->Acceptor_ex Charge Transfer Acceptor Electron Withdrawing Group (-NO2) Donor_ex Partially Positive Charge Ring_ex Pi System (Mediator)

Caption: Intramolecular Charge Transfer (ICT) in 3M2NP.

Conclusion: A Unified Approach to Molecular Science

The convergence of experimental data and computational predictions for this compound provides a robust and validated characterization of the molecule. The close agreement between FT-IR/Raman frequencies and scaled DFT calculations, as well as the correlation between UV-Vis spectra and TD-DFT results, demonstrates the predictive power of modern theoretical chemistry.

This integrated approach transcends simple confirmation. It provides a deeper causal understanding: we not only know what the vibrational frequencies are, but why they appear at specific wavenumbers based on the molecule's structure and electronic distribution. For researchers in drug development and materials science, this validated, in-depth knowledge is invaluable for predicting molecular interactions, designing new compounds, and accelerating innovation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, procedure-driven framework for the safe and compliant disposal of 3-Methyl-2-nitrophenol, grounded in scientific principles and field-proven practices.

Understanding the Hazard: Why Specific Disposal is Crucial

This compound is an aromatic compound whose chemical properties necessitate careful handling from acquisition to disposal. Its hazard profile is rooted in its molecular structure: a phenol ring substituted with both a methyl and a nitro group. This combination confers significant biological and environmental reactivity.

Core Hazards: The primary risks associated with this compound are its toxicity upon exposure and its detrimental effects on aquatic ecosystems.[1][2] The nitro-aromatic functionality is a well-documented toxophore, capable of inducing methemoglobinemia, where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[3]

Regulatory Context: Due to these hazards, nitrophenols as a class are regulated as hazardous waste. Specifically, the U.S. Environmental Protection Agency (EPA) lists nitrophenol under waste code U170 , mandating that its disposal follows strict protocols.[4][5]

Table 1: GHS Hazard Classification for this compound
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]
Hazardous to the Aquatic EnvironmentLong-Term HazardH411: Toxic to aquatic life with long lasting effects[1]

Pre-Disposal Checklist: The Foundation of Safety

Before handling waste, a systematic check ensures personal and environmental safety. This protocol is a self-validating system to prevent accidental exposure or improper segregation.

Personal Protective Equipment (PPE): The minimum required PPE is designed to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Nitrile or butyl rubber gloves. Always double-glove when handling concentrated waste.

  • Eye Protection: Chemical safety goggles and a face shield.[6]

  • Lab Coat: A chemically resistant lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges if handling powders outside of a fume hood or if there is a risk of aerosolization.[6]

Waste Segregation:

  • Do Not Mix: Never mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents or bases, which can cause violent reactions.[7]

  • Designated Container: All waste must be collected in a designated, properly labeled hazardous waste container.[8][9]

The Disposal Workflow: From Benchtop to Final Disposition

The following workflow provides a step-by-step guide for managing this compound waste within a laboratory setting.

G cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Final Disposal A Solid Waste (Contaminated PPE, Weigh Boats) D Collect in a designated, compatible, and sealed Hazardous Waste Container A->D B Neat/Unused Product B->D C Contaminated Solvents (e.g., from reaction workup) C->D E Label Container: 'Hazardous Waste' 'this compound' List all components & percentages D->E F Store in Satellite Accumulation Area (SAA) - Use secondary containment - Away from incompatibles E->F G Arrange Pickup with Certified Hazardous Waste Contractor F->G H Primary Method: High-Temperature Incineration (>820°C) with NOx scrubbers G->H I Alternative Method: Chemical Destruction (e.g., Fenton Oxidation) Requires specialized setup G->I If permitted & equipped

Caption: Waste Management Decision Tree for this compound.

Protocol 1: Collection and Containerization
  • Select a Container: Choose a robust, chemically compatible container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) container is suitable.[9]

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[8] Clearly write "Hazardous Waste," the full chemical name "this compound," and list any other constituents (e.g., solvents) with their approximate percentages.

  • Collection:

    • Solid Waste: Place contaminated items like gloves, weigh paper, and pipette tips directly into the labeled container.

    • Unused Product: Scrape or pour unused solid this compound directly into the container.

    • Solutions: If dissolved in a solvent, collect the liquid waste in a compatible container designated for that solvent mixture. Do not mix with other solvent waste streams.

  • Closure: Keep the container sealed at all times, except when adding waste.[8] This prevents the release of vapors and protects the lab environment.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment.

Protocol 2: Decontamination and Empty Container Disposal

Empty containers of this compound must be managed as hazardous waste until properly decontaminated.

  • Initial Rinse: Perform an initial rinse with a suitable solvent (e.g., methanol or ethanol). This first rinsate is considered acutely hazardous and must be collected and disposed of as this compound waste.[8]

  • Subsequent Rinses: For standard toxicity chemicals, a triple rinse is best practice. Subsequent rinsate can often be managed as non-hazardous solvent waste, but consult your institution's specific policies.

  • Container Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label.[8] The container can then be disposed of in the regular trash or recycled, according to institutional guidelines.

Approved Final Disposal Methodologies

The ultimate goal of disposal is the complete and safe destruction of the hazardous compound. For nitrophenols, two primary methods are recognized, with one being overwhelmingly preferred.

Method 1: High-Temperature Incineration (Preferred Method)

This is the industry-standard and most effective method for destroying nitrophenols.[10]

  • Mechanism: Incineration in a licensed hazardous waste facility occurs at very high temperatures (820–1,600°C).[10] This high thermal energy breaks the aromatic ring and the C-NO₂ bonds, mineralizing the compound into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx).

  • Causality: Complete combustion is essential. Insufficient temperatures or oxygen can lead to the formation of hazardous products of incomplete combustion (PICs).[11] For this reason, disposal must be handled by a certified facility equipped with afterburners and scrubbers to manage the NOx gases produced.[10]

Method 2: Chemical Treatment (Advanced/Situational)

In some industrial wastewater contexts, chemical oxidation can be used to destroy nitrophenols. This method is complex and generally not performed in a standard research lab.

  • Mechanism (Fenton's Reagent): One documented process involves treating the aqueous waste with hydrogen peroxide in the presence of a soluble iron catalyst at an acidic pH and elevated temperature (>65°C).[12] This generates highly reactive hydroxyl radicals (•OH) that attack and degrade the nitrophenol molecule.

  • Applicability: This is typically reserved for large-scale liquid waste streams and requires careful control of reaction parameters (pH, temperature, reagent concentration) to ensure complete destruction.[12] It is not a "benchtop" disposal method for small quantities of solid waste.

Emergency Spill Response

Accidents happen. A clear, pre-defined spill response plan is non-negotiable.

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's Environmental Health & Safety (EHS) department.

  • Control and Contain: For small, manageable spills, prevent the spread of the material. Use a spill containment kit with absorbent pads or sand to dike the spill.[4]

  • Cleanup (Solids):

    • Do NOT dry sweep, as this can generate dust.[1]

    • Gently cover the spill with an absorbent material.

    • Carefully scoop the material into your designated hazardous waste container.[13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste. Follow with a soap and water wash.

  • Report: Report all spills to your laboratory supervisor and EHS office.

By adhering to these scientifically-grounded procedures, researchers can ensure that the final chapter of their work with this compound is written with the highest standards of safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 3-Methyl-2-nitrophenol. As professionals in research and development, our primary commitment is to safety, which forms the bedrock of reliable and reproducible scientific discovery. This document moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational protocols, and disposal plans. By understanding the "why," we empower ourselves to work more safely and effectively.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

This compound (CAS No: 4920-77-8) is a versatile organic intermediate, but its utility comes with a significant hazard profile that must be rigorously respected.[1] Understanding these hazards is the critical first step in establishing a robust safety protocol. The compound is classified with multiple GHS hazard statements, each dictating a specific aspect of our protective strategy.

GHS Hazard Profile of this compound

Hazard StatementClassificationImplication for Handling
H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]All routes of exposure (oral, dermal, inhalation) are significant. PPE must prevent contact and inhalation.
H315Causes skin irritation.[2][3]Direct skin contact must be avoided through appropriate gloves and lab attire.
H317May cause an allergic skin reaction.[2]Sensitization is possible, necessitating consistent and thorough skin protection.
H319Causes serious eye irritation.[2][3][5]Direct or splash contact can cause significant eye injury, making robust eye protection non-negotiable.
H335May cause respiratory irritation.[2][4]The solid can generate dust that irritates the respiratory tract, requiring engineering controls and/or respiratory protection.
H411Toxic to aquatic life with long lasting effects.[2]Spills and improper disposal pose a significant environmental threat, mandating careful containment and waste management.

This compound is also a combustible solid, which means that while it is stable under normal conditions, it can burn if ignited and may form explosive dust mixtures in the air.[2][6]

Section 2: Core PPE Requirements - Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task, the quantities being handled, and the potential for exposure. The following recommendations provide a baseline for common laboratory operations.

Task-Based PPE Selection
Operational ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g) of Solid Chemical-resistant gloves (Nitrile)Safety glasses with side shieldsStandard lab coatWork within a certified chemical fume hood or ventilated enclosure.
Preparing Solutions or Performing Reactions Chemical-resistant gloves (Nitrile or Neoprene)Chemical splash gogglesChemical-resistant lab coat or apron over standard lab coatAll operations must be conducted within a certified chemical fume hood.
Large-Scale Operations (>10g) or Transfers Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical splash goggles and a face shieldChemical-resistant apron or coverallsAll operations must be conducted within a certified chemical fume hood.
Cleaning Spills Heavy-duty chemical-resistant glovesChemical splash goggles and a face shieldChemical-resistant coverallsN95 dust mask (for dry spills) or higher level of respiratory protection as needed.[4]
Deep Dive into PPE Components:
  • Hand Protection: The primary defense against dermal absorption and irritation is a properly selected glove. While standard nitrile gloves are suitable for handling small quantities, prolonged contact or immersion requires gloves with higher chemical resistance. Always check the manufacturer's compatibility data. It is crucial to remove gloves with care to avoid skin contamination and to wash hands thoroughly after any handling task.[2][6]

  • Eye and Face Protection: Given the risk of serious eye irritation, eye protection is mandatory.[2][3][5] For tasks with a splash hazard, such as transferring solutions, chemical splash goggles are essential. A face shield should be worn over goggles during large-scale operations to protect the entire face.[7]

  • Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or disposable coveralls provide a necessary additional barrier.[2][8] Contaminated work clothing should never be worn outside the lab and should be laundered separately.[2]

  • Respiratory Protection: The most effective way to prevent inhalation is to use engineering controls. Always handle this compound inside a certified chemical fume hood. This prevents dust and vapors from entering the laboratory atmosphere.[5] If a fume hood is not available, or during certain emergency procedures like a large spill, a NIOSH-approved respirator (e.g., an N95 dust mask for solids or an air-purifying respirator with appropriate cartridges) is required.[4][9]

Section 3: Operational Protocols - Integrating Safety into Your Workflow

Proper PPE is only effective when integrated into safe work practices. The following protocols provide step-by-step guidance for key procedures.

Protocol for Safe Handling and Use
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • PPE Donning: Put on your lab coat, followed by safety goggles and/or a face shield. Finally, don the appropriate chemical-resistant gloves.

  • Weighing/Transfer: Perform all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula and handle containers carefully to minimize dust generation.[2]

  • During Reaction: Keep the container tightly closed when not in use.[2][10] Maintain constant vigilance and ensure the reaction is contained within the fume hood.

  • Post-Handling: After completion, securely seal all containers of this compound. Decontaminate any surfaces that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination. First, remove gloves, then the lab coat, and finally, eye protection.

  • Hygiene: Immediately wash your hands with soap and water after removing gloves.[2] Never eat, drink, or smoke in the laboratory.[2][6]

Protocol for Spill Cleanup
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and inform the emergency response team.

  • Assess and Secure: For minor spills, ensure you are wearing the appropriate PPE (gloves, goggles, lab coat, and if necessary, respiratory protection).

  • Containment: Prevent the spill from entering drains or water courses.[2][11]

  • Cleanup (Dry Spill): Do NOT use air hoses for cleaning.[2] Carefully sweep or use a vacuum with an explosion-proof motor to collect the material.[2] Place the collected material into a clean, dry, sealable, and properly labeled container for hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Section 4: Disposal Plan - Responsible End-of-Life Management

Due to its toxicity to aquatic life, improper disposal of this compound is a serious environmental concern.[2] All waste must be treated as hazardous.

Protocol for Waste Disposal
  • Waste Segregation: Never mix this compound waste with other waste streams. Keep it in a dedicated, sealed container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in the designated solid hazardous waste container.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[2][10]

  • Final Disposal: Arrange for pickup and disposal through your institution's authorized hazardous waste disposal service.[2][10] Adhere strictly to all local, state, and federal regulations.[11]

Section 5: Visualization of Safety Workflows

To further clarify these critical processes, the following diagrams illustrate the decision-making workflows for PPE selection and waste disposal.

PPE_Selection_Workflow cluster_start Task Assessment cluster_ppe PPE Determination Start Identify Handling Task Weighing Weighing Solid (<1g) Start->Weighing Small Scale Reaction Solution Prep / Reaction Start->Reaction Wet Chemistry LargeScale Large Scale / Transfer (>10g) Start->LargeScale Large Scale Spill Spill Cleanup Start->Spill Emergency PPE_Weighing Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Fume Hood Weighing->PPE_Weighing PPE_Reaction Required PPE: - Nitrile/Neoprene Gloves - Chemical Goggles - Chem-Resistant Apron - Fume Hood Reaction->PPE_Reaction PPE_LargeScale Required PPE: - Heavy-Duty Gloves - Goggles + Face Shield - Chem-Resistant Coveralls - Fume Hood LargeScale->PPE_LargeScale PPE_Spill Required PPE: - Heavy-Duty Gloves - Goggles + Face Shield - Coveralls - N95 Respirator (min.) Spill->PPE_Spill

Caption: PPE Selection Workflow based on laboratory task.

Waste_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action Start Waste Generated ContaminatedPPE Contaminated PPE (Gloves, wipes, etc.) Start->ContaminatedPPE ResidualChemical Residual Solid or Unused Reagent Start->ResidualChemical EmptyContainer Empty Original Container Start->EmptyContainer SolidWaste Place in labeled SOLID Hazardous Waste Container ContaminatedPPE->SolidWaste ResidualChemical->SolidWaste Rinse Triple rinse with appropriate solvent; collect rinsate as LIQUID Hazardous Waste EmptyContainer->Rinse Store Store sealed waste container in Satellite Accumulation Area SolidWaste->Store Deface Deface label and dispose of container as non-hazardous glass/plastic Rinse->Deface Pickup Arrange for pickup by EH&S or authorized waste contractor Store->Pickup

Caption: Decision tree for proper waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.